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  • Product: Obinepitide
  • CAS: 348119-84-6

Core Science & Biosynthesis

Foundational

Obinepitide: A Technical Guide to its Discovery and Synthesis

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract Obinepitide (also known as TM30338) is a synthetic peptide analog developed as a dual agonist for the Neuropeptide Y (NPY) Y...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Obinepitide (also known as TM30338) is a synthetic peptide analog developed as a dual agonist for the Neuropeptide Y (NPY) Y2 and Y4 receptors. This document provides a comprehensive technical overview of the discovery rationale, synthesis process, and pharmacological characterization of Obinepitide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricacies of peptide-based therapeutics for metabolic diseases such as obesity. This guide details the scientific reasoning behind targeting the Y2 and Y4 receptors, outlines the chemical synthesis of the peptide, and presents available quantitative data on its biological activity. Experimental protocols for key assays are described, and signaling pathways are visualized to provide a clear and thorough understanding of Obinepitide's development.

Discovery and Rationale

The discovery of Obinepitide was driven by the need for effective pharmacotherapies for obesity. The scientific rationale is centered on the synergistic effects of activating two distinct NPY receptor subtypes involved in appetite regulation: the Y2 receptor and the Y4 receptor.

  • The Role of Y2 and Y4 Receptors in Satiety: The NPY system is a critical regulator of energy homeostasis. Peptide YY (PYY) and Pancreatic Polypeptide (PP) are endogenous ligands that, upon binding to their respective receptors, signal satiety and reduce food intake. The Y2 receptor is a primary target for PYY(3-36), a truncated form of PYY released postprandially, which has been shown to suppress appetite. The Y4 receptor is the primary receptor for PP, another gut hormone released after meals that also induces a feeling of fullness.

  • The Dual Agonist Approach: Obinepitide was designed as a close analogue of two natural hormones, incorporating the mechanisms of action of both into a single molecule.[1] By simultaneously targeting both the Y2 and Y4 receptors, Obinepitide aims to mimic the natural satiety signals more effectively than a single-receptor agonist, potentially leading to a more robust and sustained reduction in food intake and body weight.[2] Preclinical studies in diet-induced obese animals have suggested the superiority of a dual-active compound like Obinepitide in long-term body weight reduction compared to a natural hormone like PYY(3-36), which only targets the Y2 receptor.

  • Obinepitide as [Gln34]hPP: Obinepitide is a 36-amino acid peptide with the sequence of human pancreatic polypeptide (hPP) where the Arginine at position 34 is substituted with Glutamine ([Gln34]hPP). This modification is key to its dual-agonist activity.

Synthesis of Obinepitide

As a peptide-based therapeutic, Obinepitide is synthesized using chemical methods, most commonly Solid-Phase Peptide Synthesis (SPPS).

General Principles of Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

The fundamental steps of an SPPS cycle are:

  • Resin Loading: The C-terminal amino acid of the desired peptide is attached to a solid support resin.

  • Deprotection: The N-terminal protecting group (commonly Fmoc or Boc) of the attached amino acid is removed to allow for the next amino acid to be coupled.

  • Coupling: The next N-terminally protected amino acid is activated and then coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is washed to remove excess reagents and byproducts.

  • Repeat: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

  • Purification and Analysis: The crude peptide is purified, typically using High-Performance Liquid Chromatography (HPLC), and its identity and purity are confirmed by methods such as Mass Spectrometry (MS) and analytical HPLC.

Post-synthesis Modification

To improve the pharmacokinetic profile and in vivo stability of Obinepitide, post-synthesis modifications such as PEGylation (attachment of polyethylene (B3416737) glycol) and lipidation (attachment of a fatty acid) have been explored. These modifications can increase the peptide's half-life in circulation.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for Obinepitide (TM30338) and a related Y4 receptor agonist, TM30339.

CompoundTarget(s)Assay TypeParameterValue (nM)
TM30338 (Obinepitide)Y2/Y4Functional AssayEC5036.0
TM30339Y4Functional AssayEC504.8

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the characterization of Obinepitide.

Solid-Phase Peptide Synthesis (SPPS) of Obinepitide

This protocol is a generalized representation based on standard SPPS techniques.

  • Resin Preparation: A suitable resin (e.g., Rink Amide resin for a C-terminally amidated peptide) is swollen in an appropriate solvent like dimethylformamide (DMF).

  • Amino Acid Coupling:

    • The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in DMF.

    • The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • The activated amino acid is added to the resin and allowed to react to form a peptide bond.

    • The resin is washed thoroughly with DMF.

  • Chain Elongation: The coupling cycle is repeated for each amino acid in the Obinepitide sequence.

  • Cleavage and Deprotection: The fully assembled peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, dithiothreitol).

  • Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by preparative reverse-phase HPLC.

  • Analysis: The purified peptide's identity is confirmed by mass spectrometry, and its purity is assessed by analytical HPLC.

Receptor Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki or IC50) of Obinepitide for the Y2 and Y4 receptors.

  • Cell Culture: A cell line stably expressing the human Y2 or Y4 receptor is cultured to a suitable density.

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation.

  • Competitive Binding:

    • A constant concentration of a radiolabeled ligand known to bind to the receptor (e.g., ¹²⁵I-PYY for Y2, ¹²⁵I-PP for Y4) is incubated with the cell membranes.

    • Increasing concentrations of unlabeled Obinepitide are added to compete with the radiolabeled ligand for binding to the receptor.

  • Incubation and Separation: The mixture is incubated to reach equilibrium. The bound and free radioligands are then separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of Obinepitide, which is the concentration that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki (inhibition constant) can then be calculated from the IC50 value.

In Vitro Functional Assay (e.g., cAMP Measurement)

This protocol outlines a method to assess the functional activity (EC50) of Obinepitide at the Y2 and Y4 receptors, which are typically Gi-coupled receptors that inhibit adenylyl cyclase.

  • Cell Culture: A cell line expressing the Y2 or Y4 receptor is cultured in appropriate media.

  • Cell Stimulation: The cells are treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (B1673556) to increase intracellular cAMP levels.

  • Agonist Treatment: Increasing concentrations of Obinepitide are added to the cells.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., ELISA, HTRF).

  • Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the concentration of Obinepitide, and the EC50 value is determined using non-linear regression.

Visualizations

Signaling Pathways

G cluster_membrane Cell Membrane Y2R Y2 Receptor Gi Gi Protein Y2R->Gi Activates Y4R Y4 Receptor Y4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Obinepitide Obinepitide Obinepitide->Y2R Binds Obinepitide->Y4R Binds ATP ATP ATP->AC Satiety Satiety Signaling (Reduced Food Intake) cAMP->Satiety Leads to G A Start: Resin with C-terminal Amino Acid B Fmoc Deprotection A->B C Amino Acid Activation & Coupling B->C D Washing C->D E Repeat for all Amino Acids D->E Next Amino Acid E->B F Cleavage from Resin & Side-chain Deprotection E->F Final Amino Acid G Purification (HPLC) F->G H Analysis (MS, HPLC) G->H I Final Peptide: Obinepitide H->I

References

Exploratory

Obinepitide's Mechanism of Action in Appetite Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Obinepitide (formerly TM-30338) is a novel dual agonist of the Neuropeptide Y (NPY) Y2 and Y4 receptors, developed for the treatment of ob...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Obinepitide (formerly TM-30338) is a novel dual agonist of the Neuropeptide Y (NPY) Y2 and Y4 receptors, developed for the treatment of obesity. As a synthetic analogue of the endogenous satiety hormones Peptide YY3-36 (PYY3-36) and Pancreatic Polypeptide (PP), obinepitide leverages the physiological pathways that regulate food intake. Preclinical studies have demonstrated its superiority in long-term reduction of food intake and body weight compared to single-target agonists like PYY3-36. Phase I/II clinical trials have shown that obinepitide can significantly inhibit food intake for up to nine hours in obese individuals. This guide provides a comprehensive overview of the known mechanism of action of obinepitide, detailing its molecular targets, signaling pathways, and the methodologies used to elucidate its function.

Introduction: The Rationale for Dual Y2/Y4 Receptor Agonism

The regulation of appetite is a complex process involving central and peripheral signaling. The NPY system is a critical component of this network, with different Y receptor subtypes playing opposing roles. While Y1 and Y5 receptor activation is orexigenic (appetite-stimulating), Y2 and Y4 receptor activation is anorexigenic (appetite-suppressing).

  • Y2 Receptors: Primarily activated by PYY3-36, which is released from intestinal L-cells postprandially. Y2 receptors are strategically located on presynaptic NPY/Agouti-related peptide (AgRP) neurons in the arcuate nucleus (ARC) of the hypothalamus. Their activation inhibits the release of the orexigenic peptides NPY and AgRP.

  • Y4 Receptors: The primary receptor for PP, which is secreted by pancreatic islet cells. Y4 receptors are also expressed in the ARC, as well as in the brainstem. Their activation stimulates anorexigenic pro-opiomelanocortin (POMC) neurons.

By simultaneously targeting both the Y2 and Y4 receptors, obinepitide is designed to have a synergistic effect on appetite suppression, inhibiting hunger signals while promoting satiety signals.

Pharmacological Profile of Obinepitide

Obinepitide is a peptide-based drug designed to mimic the actions of PYY3-36 and PP. While detailed binding affinity data (Ki) for obinepitide at the Y2 and Y4 receptors are not publicly available, functional assay data provide insight into its potency.

Table 1: In Vitro Functional Activity of Obinepitide

ParameterReceptorValueSpeciesAssay TypeReference
EC50 Y436.0 nMHumanUssing chamber (antisecretory effects)[1]
EC50 Y2Data not publicly available---
Ki Y4Data not publicly available---
Ki Y2Data not publicly available---

Mechanism of Action: Signaling Pathways in Appetite Regulation

Obinepitide exerts its anorexigenic effects through the activation of Y2 and Y4 receptors in key appetite-regulating centers of the brain, primarily the arcuate nucleus of the hypothalamus and the brainstem. Both Y2 and Y4 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).

Y2 Receptor-Mediated Signaling

Activation of Y2 receptors by obinepitide is believed to mimic the effects of PYY3-36, leading to:

  • Inhibition of NPY/AgRP Neurons: Y2 receptors are located presynaptically on NPY/AgRP neurons in the ARC. Their activation inhibits the release of NPY and AgRP, two potent orexigenic peptides.

  • Stimulation of POMC Neurons: By reducing the inhibitory tone from NPY/AgRP neurons, obinepitide indirectly disinhibits and thereby activates adjacent POMC neurons. These neurons release α-melanocyte-stimulating hormone (α-MSH), an anorexigenic peptide.

  • Vagal Afferent Signaling: Y2 receptors are also expressed on vagal afferent nerves, which transmit satiety signals from the gut to the brainstem.

The intracellular signaling cascade initiated by Y2 receptor activation involves:

  • Binding of obinepitide to the Y2 receptor.

  • Activation of the associated Gi/o protein.

  • Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of ion channel activity, including the inhibition of voltage-gated Ca2+ channels and activation of inwardly rectifying K+ channels, which leads to neuronal hyperpolarization and reduced neurotransmitter release.

Y2_Signaling_Pathway cluster_presynaptic Presynaptic NPY/AgRP Neuron Obinepitide Obinepitide Y2R Y2 Receptor Obinepitide->Y2R Gi_o Gi/o Protein Y2R->Gi_o activates AC_inhibit Adenylyl Cyclase Gi_o->AC_inhibit inhibits Ca_channel Ca2+ Channel (Inhibition) Gi_o->Ca_channel inhibits K_channel K+ Channel (Activation) Gi_o->K_channel activates cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Vesicle NPY/AgRP Vesicles Ca_channel->Vesicle K_channel->Vesicle Release_inhibit ↓ NPY/AgRP Release Vesicle->Release_inhibit

Y2 Receptor Signaling Pathway
Y4 Receptor-Mediated Signaling

Obinepitide's agonism at the Y4 receptor mimics the action of Pancreatic Polypeptide, resulting in:

  • Stimulation of POMC Neurons: Y4 receptors are expressed on POMC neurons in the ARC. Their activation directly stimulates these neurons, leading to increased expression of POMC mRNA and subsequent release of the anorexigenic peptide α-MSH.

  • Modulation of Brainstem Nuclei: Y4 receptors are also present in the brainstem, including the nucleus of the solitary tract (NTS) and the area postrema, which are involved in processing satiety signals.

The downstream signaling of the Y4 receptor is also mediated by Gi/o proteins, leading to a decrease in cAMP and modulation of ion channel activity, ultimately resulting in neuronal activation of POMC neurons.

Y4_Signaling_Pathway cluster_pomc POMC Neuron Obinepitide Obinepitide Y4R Y4 Receptor Obinepitide->Y4R Gi_o Gi/o Protein Y4R->Gi_o activates AC_inhibit Adenylyl Cyclase Gi_o->AC_inhibit inhibits Neuronal_Activation Neuronal Activation Gi_o->Neuronal_Activation leads to cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease POMC_mRNA ↑ POMC mRNA Neuronal_Activation->POMC_mRNA aMSH_release ↑ α-MSH Release POMC_mRNA->aMSH_release

Y4 Receptor Signaling Pathway

In Vivo Efficacy

Preclinical and clinical studies have provided evidence for the anorexigenic effects of obinepitide.

Table 2: Summary of In Vivo Efficacy Data for Obinepitide

Study TypeModelKey FindingsQuantitative DataReference
Preclinical Diet-induced obese animalsSuperior long-term reduction in body weight compared to PYY3-36 alone.Specific percentage of weight loss not publicly available.[2]
Phase I/II Clinical Trial Obese humans (BMI 30-35)Statistically significant inhibition of food intake for up to 9 hours after a single subcutaneous dose.Specific percentage of food intake reduction not publicly available.[3]
Phase II Clinical Trial Obese humans (BMI 30-40)Designed to evaluate weight loss over 28 days.Results not publicly available.[3]

Experimental Protocols

Detailed experimental protocols for the studies conducted on obinepitide are not publicly available. However, based on standard methodologies for characterizing receptor agonists and assessing their effects on appetite, the following protocols are representative of the likely approaches used.

Radioligand Binding Assay (Hypothetical Protocol)

This assay would be used to determine the binding affinity (Ki) of obinepitide for the Y2 and Y4 receptors.

  • Materials:

    • Cell membranes from cell lines stably expressing human Y2 or Y4 receptors (e.g., CHO-K1, HEK293).

    • Radioligand: [125I]-PYY3-36 for Y2 receptors and [125I]-Pancreatic Polypeptide for Y4 receptors.

    • Non-specific binding control: High concentration of unlabeled PYY3-36 or PP.

    • Obinepitide at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Procedure:

    • Incubate cell membranes with the radioligand and varying concentrations of obinepitide in a 96-well plate.

    • Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate the IC50 value (concentration of obinepitide that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prepare Prepare reagents: - Cell membranes (Y2 or Y4) - Radioligand - Obinepitide dilutions start->prepare incubate Incubate membranes, radioligand, and obinepitide prepare->incubate filter Filter to separate bound and free radioligand incubate->filter wash Wash filters filter->wash count Measure radioactivity wash->count analyze Analyze data: - Calculate IC50 - Determine Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow
In Vivo Food Intake Study in Rodents (Hypothetical Protocol)

This type of study would be used to assess the effect of obinepitide on food consumption.

  • Animals:

    • Male diet-induced obese (DIO) mice or rats.

    • Animals are singly housed to allow for accurate food intake measurement.

  • Procedure:

    • Acclimatize animals to the experimental conditions and handling.

    • Fast animals overnight to ensure a robust feeding response.

    • Administer obinepitide or vehicle control via subcutaneous injection at various doses.

    • Provide a pre-weighed amount of food at a specific time point after injection.

    • Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.

    • Analyze the data to determine the dose-dependent effects of obinepitide on cumulative food intake.

Conclusion

Obinepitide represents a rational approach to obesity treatment by targeting two key anorexigenic pathways simultaneously. Its dual agonism of Y2 and Y4 receptors offers the potential for a more potent and sustained reduction in appetite and body weight compared to single-receptor agonists. While the publicly available quantitative data on obinepitide is limited, the known mechanisms of its target receptors provide a strong foundation for understanding its mode of action. Further publication of preclinical and clinical data would be invaluable for a more complete characterization of this promising therapeutic candidate.

References

Foundational

Preclinical Profile of Obinepitide: A Dual Y2/Y4 Receptor Agonist for Weight Management

An In-depth Technical Review of Preclinical Data and Mechanisms This technical guide provides a comprehensive overview of the preclinical studies on Obinepitide (TM30338), a novel dual agonist of the Neuropeptide Y (NPY)...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review of Preclinical Data and Mechanisms

This technical guide provides a comprehensive overview of the preclinical studies on Obinepitide (TM30338), a novel dual agonist of the Neuropeptide Y (NPY) receptors Y2 and Y4, developed for the treatment of obesity. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available data, experimental methodologies, and the underlying signaling pathways associated with Obinepitide's mechanism of action.

Introduction to Obinepitide

Obinepitide is a synthetic peptide analog designed to mimic the effects of two endogenous satiety hormones: Peptide YY (PYY) and Pancreatic Polypeptide (PP). By simultaneously activating both the NPY Y2 and Y4 receptors, Obinepitide aims to leverage the distinct and synergistic anorexigenic pathways regulated by these receptors to achieve significant and sustained weight loss.[1][2] Preclinical studies in diet-induced obese (DIO) animal models have suggested that Obinepitide can lead to a long-term reduction in body weight and a decrease in food intake.[3]

Core Mechanism of Action

Obinepitide functions as a dual agonist for the NPY Y2 and Y4 receptors, which are key components of the complex neurohormonal system regulating energy homeostasis.[1][4]

  • Y2 Receptor Agonism: The NPY Y2 receptor is predominantly expressed presynaptically in the arcuate nucleus (ARC) of the hypothalamus. Its activation by agonists like PYY(3-36) inhibits the release of the potent orexigenic (appetite-stimulating) neurotransmitter NPY. This leads to a reduction in the overall drive to eat.[4][5]

  • Y4 Receptor Agonism: The NPY Y4 receptor is activated by Pancreatic Polypeptide (PP) and is found in various brain regions, including the brainstem and the hypothalamus. Activation of Y4 receptors is associated with anorexigenic (appetite-suppressing) effects, contributing to the sensation of satiety.[5][6]

By targeting both of these receptors, Obinepitide is designed to produce a more potent and sustained anorectic effect than single-agonist therapies.[7]

Preclinical Efficacy and Quantitative Data

While specific quantitative data from preclinical studies on Obinepitide are not extensively published in the public domain, the available information indicates promising results in animal models of obesity. The following table summarizes the expected outcomes based on qualitative reports and data from studies on selective Y2 and Y4 receptor agonists.

Animal ModelTreatment GroupDosageDurationKey Findings
Diet-Induced Obese (DIO) Mice/Rats Obinepitide (TM30338)Not specifiedLong-termReported to cause a greater reduction in body weight compared to PYY3-36 (Y2 agonist) alone. Showed a clear superiority in long-term reduction of food intake and weight.
Selective Y2 Agonist (e.g., BT-48)50 nmol/mouse (i.p.)AcuteDose-dependently inhibited ad libitum food intake and decreased the respiratory quotient, indicating enhanced fat metabolism.[7]
Selective Y4 Agonist (e.g., BVD-74D)50 nmol/mouse (i.p.)AcuteWhen combined with a Y2 agonist, resulted in a powerful and long-lasting inhibitory effect on food intake, nearly double that of either peptide alone.[7]

Note: Specific quantitative data for Obinepitide preclinical trials are not publicly available. The data for selective agonists are provided for context.

Experimental Protocols

The preclinical evaluation of anti-obesity compounds like Obinepitide typically involves standardized protocols using diet-induced obese (DIO) animal models. The following outlines a representative experimental methodology.

1. Animal Model and Diet-Induced Obesity:

  • Animals: Male C57BL/6J mice, 8 weeks of age, are commonly used due to their susceptibility to diet-induced obesity.[8][9]

  • Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[8]

  • Diet: Obesity is induced by feeding a high-fat diet (HFD), typically with 45-60% of calories derived from fat, for a period of 12-15 weeks. A control group is fed a standard chow diet.[8][10]

  • Confirmation of Obesity: Successful induction of obesity is confirmed by a significant increase in body weight (typically >20%) compared to the control group.[10]

2. Drug Administration and Monitoring:

  • Randomization: Obese mice are randomized into treatment and vehicle control groups based on body weight.[8]

  • Dosing: Obinepitide or a vehicle control is administered, typically via subcutaneous (s.c.) injection, at specified doses and frequencies.

  • Measurements: Body weight and food intake are recorded daily or weekly.[8] Body composition (fat mass vs. lean mass) may be assessed at the beginning and end of the study using techniques like DEXA or MRI.

  • Metabolic Parameters: Blood samples may be collected to analyze metabolic markers such as glucose, insulin, and lipid profiles.[11]

3. Statistical Analysis:

  • Data are typically analyzed using appropriate statistical methods, such as t-tests or ANOVA, to determine the significance of the treatment effects compared to the control group.

G cluster_0 Pre-Study Phase cluster_1 Experimental Phase cluster_2 Post-Study Phase Acclimatization Acclimatization Baseline Measurements Baseline Measurements Acclimatization->Baseline Measurements Body Weight, Food Intake Diet-Induced Obesity Diet-Induced Obesity Baseline Measurements->Diet-Induced Obesity High-Fat Diet (12-15 weeks) Randomization Randomization Diet-Induced Obesity->Randomization Grouping Drug Administration Drug Administration Randomization->Drug Administration Obinepitide vs. Vehicle Data Collection Data Collection Drug Administration->Data Collection Body Weight, Food Intake, Metabolic Parameters Terminal Procedures Terminal Procedures Data Collection->Terminal Procedures Tissue Collection Tissue Collection Terminal Procedures->Tissue Collection Data Analysis Data Analysis Tissue Collection->Data Analysis

A typical experimental workflow for a preclinical obesity study.

Signaling Pathways

Obinepitide exerts its effects through the activation of G-protein coupled receptors Y2 and Y4, which are primarily coupled to the inhibitory G-protein, Gαi.

Y2 Receptor Signaling Pathway: Activation of the Y2 receptor in the presynaptic neurons of the ARC leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This reduction in cAMP inhibits the release of NPY and Agouti-related peptide (AgRP), both of which are potent appetite stimulants.

G Obinepitide Obinepitide Y2 Receptor Y2 Receptor Obinepitide->Y2 Receptor Binds Gαi Gαi Y2 Receptor->Gαi Activates Adenylyl Cyclase Adenylyl Cyclase Gαi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases NPY/AgRP Release NPY/AgRP Release cAMP->NPY/AgRP Release Inhibits Reduced Appetite Reduced Appetite NPY/AgRP Release->Reduced Appetite Leads to

Simplified signaling pathway of the NPY Y2 receptor.

Y4 Receptor Signaling Pathway: The Y4 receptor, upon activation by Obinepitide, also couples to Gαi, leading to a decrease in cAMP. This signaling cascade in anorexigenic neurons, potentially pro-opiomelanocortin (POMC) neurons, is thought to contribute to the feeling of satiety.

G Obinepitide Obinepitide Y4 Receptor Y4 Receptor Obinepitide->Y4 Receptor Binds Gαi Gαi Y4 Receptor->Gαi Activates Adenylyl Cyclase Adenylyl Cyclase Gαi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Anorexigenic Signal Anorexigenic Signal cAMP->Anorexigenic Signal Promotes Increased Satiety Increased Satiety Anorexigenic Signal->Increased Satiety Leads to

Simplified signaling pathway of the NPY Y4 receptor.

Conclusion

Obinepitide, as a dual Y2/Y4 receptor agonist, represents a rational and promising approach to the pharmacological management of obesity. The preclinical evidence, although not extensively detailed in public records, suggests a significant potential for inducing weight loss through a synergistic reduction in appetite. Further disclosure of quantitative preclinical data will be crucial for a complete assessment of its therapeutic potential. The mechanisms of action, targeting key nodes in the neurohormonal regulation of energy balance, provide a strong scientific basis for its continued development.

References

Exploratory

Obinepitide: A Technical Guide to a Dual Y2/Y4 Receptor Agonist for Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals Abstract Obinepitide (formerly TM-30338) is a synthetic peptide analogue of human Peptide YY (PYY) and Pancreatic Polypeptide (PP), engineered to act as a d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obinepitide (formerly TM-30338) is a synthetic peptide analogue of human Peptide YY (PYY) and Pancreatic Polypeptide (PP), engineered to act as a dual agonist for the Neuropeptide Y (NPY) Y2 and Y4 receptors. Developed by 7TM Pharma, this investigational compound has been evaluated in clinical trials for the treatment of obesity.[1] By simultaneously activating two distinct anorexigenic pathways, Obinepitide represents a multifaceted approach to appetite suppression and weight management. This technical guide provides an in-depth overview of Obinepitide, including its mechanism of action, available preclinical and clinical data, and detailed experimental protocols for its characterization. The information is intended to serve as a comprehensive resource for researchers in the fields of metabolic disease, peptide therapeutics, and GPCR pharmacology.

Introduction to Obinepitide and its Targets

Obinepitide is a novel therapeutic peptide that leverages the physiological roles of the Y2 and Y4 receptors in energy homeostasis.[1] These receptors are key components of the gut-brain axis, which regulates food intake in response to nutrient signals.

  • The Y2 Receptor: Primarily located presynaptically on neurons in the central and peripheral nervous systems, the Y2 receptor acts as an autoreceptor, inhibiting the release of NPY and other neurotransmitters.[2][3] Its activation by endogenous ligands like PYY(3-36) is associated with a reduction in food intake.[3]

  • The Y4 Receptor: The Y4 receptor is the primary receptor for Pancreatic Polypeptide (PP) and is expressed in the brainstem and the gastrointestinal tract.[4] Activation of the Y4 receptor by PP is a key signal for satiety.[4]

By acting as an agonist at both Y2 and Y4 receptors, Obinepitide is designed to mimic the natural satiety signals that are released during a meal, thereby reducing appetite and food intake through two distinct, yet complementary, mechanisms. Preclinical studies in diet-induced obese animals have suggested that dual agonism of Y2 and Y4 receptors may lead to a more pronounced and sustained reduction in body weight compared to selective Y2 agonism alone.[1]

Quantitative Data

The following tables summarize the available quantitative data for Obinepitide and representative data for selective Y2 and Y4 receptor agonists to provide a comparative context.

Table 1: Receptor Binding Affinity

CompoundReceptorSpeciesAssay TypeKi (nM)IC50 (nM)Reference/Note
Obinepitide (TM-30338) Y2HumanRadioligand BindingData not availableData not available
Y4HumanRadioligand BindingData not availableData not available
Representative Y2 Agonist (PYY(3-36))Y2HumanRadioligand Binding~0.5Representative data
Representative Y4 Agonist (Human PP)Y4HumanRadioligand Binding~0.03[4]
Representative Y1 Antagonist (BIBO 3304)Y1HumanRadioligand Binding0.38[5]
Y2HumanRadioligand Binding>1000[5]
Y4HumanRadioligand Binding>1000[5]
Y5HumanRadioligand Binding>1000[5]

Table 2: In Vitro Functional Activity

CompoundReceptorAssay TypeCell LineParameterValueReference/Note
Obinepitide (TM-30338) Y4Short-Circuit Current (Isc)Human Colonic MonolayersEC5036.0 nM[6]
Y2/Y4cAMP AccumulationData not availableEC50/EmaxData not available
Y2/Y4Calcium MobilizationData not availableEC50/EmaxData not available
Representative Y4 Agonist (Human PP)Y4cAMP InhibitionCHOIC500.11 nM[4]

Table 3: Preclinical In Vivo Data

CompoundAnimal ModelDosingKey FindingsReference/Note
Obinepitide (TM-30338) Diet-induced obese animalsData not availableSuperior long-term reduction in food intake and body weight compared to PYY3-36.[1]

Table 4: Clinical Data (Phase I/II)

CompoundPopulationDosingKey FindingsReference/Note
Obinepitide (TM-30338) Obese subjectsSingle subcutaneous doseStatistically significant inhibition of food intake for up to 9 hours. Well-tolerated.[6]

Signaling Pathways

Activation of Y2 and Y4 receptors by Obinepitide initiates intracellular signaling cascades primarily through G-protein coupling. Both receptors are known to couple to Gi/o and Gq proteins.

  • Gi/o Pathway: Coupling to Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is a common pathway for both Y2 and Y4 receptors.

  • Gq Pathway: Both Y2 and Y4 receptors can also couple to Gq proteins, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.

G_protein_signaling cluster_Y2 Y2 Receptor Signaling cluster_Y4 Y4 Receptor Signaling Obinepitide_Y2 Obinepitide Y2R Y2 Receptor Obinepitide_Y2->Y2R Gi_Y2 Gαi/o Y2R->Gi_Y2 Gq_Y2 Gαq Y2R->Gq_Y2 AC_Y2 Adenylyl Cyclase Gi_Y2->AC_Y2 Inhibits PLC_Y2 Phospholipase C Gq_Y2->PLC_Y2 Activates cAMP_Y2 cAMP AC_Y2->cAMP_Y2 Decreases IP3_Y2 IP3 PLC_Y2->IP3_Y2 Generates Ca_Y2 Ca²⁺ Release IP3_Y2->Ca_Y2 Obinepitide_Y4 Obinepitide Y4R Y4 Receptor Obinepitide_Y4->Y4R Gi_Y4 Gαi/o Y4R->Gi_Y4 Gq_Y4 Gαq Y4R->Gq_Y4 AC_Y4 Adenylyl Cyclase Gi_Y4->AC_Y4 Inhibits PLC_Y4 Phospholipase C Gq_Y4->PLC_Y4 Activates cAMP_Y4 cAMP AC_Y4->cAMP_Y4 Decreases IP3_Y4 IP3 PLC_Y4->IP3_Y4 Generates Ca_Y4 Ca²⁺ Release IP3_Y4->Ca_Y4 radioligand_binding_workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Buffers) start->prepare_reagents serial_dilution Serial Dilution of Obinepitide prepare_reagents->serial_dilution plate_setup Set up 96-well Plate (Total, Non-specific, Competition) serial_dilution->plate_setup incubation Incubate with Cell Membranes plate_setup->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis end End analysis->end camp_assay_workflow start Start seed_cells Seed Y2/Y4 Expressing Cells in 96-well Plate start->seed_cells ibmx_pretreatment Pre-treat with IBMX seed_cells->ibmx_pretreatment add_obinepitide Add Serial Dilutions of Obinepitide ibmx_pretreatment->add_obinepitide add_forskolin Stimulate with Forskolin add_obinepitide->add_forskolin incubation Incubate add_forskolin->incubation measure_camp Lyse Cells and Measure Intracellular cAMP incubation->measure_camp analysis Data Analysis (IC50 Determination) measure_camp->analysis end End analysis->end calcium_assay_workflow start Start seed_cells Seed Y2/Y4 Expressing Cells in 96-well Plate start->seed_cells load_dye Load Cells with Calcium-Sensitive Dye seed_cells->load_dye wash_cells Wash Cells to Remove Excess Dye load_dye->wash_cells measure_baseline Measure Baseline Fluorescence wash_cells->measure_baseline add_obinepitide Add Serial Dilutions of Obinepitide measure_baseline->add_obinepitide measure_fluorescence Measure Kinetic Fluorescence Change add_obinepitide->measure_fluorescence analysis Data Analysis (EC50 Determination) measure_fluorescence->analysis end End analysis->end

References

Foundational

The Dawn of a Targeted Approach: Early Research on Peptide YY Analogues for Obesity Treatment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The global obesity epidemic continues to present a formidable challenge to public health, demanding innovative therapeutic strat...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The global obesity epidemic continues to present a formidable challenge to public health, demanding innovative therapeutic strategies. Over the past few decades, a deeper understanding of the intricate hormonal regulation of appetite has paved the way for novel drug development avenues. Among the most promising early targets was Peptide YY (PYY), a gut hormone released postprandially that signals satiety to the brain. This technical guide delves into the foundational research on PYY analogues, with a particular focus on PYY3-36, exploring the core scientific discoveries, experimental methodologies, and quantitative data that established this peptide as a viable candidate for obesity treatment.

The Physiological Role and Mechanism of Action of PYY

Peptide YY is a 36-amino acid peptide secreted by L-cells of the gastrointestinal tract, primarily in the ileum and colon, in response to food intake. It exists in two main forms: PYY1-36 and PYY3-36, the latter being the result of cleavage of the first two N-terminal amino acids by the enzyme dipeptidyl peptidase-IV (DPP-IV). Early research identified PYY3-36 as the primary active form in appetite regulation.

The anorectic effects of PYY3-36 are primarily mediated through its binding to the neuropeptide Y receptor subtype 2 (Y2R), which is highly expressed in the arcuate nucleus (ARC) of the hypothalamus, a critical brain region for energy homeostasis. PYY3-36 acts as a Y2R agonist. Its binding to presynaptic Y2 receptors on orexigenic (appetite-stimulating) NPY/AgRP (Neuropeptide Y/Agouti-related peptide) neurons inhibits their activity. This, in turn, reduces the inhibitory GABAergic tone on adjacent anorexigenic (appetite-suppressing) POMC (pro-opiomelanocortin) neurons, leading to their activation. The activation of POMC neurons results in the release of α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin receptors to suppress food intake and increase energy expenditure.[1][2][3]

PYY_Signaling_Pathway cluster_gut Gastrointestinal Tract Food Intake Food Intake L-cells L-cells PYY1-36 PYY1-36 DPP-IV DPP-IV PYY3-36 PYY3-36

Quantitative Data from Early Preclinical and Clinical Studies

The initial excitement surrounding PYY3-36 as a potential anti-obesity therapeutic was fueled by compelling quantitative data from both animal and human studies. These early investigations demonstrated a significant and dose-dependent reduction in food intake and body weight.

Receptor Binding Affinity

The selectivity of PYY analogues for the Y2 receptor is crucial for their anorectic effects. Early studies quantified the binding affinities of PYY and its analogues to different Y receptor subtypes.

PeptideY1 Receptor K (nM)Y2 Receptor K (nM)Selectivity for Y2
PYY1-360.420.03Non-selective
[Pro34]PYY0.21710Y1 selective
PYY3-3610500.11Y2 selective

Data from (Keire et al., 2000)[4]

In Vivo Efficacy in Rodent Models

Seminal studies in rodents provided the first in-vivo evidence of the anti-obesity potential of PYY3-36.

Animal ModelPYY3-36 DoseRoute of AdministrationDurationReduction in Food IntakeReduction in Body WeightReference
Rats50 nmol/kgIntraperitoneal (IP)2 hours post-injection~50%Not reported for acute studyBatterham et al., 2002[1]
MiceVariousIntraperitoneal (IP)2 hours post-injectionDose-dependent reductionNot reported for acute studyBatterham et al., 2002[1]
Y2R-null miceVariousIntraperitoneal (IP)2 hours post-injectionNo effectNo effectBatterham et al., 2002[1]
Efficacy in Human Clinical Trials

The translation of these findings to humans was a critical step. Early clinical trials in both lean and obese individuals showed promising results.

Study PopulationPYY3-36 InfusionDurationReduction in Food Intake (24h)Reference
12 Lean Volunteers0.8 pmol/kg/min90 minutes33%Batterham et al., 2002[1]
12 Lean Volunteers0.8 pmol/kg/min90 minutes31%Batterham et al., 2003[5]
12 Obese Volunteers0.8 pmol/kg/min90 minutes30%Batterham et al., 2003[5]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the early research of PYY analogues.

Solid-Phase Peptide Synthesis (SPPS) of PYY Analogues

The synthesis of PYY analogues like PYY3-36 was primarily achieved through Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis.

Principle: This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Generalized Protocol:

  • Resin Preparation: A suitable resin (e.g., Wang resin) is swelled in a solvent like N,N-dimethylformamide (DMF). The first amino acid is then coupled to the resin.

  • Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and added to the resin to form a new peptide bond.

  • Washing: The resin is again washed with DMF to remove unreacted reagents.

  • Repeat: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.[6][7][8]

Receptor Binding Assays

To determine the binding affinity and selectivity of PYY analogues, competitive radioligand binding assays were commonly used.

Principle: This assay measures the ability of an unlabeled PYY analogue to compete with a radiolabeled ligand (e.g., ¹²⁵I-PYY) for binding to a specific receptor (e.g., Y2R) expressed in a cell line or tissue preparation.

Generalized Protocol:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the Y receptor of interest (e.g., HEK293 cells transfected with the Y2R gene) are prepared by homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor PYY analogue are added to the cell membrane preparation in a suitable binding buffer.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.

  • Washing: The filters are washed to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.[9]

In Vivo Assessment of Food Intake and Body Weight in Rodents

Protocol:

  • Acclimatization: Animals (e.g., rats or mice) are individually housed and acclimated to the experimental conditions, including handling and injection procedures.

  • Baseline Measurement: Food intake and body weight are measured daily for a baseline period to establish a stable reference point.

  • Drug Administration: PYY analogues or a vehicle control are administered via the desired route (e.g., intraperitoneal injection, subcutaneous infusion via osmotic minipumps).

  • Monitoring: Food intake is measured at regular intervals (e.g., 2, 4, 24 hours) post-administration. Body weight is typically measured daily.

  • Data Analysis: The changes in food intake and body weight in the treated group are compared to the vehicle-treated control group using appropriate statistical methods.

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of a novel PYY analogue typically follows a structured workflow to evaluate its potential as an anti-obesity agent.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Peptide Analogue Synthesis & Purification Binding Receptor Binding Assay (Y1, Y2, Y4, Y5) Synthesis->Binding Characterize Affinity & Selectivity Signaling Functional Assay (e.g., cAMP) Binding->Signaling Determine Agonist/Antagonist Activity Acute_Food_Intake Acute Food Intake Study (Rodent Model) Signaling->Acute_Food_Intake Assess Satiety Effect Chronic_Body_Weight Chronic Body Weight Study (Rodent Model) Acute_Food_Intake->Chronic_Body_Weight Evaluate Long-term Efficacy PK_PD Pharmacokinetics & Pharmacodynamics Chronic_Body_Weight->PK_PD Determine Drug Exposure & Response

Structure-Activity Relationship for Y2 Receptor Selectivity

The selectivity of PYY analogues for the Y2 receptor is a key determinant of their therapeutic potential. Early research established a clear structure-activity relationship.

SAR_PYY PYY1-36 Full-length PYY1-36 Y1R_Y2R Binds to Y1 and Y2 Receptors PYY1-36->Y1R_Y2R DPP_IV DPP-IV Cleavage PYY1-36->DPP_IV C_Terminal_Mod C-terminal Modifications (e.g., Pro34 substitution) PYY1-36->C_Terminal_Mod PYY3-36 N-terminally truncated PYY3-36 DPP_IV->PYY3-36 Y2R_Selective Selective for Y2 Receptor PYY3-36->Y2R_Selective Y1R_Selective Altered Selectivity (e.g., Y1 selective) C_Terminal_Mod->Y1R_Selective

Conclusion

The early research on Peptide YY analogues, particularly PYY3-36, marked a significant step forward in the development of targeted therapies for obesity. The elucidation of its mechanism of action through the Y2 receptor in the hypothalamus, coupled with robust preclinical and clinical data demonstrating its efficacy in reducing food intake and body weight, laid the groundwork for a new class of anti-obesity drugs. The experimental methodologies established during this period, from peptide synthesis to in vivo efficacy studies, have become standard practice in the field. While challenges related to delivery and side effects have emerged, the foundational research on PYY analogues remains a cornerstone of our understanding of gut-brain signaling in appetite regulation and continues to inspire the development of next-generation obesity therapeutics.

References

Exploratory

Obinepitide: A Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals Abstract Obinepitide (TM30338) is a synthetic peptide analogue of human Peptide YY (PYY) and Pancreatic Polypeptide (PP), engineered as a dual agonist for t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obinepitide (TM30338) is a synthetic peptide analogue of human Peptide YY (PYY) and Pancreatic Polypeptide (PP), engineered as a dual agonist for the Neuropeptide Y (NPY) receptors Y2 and Y4. This balanced affinity is designed to leverage the anorexigenic effects of both receptor pathways, offering a promising therapeutic strategy for the management of obesity. This technical guide provides an in-depth overview of the molecular structure, chemical properties, and relevant experimental methodologies for the study of Obinepitide. It is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel peptide-based therapeutics.

Molecular Structure

Obinepitide is a 36-amino acid linear peptide with a C-terminal amidation. Its structure is derived from human pancreatic polypeptide with a key substitution at position 34.

Amino Acid Sequence

The primary structure of Obinepitide is detailed below:

H-Ala-Pro-Leu-Glu-Pro-Val-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Gln-Tyr-Ala-Ala-Asp-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Leu-Thr-Arg-Gln-Arg-Tyr-NH2.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Obinepitide is presented in Table 1.

PropertyValueSource
Molecular Formula C185H288N54O55S2[1]
Molecular Weight 4213 g/mol [1]
Monoisotopic Mass 4210.0840518 Da[1]
Amino Acid Count 36[1][2]
Formal Charge +5PubChem Calculation
Isoelectric Point (pI) ~9.5Estimated
Polar Surface Area 9480 ŲPubChem Calculation
Rotatable Bond Count 296PubChem Calculation

Table 1: Chemical and Physical Properties of Obinepitide

Experimental Protocols

While specific proprietary protocols for the synthesis and purification of Obinepitide are not publicly available, the following sections describe standard, widely accepted methodologies for the production and characterization of a peptide of similar length and complexity.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Obinepitide can be achieved using an automated peptide synthesizer employing a standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase synthesis strategy.[3][4][5]

Principle: The peptide is assembled in a stepwise manner from the C-terminus to the N-terminus on an insoluble polymeric support (resin). The Fmoc group on the N-terminus of the growing peptide chain is removed with a mild base, and the next Fmoc-protected amino acid is coupled using an activating agent. This cycle is repeated until the full-length peptide is synthesized.

Methodology:

  • Resin Selection: A Rink Amide resin is suitable for the synthesis of a C-terminally amidated peptide like Obinepitide.

  • Amino Acid Preparation: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., tBu for Asp, Glu, Tyr; Boc for Arg; Trt for Asn, Gln) are used.

  • Synthesis Cycle:

    • Deprotection: The Fmoc group is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

    • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.

    • Coupling: The next Fmoc-amino acid is pre-activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) and then added to the resin.

    • Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane, and 1,2-ethanedithiol) to prevent side reactions.

  • Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed to remove scavengers. The crude peptide is then dissolved in a water/acetonitrile mixture and lyophilized.

Purification

The crude synthetic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8][9]

Principle: The peptide is separated from impurities based on its hydrophobicity. The peptide is loaded onto a hydrophobic stationary phase (e.g., C18) and eluted with a gradient of an organic solvent (acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (TFA).

Methodology:

  • Column: A preparative C18 reverse-phase column is used.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Solvent B is applied to elute the peptide. The specific gradient will need to be optimized for Obinepitide.

  • Detection: The elution profile is monitored by UV absorbance, typically at 220 nm and 280 nm.

  • Fraction Collection: Fractions containing the purified peptide are collected.

  • Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.

  • Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide product.

Characterization

The identity and purity of the synthesized Obinepitide are confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[10][11][12][13]

2.3.1. Mass Spectrometry

Principle: Mass spectrometry is used to determine the molecular weight of the peptide, confirming its primary sequence.

Methodology:

  • Electrospray Ionization (ESI-MS): The purified peptide is dissolved in a suitable solvent and infused into the mass spectrometer. The resulting spectrum will show a series of multiply charged ions, which can be deconvoluted to determine the molecular mass of the peptide.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS): The peptide is co-crystallized with a matrix and ionized by a laser. This technique typically produces singly charged ions and provides a rapid confirmation of the molecular weight.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution.

Methodology:

  • 1D ¹H NMR: Provides a fingerprint of the peptide and can be used to assess its overall folding and purity.

  • 2D NMR (e.g., COSY, TOCSY, NOESY): These experiments are used to assign the resonances of individual amino acid residues and to identify through-bond and through-space correlations, which are essential for determining the secondary and tertiary structure of the peptide.

Mechanism of Action and Signaling Pathways

Obinepitide exerts its effects by acting as a potent agonist at both the NPY Y2 and Y4 receptors.[1][14][15] These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gi.[1][16]

Y2 Receptor Signaling Pathway

Activation of the Y2 receptor by Obinepitide leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[16][17] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, Y2 receptor activation can lead to the modulation of ion channels, including the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels.

Y2_Signaling_Pathway Obinepitide Obinepitide Y2R Y2 Receptor Obinepitide->Y2R Binds G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Neurotransmitter Release) PKA->Cellular_Response Ca_channel->Cellular_Response K_channel->Cellular_Response

Y2 Receptor Signaling Pathway
Y4 Receptor Signaling Pathway

Similar to the Y2 receptor, the Y4 receptor is also coupled to Gi proteins.[2][18] Activation of the Y4 receptor by Obinepitide leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP.[16] Some studies have also suggested that Y4 receptor activation can lead to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular Ca²⁺ and activate protein kinase C (PKC).[18]

Y4_Signaling_Pathway Obinepitide Obinepitide Y4R Y4 Receptor Obinepitide->Y4R Binds G_protein Gi/o Protein Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates (potential) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Satiety Signaling) PKA->Cellular_Response IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC Intracellular Ca2+ Protein Kinase C IP3_DAG->Ca_PKC Activate Ca_PKC->Cellular_Response

Y4 Receptor Signaling Pathway

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of Obinepitide.

Experimental_Workflow SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin & Side-chain Deprotection SPPS->Cleavage Crude_Peptide Crude Obinepitide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Purified Obinepitide Purification->Pure_Peptide Characterization Characterization Pure_Peptide->Characterization MS Mass Spectrometry (ESI/MALDI) Characterization->MS NMR NMR Spectroscopy (1D/2D) Characterization->NMR Purity_Check Analytical HPLC Characterization->Purity_Check Final_Product Final Product: Obinepitide MS->Final_Product NMR->Final_Product Purity_Check->Final_Product

Obinepitide Synthesis & Characterization Workflow

Conclusion

Obinepitide represents a rationally designed therapeutic peptide with a unique dual-agonist mechanism of action targeting key receptors in the regulation of appetite and energy homeostasis. This guide has provided a detailed overview of its molecular structure, chemical properties, and the standard experimental protocols required for its synthesis, purification, and characterization. The provided signaling pathway diagrams offer a visual representation of its mechanism of action at the cellular level. This comprehensive information serves as a valuable resource for scientists and researchers in the field of peptide drug development and obesity research.

References

Foundational

The Dual-Agonist Obinepitide: A Deep Dive into its Preclinical Pharmacokinetics and Pharmacodynamics

Copenhagen, Denmark - Obinepitide (formerly known as TM-30338), a dual agonist of the Neuropeptide Y (NPY) Y2 and Y4 receptors, emerged from the laboratories of 7TM Pharma as a promising therapeutic candidate for the man...

Author: BenchChem Technical Support Team. Date: December 2025

Copenhagen, Denmark - Obinepitide (formerly known as TM-30338), a dual agonist of the Neuropeptide Y (NPY) Y2 and Y4 receptors, emerged from the laboratories of 7TM Pharma as a promising therapeutic candidate for the management of obesity. By simultaneously targeting two key pathways in the intricate network of appetite regulation, Obinepitide was designed to offer a synergistic approach to weight reduction. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of Obinepitide in animal models, offering valuable insights for researchers and drug development professionals in the field of metabolic diseases.

Introduction to Obinepitide and its Mechanism of Action

Obinepitide is a synthetic peptide analog designed to mimic the effects of two endogenous gut hormones: Peptide YY (PYY) and Pancreatic Polypeptide (PP). PYY is a well-established satiety signal that primarily acts on Y2 receptors in the hypothalamus to reduce food intake. Pancreatic Polypeptide, on the other hand, exerts its anorectic effects through the activation of Y4 receptors. By combining the functionalities of both PYY and PP into a single molecule, Obinepitide was developed with the hypothesis that dual agonism of Y2 and Y4 receptors would lead to a more potent and sustained reduction in appetite and body weight compared to selective agonists.

The signaling pathway initiated by Obinepitide involves the activation of Y2 and Y4 receptors, which are G-protein coupled receptors (GPCRs). Upon binding, these receptors trigger downstream intracellular signaling cascades that ultimately lead to a sensation of satiety and a decrease in food consumption.

Obinepitide Obinepitide Y2R Y2 Receptor Obinepitide->Y2R Y4R Y4 Receptor Obinepitide->Y4R GPCR_Signaling G-protein Coupled Receptor Signaling Y2R->GPCR_Signaling Y4R->GPCR_Signaling Satiety Increased Satiety GPCR_Signaling->Satiety Food_Intake Decreased Food Intake Satiety->Food_Intake Body_Weight Reduced Body Weight Food_Intake->Body_Weight

Figure 1: Simplified signaling pathway of Obinepitide.

Pharmacokinetics in Animal Models

Detailed quantitative pharmacokinetic data for Obinepitide in animal models remains largely within proprietary company documents and has not been extensively published in peer-reviewed literature. However, information gleaned from press releases and a doctoral thesis indicates that the initial formulation of Obinepitide had a relatively short half-life, a common challenge for peptide-based therapeutics. This prompted the development of modified versions of Obinepitide, including PEGylated and lipidated forms, to improve its pharmacokinetic profile and allow for less frequent dosing. While specific parameters such as Cmax, Tmax, bioavailability, and clearance values are not publicly available, the focus on developing long-acting formulations suggests that extending the in vivo exposure was a key objective.

Table 1: Summary of Obinepitide Pharmacokinetic Profile (Qualitative)

ParameterObservation in Animal Models
Half-life The initial formulation exhibited a short half-life, necessitating modifications.
Modifications PEGylation and lipidation were employed to extend the duration of action.
Administration Preclinical and clinical studies utilized subcutaneous administration.

Pharmacodynamics in Animal Models

Preclinical studies in diet-induced obese (DIO) animal models have been crucial in evaluating the pharmacodynamic effects of Obinepitide. These studies have consistently demonstrated the compound's efficacy in reducing food intake and promoting weight loss.

Effects on Food Intake and Body Weight

Press releases from 7TM Pharma have highlighted that in preclinical studies, Obinepitide demonstrated a superior long-term reduction in body weight in diet-induced obese animals when compared to a selective Y2 receptor agonist.[1] This suggests a synergistic or additive effect of activating both Y2 and Y4 receptors. While specific dose-response data from these preclinical studies are not publicly available, the qualitative results point towards a significant and sustained anorectic effect.

A related compound from 7TM Pharma, TM-30339, a selective Y4 receptor agonist, was also reported to be highly efficacious in promoting long-term body weight reduction in obese mice.[1] This further supports the therapeutic potential of targeting the Y4 receptor pathway for obesity treatment.

Table 2: Summary of Obinepitide Pharmacodynamic Effects in Animal Models

ParameterAnimal ModelKey Findings
Body Weight Diet-induced obese animalsSuperior long-term reduction compared to a selective Y2 agonist.[1]
Food Intake (Not specified)Implied reduction leading to weight loss.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of Obinepitide are not available in the public domain. However, based on standard practices in obesity research, the following outlines a likely experimental workflow for assessing the pharmacokinetics and pharmacodynamics of a compound like Obinepitide in an animal model.

General Experimental Workflow

cluster_PK Pharmacokinetic Study cluster_PD Pharmacodynamic Study PK_Dosing Single Dose Administration (e.g., SC, IV) Blood_Sampling Serial Blood Sampling PK_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Obinepitide Concentration Blood_Sampling->Plasma_Analysis PK_Parameters Calculation of PK Parameters (Cmax, Tmax, t1/2, AUC) Plasma_Analysis->PK_Parameters PD_Dosing Chronic Dosing in Diet-Induced Obese Animals Measurements Daily Measurement of Body Weight and Food Intake PD_Dosing->Measurements Data_Analysis Comparison to Vehicle and Comparator Groups Measurements->Data_Analysis

Figure 2: General experimental workflow for preclinical PK/PD studies.

Pharmacokinetic Study Protocol (Hypothetical)

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Acclimatization: Animals are acclimatized for at least one week with ad libitum access to food and water.

  • Dosing: A single dose of Obinepitide is administered via subcutaneous (SC) or intravenous (IV) injection. Multiple dose groups are typically included to assess dose proportionality.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via a cannulated vessel or tail vein.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of Obinepitide are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, half-life, AUC, clearance, and volume of distribution) are calculated using non-compartmental analysis with software such as WinNonlin.

Pharmacodynamic Study Protocol (Hypothetical)

  • Animal Model: Male C57BL/6 mice are rendered obese by feeding a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.

  • Group Allocation: Animals are randomized into treatment groups (e.g., vehicle control, Obinepitide low dose, Obinepitide high dose, and a positive control like a Y2 agonist).

  • Dosing: Animals receive daily subcutaneous injections of Obinepitide or vehicle for a specified duration (e.g., 28 days).

  • Measurements: Body weight and food intake are recorded daily. Body composition (fat mass and lean mass) may be assessed at baseline and at the end of the study using techniques like DEXA or MRI.

  • Data Analysis: Changes in body weight and food intake are compared between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

Conclusion

Obinepitide represented a rational and innovative approach to obesity treatment by targeting the Y2 and Y4 receptor pathways simultaneously. Preclinical data, although not extensively detailed in the public domain, suggested that this dual-agonist strategy was effective in promoting long-term body weight reduction in animal models of obesity, outperforming a selective Y2 agonist. The primary challenge in its development appeared to be its pharmacokinetic profile, which necessitated chemical modifications to extend its half-life. While the clinical development of Obinepitide was discontinued, the preclinical findings continue to provide a valuable case study for the development of multi-agonist peptide therapeutics for metabolic diseases. Further disclosure of the detailed quantitative preclinical data would be highly beneficial to the scientific community to fully understand the pharmacokinetic/pharmacodynamic relationship of this novel compound and to inform future drug discovery efforts in this area.

References

Exploratory

The Dual-Pronged Approach to Satiety: Investigating the Neuropeptide Y System with Obinepitide

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction The global obesity epidemic necessitates the exploration of novel therapeutic strategies that target the complex neurohormonal p...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The global obesity epidemic necessitates the exploration of novel therapeutic strategies that target the complex neurohormonal pathways regulating energy homeostasis. The Neuropeptide Y (NPY) system, a crucial regulator of appetite and energy expenditure, presents a compelling target. Obinepitide (formerly TM30338), a peptide-based therapeutic developed by 7TM Pharma, represents a unique approach by simultaneously targeting two key receptors within this system: the NPY Y2 receptor (Y2R) and the NPY Y4 receptor (Y4R). This technical guide provides a comprehensive overview of the role of the NPY system in the context of Obinepitide, detailing its mechanism of action, the underlying signaling pathways, and a summary of its clinical investigation. While specific quantitative binding affinities and detailed Phase II clinical trial data for Obinepitide are not publicly available, this guide consolidates the existing information to provide a thorough understanding for researchers and drug development professionals.

The Neuropeptide Y System: A Brief Overview

The NPY system is a complex network comprising several endogenous peptide ligands, including Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP), which exert their effects through a family of G-protein coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 receptors. These receptors are widely distributed in both the central and peripheral nervous systems and play pivotal roles in regulating food intake, energy storage, and metabolism.

Activation of Y1 and Y5 receptors is predominantly associated with an orexigenic (appetite-stimulating) effect. In contrast, activation of Y2 and Y4 receptors is linked to anorexigenic (appetite-suppressing) signals.[1] Obinepitide's dual agonism of Y2 and Y4 receptors is therefore designed to leverage two distinct pathways that promote satiety.

Obinepitide: A Dual Y2 and Y4 Receptor Agonist

Obinepitide is a synthetic peptide analogue designed to mimic the actions of endogenous ligands at both the Y2 and Y4 receptors.[2] This dual-agonist strategy is intended to produce a more potent and sustained anorectic effect than targeting either receptor alone.

  • Y2 Receptor Agonism : The Y2 receptor is predominantly located presynaptically on NPY-releasing neurons in the arcuate nucleus of the hypothalamus. Its activation by ligands such as PYY(3-36) inhibits the release of NPY, a potent appetite stimulant. By acting as a Y2 agonist, Obinepitide is believed to suppress the orexigenic drive mediated by NPY.[1]

  • Y4 Receptor Agonism : The Y4 receptor is the primary receptor for Pancreatic Polypeptide (PP) and is also found in key brain regions involved in appetite regulation, including the brainstem. Activation of the Y4 receptor is associated with a reduction in food intake and the promotion of satiety.[1]

Quantitative Data

Detailed quantitative data on the binding affinity (Ki or IC50) of Obinepitide for the human Y2 and Y4 receptors are not available in the peer-reviewed literature. However, one study reported a functional potency for Obinepitide (TM30338) in a human epithelial cell line endogenously expressing the Y4 receptor.

Table 1: Functional Potency of Obinepitide at the Y4 Receptor

CompoundAssay TypeCell LineParameterValue
Obinepitide (TM30338)Short-circuit current (Isc) reductionHuman epithelial monolayers (Col-24)EC5036.0 nM

This data is derived from a functional assay and represents the concentration of Obinepitide required to elicit a half-maximal response, not a direct measure of binding affinity.

For the purpose of context and comparison, the following table presents the binding affinities of some selective endogenous and synthetic ligands for the NPY Y2 and Y4 receptors.

Table 2: Binding Affinities of Select Ligands for NPY Y2 and Y4 Receptors (for reference)

LigandReceptor SubtypeSpeciesKi (nM)Assay Type
PYY(3-36)Y2Human~0.5 - 5Radioligand Binding
BIIE0246 (Antagonist)Y2Human~1 - 10Radioligand Binding
Pancreatic Polypeptide (PP)Y4Human~0.02 - 0.1Radioligand Binding
GR231118 (1229U91)Y4HumanPotent AgonistFunctional Assays

These values are compiled from various sources and are intended for reference only. Experimental conditions can significantly influence measured affinities.

Clinical Investigation of Obinepitide

Obinepitide entered clinical development for the treatment of obesity. A Phase I/II clinical study demonstrated that once-daily subcutaneous administration of Obinepitide was safe and well-tolerated.[3] Importantly, in this study, Obinepitide significantly inhibited food intake for up to 9 hours after dosing in obese individuals.[3][4]

In 2007, 7TM Pharma initiated a Phase II, double-blind, placebo-controlled clinical trial designed to evaluate weight loss in obese patients over a 28-day period.[3] The results of this trial, including specific data on the percentage of weight loss and quantitative reduction in food intake, have not been made publicly available.

Signaling Pathways of Y2 and Y4 Receptors

The NPY receptors, including Y2 and Y4, are classical G-protein coupled receptors. Their activation by an agonist like Obinepitide initiates a cascade of intracellular signaling events.

Primary Signaling Pathway

Both Y2 and Y4 receptors primarily couple to the Gi/o family of G-proteins.[2] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), ultimately modulating downstream cellular responses related to neuronal excitability and hormone secretion.

G_protein_signaling Obinepitide Obinepitide Y2R_Y4R Y2/Y4 Receptor Obinepitide->Y2R_Y4R Binds G_protein Gi/o Protein Y2R_Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Catalyzes PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Response Modulates

Primary Gi-coupled signaling pathway for Y2/Y4 receptors.
Secondary Signaling Pathways

In addition to the canonical Gi-mediated pathway, NPY receptors have been shown to couple to other signaling cascades, which may be cell-type specific. These can include:

  • Modulation of Ion Channels: The Gβγ subunits released upon Gi/o activation can directly modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. This can lead to neuronal hyperpolarization and a reduction in neurotransmitter release.

  • MAPK/ERK Pathway: Activation of NPY receptors can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating cell growth and differentiation.

  • Gq Coupling: Some studies have suggested that under certain conditions, NPY receptors can couple to Gq proteins, leading to the activation of phospholipase C (PLC), generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentrations.

Secondary_Signaling Obinepitide Obinepitide Y2R_Y4R Y2/Y4 Receptor Obinepitide->Y2R_Y4R G_protein_beta_gamma Gβγ Subunit Y2R_Y4R->G_protein_beta_gamma MAPK_Pathway MAPK/ERK Pathway Y2R_Y4R->MAPK_Pathway Gq Gq Protein Y2R_Y4R->Gq Ion_Channels Ion Channels (GIRK, Ca2+) G_protein_beta_gamma->Ion_Channels Neuronal_Activity ↓ Neuronal Excitability Ion_Channels->Neuronal_Activity Gene_Expression Altered Gene Expression MAPK_Pathway->Gene_Expression PLC Phospholipase C Calcium_Release ↑ Intracellular Ca2+ PLC->Calcium_Release Gq->PLC Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Plates Prepare 96-well plates with Buffer, NSB control, and Obinepitide dilutions Add_Radioligand Add Radioligand to all wells Prep_Plates->Add_Radioligand Prep_Radioligand Prepare Radioligand ([125I]-PYY) Prep_Radioligand->Add_Radioligand Prep_Membranes Prepare Cell Membranes (Y2R or Y4R expressing) Add_Membranes Add Membranes to initiate binding Prep_Membranes->Add_Membranes Add_Radioligand->Add_Membranes Incubate Incubate at Room Temperature Add_Membranes->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate_SB Calculate Specific Binding Count->Calculate_SB Plot_Data Plot % Specific Binding vs. [Obinepitide] Calculate_SB->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Determine_IC50->Calculate_Ki

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vivo Study of Obinepitide in Obesity Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for designing and conducting an in vivo study to evaluate the efficacy of Obinepitide, a dual Y2 and Y...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting an in vivo study to evaluate the efficacy of Obinepitide, a dual Y2 and Y4 receptor agonist, in a diet-induced obesity (DIO) mouse model.

Introduction

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of various metabolic diseases. Obinepitide is a promising therapeutic agent that mimics the action of two natural hormones involved in appetite regulation.[1][2] As a dual agonist of Neuropeptide Y (NPY) receptors Y2 and Y4, Obinepitide is designed to suppress appetite and reduce food intake.[3] Preclinical in vivo studies are crucial to elucidate its mechanism of action and therapeutic potential. This document outlines a detailed protocol for a preclinical study using a diet-induced obesity mouse model.

Mechanism of Action: Y2 and Y4 Receptor Signaling

Obinepitide exerts its effects by co-activating the NPY receptors Y2 and Y4, which are key players in the regulation of energy homeostasis. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can influence neuronal activity in appetite-regulating centers of the brain, such as the hypothalamus. The synergistic activation of both Y2 and Y4 receptors is believed to lead to a more potent anorexigenic effect compared to the activation of a single receptor. Studies on mice lacking both Y2 and Y4 receptors have shown resistance to diet-induced obesity, highlighting the critical role of these receptors in energy balance.

Obinepitide_Signaling_Pathway cluster_neuron Hypothalamic Neuron Obinepitide Obinepitide Y2R Y2 Receptor Obinepitide->Y2R Y4R Y4 Receptor Obinepitide->Y4R Gi Gi Protein Y2R->Gi Y4R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Appetite ↓ Appetite ↑ Satiety PKA->Appetite

Figure 1: Simplified signaling pathway of Obinepitide.

Proposed In Vivo Study Design

This study will utilize a diet-induced obesity (DIO) mouse model to assess the efficacy of Obinepitide on body weight, food intake, energy expenditure, and body composition.

Experimental Workflow

Experimental_Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase (4 weeks) cluster_post Post-Treatment Analysis Acclimatization Acclimatization (1 week) Diet High-Fat Diet (60% kcal) (12-16 weeks) Acclimatization->Diet Randomization Randomization to Treatment Groups Diet->Randomization Treatment Daily Obinepitide or Vehicle Administration Randomization->Treatment Monitoring Weekly Body Weight & Food Intake Treatment->Monitoring Metabolic Metabolic Cage Analysis (Week 4) Treatment->Metabolic Monitoring->Metabolic BodyComp Body Composition (DEXA/NMR) (End of study) Metabolic->BodyComp Tissues Tissue Collection & Analysis BodyComp->Tissues

Figure 2: Experimental workflow for the in vivo study.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model
  • Animal Strain: Male C57BL/6J mice, 6-8 weeks old.[4]

  • Housing: Mice will be housed in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle.

  • Diet:

    • Induction Phase (12-16 weeks): Mice will be fed a high-fat diet (HFD) with 60% of calories from fat.[4][5] A control group will be fed a standard chow diet (10% calories from fat).

    • Treatment Phase (4 weeks): All DIO mice will continue on the HFD.

  • Obesity Confirmation: Obesity is confirmed when the HFD-fed group shows a significantly higher body weight (typically 20-25% greater) compared to the chow-fed group.

Treatment Groups and Administration

Mice that have successfully developed DIO will be randomized into the following treatment groups (n=8-10 mice per group):

GroupTreatmentDose (example)Route of AdministrationFrequency
1Vehicle ControlSalineSubcutaneous (SC)Once daily
2Obinepitide (Low Dose)0.1 mg/kgSubcutaneous (SC)Once daily
3Obinepitide (Mid Dose)1 mg/kgSubcutaneous (SC)Once daily
4Obinepitide (High Dose)10 mg/kgSubcutaneous (SC)Once daily
5Lean ControlSalineSubcutaneous (SC)Once daily

Dosages are hypothetical and should be optimized in pilot studies.

Measurement of Food and Water Intake
  • Method: Daily food and water intake will be measured by weighing the remaining food pellets and water bottles at the same time each day.

  • Apparatus: Standard laboratory animal cages with specialized food hoppers and water bottles. For more precise measurements, metabolic cages can be used.[6][7]

Measurement of Energy Expenditure
  • Method: Indirect calorimetry will be used to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂).[6][8] The respiratory exchange ratio (RER = VCO₂/VO₂) will be calculated to determine substrate utilization.

  • Apparatus: Metabolic cages (e.g., TSE PhenoMaster/LabMaster or similar system).[6]

  • Protocol: Mice will be acclimated to the metabolic cages for 24-48 hours before data collection begins. Data will be collected continuously for at least 48 hours.[8]

Body Composition Analysis
  • Method: Dual-energy X-ray absorptiometry (DEXA) or Nuclear Magnetic Resonance (NMR) will be used to determine fat mass, lean mass, and bone mineral density.[9][10][11]

  • Apparatus: DEXA scanner (e.g., PIXImus) or NMR analyzer (e.g., Bruker Minispec).[11]

  • Protocol: Measurements will be taken at baseline (before treatment) and at the end of the study. Mice will be anesthetized for DEXA scans.[9]

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Body Weight and Food Intake

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (%)Average Daily Food Intake (g)
Vehicle Control
Obinepitide (Low)
Obinepitide (Mid)
Obinepitide (High)
Lean Control

Table 2: Energy Expenditure

Treatment GroupVO₂ (ml/kg/h)VCO₂ (ml/kg/h)REREnergy Expenditure (kcal/day)
Vehicle Control
Obinepitide (Low)
Obinepitide (Mid)
Obinepitide (High)
Lean Control

Table 3: Body Composition

Treatment GroupFat Mass (g)Lean Mass (g)Fat Mass (%)Lean Mass (%)
Vehicle Control
Obinepitide (Low)
Obinepitide (Mid)
Obinepitide (High)
Lean Control

Conclusion

This detailed protocol provides a robust framework for the in vivo evaluation of Obinepitide in a DIO mouse model. The data generated from these experiments will be critical for understanding the therapeutic potential of Obinepitide for the treatment of obesity and for guiding further drug development efforts. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data.

References

Application

Obinepitide and the Frontier of Dual-Agonist Therapies for Weight Management: Application Notes and Protocols

Disclaimer: Detailed clinical trial protocols, quantitative data, and extensive research findings for Obinepitide (TM-30338) are not publicly available. The development of Obinepitide, a dual Neuropeptide Y (NPY) Y2 and...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed clinical trial protocols, quantitative data, and extensive research findings for Obinepitide (TM-30338) are not publicly available. The development of Obinepitide, a dual Neuropeptide Y (NPY) Y2 and Y4 receptor agonist, appears to have been discontinued (B1498344) after early-phase clinical trials in the late 2000s. Consequently, this document provides the available information on Obinepitide and leverages the publicly accessible, comprehensive data from the clinical development of Tirzepatide, a successful dual-agonist therapeutic for weight management, to serve as a detailed, illustrative example of modern clinical trial protocols and application notes for this class of drugs.

Obinepitide: A Glimpse into a Novel Approach

Obinepitide was a synthetic analog of two human satiety hormones: Peptide YY3-36 (PYY3-36) and Pancreatic Polypeptide (PP). By targeting both the Y2 and Y4 receptors, it aimed to mimic the natural satiety signals released from the gastrointestinal system during meals, thereby reducing food intake.[1] Early Phase I/II clinical studies suggested that Obinepitide was safe and could inhibit food intake for up to nine hours after a single subcutaneous dose.[2] A Phase II trial was initiated in 2007 to evaluate weight loss over 28 days in 180 participants with a BMI between 30 and 40 kg/m ².[2] However, the results of this trial and information on any further development are not available in the public domain.

Illustrative Application Notes & Protocols: Dual-Agonist Weight Management Therapeutics (Example: Tirzepatide)

To provide researchers, scientists, and drug development professionals with a relevant and detailed resource, the following sections outline the clinical trial protocols and data for Tirzepatide, a dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist.[3][4][5] This information is based on the successful SURMOUNT-1 Phase 3 clinical trial.[4][5][6]

Mechanism of Action: Dual GLP-1/GIP Receptor Agonism

Tirzepatide acts as a single molecule that activates both the GIP and GLP-1 receptors. These incretin (B1656795) hormones are involved in glucose homeostasis and play a role in appetite regulation through actions on the brain.[7][8] The dual agonism is believed to have a synergistic effect on weight loss.

GLP1_GIP_Signaling cluster_Gut Gut (L-cells & K-cells) cluster_Pancreas Pancreas cluster_Brain Brain (Hypothalamus) Food Intake Food Intake GLP1 GLP1 Food Intake->GLP1 stimulates GIP GIP Food Intake->GIP stimulates Beta_Cell β-Cell GLP1->Beta_Cell Satiety Satiety Centers GLP1->Satiety GIP->Beta_Cell GIP->Satiety Insulin Insulin Secretion Beta_Cell->Insulin increases Appetite Decreased Appetite & Food Intake Satiety->Appetite Tirzepatide Tirzepatide (Dual Agonist) Tirzepatide->GLP1 mimics Tirzepatide->GIP mimics

Signaling pathway of a dual GLP-1/GIP receptor agonist.

Experimental Protocols: Phase 3 Clinical Trial (SURMOUNT-1)

The following protocols are based on the methodology of the SURMOUNT-1 clinical trial for Tirzepatide in participants with obesity.[1][3][4][5][6]

Study Design and Objectives
  • Trial Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial conducted at 119 sites across nine countries.[3]

  • Primary Objective: To evaluate the efficacy of once-weekly subcutaneous Tirzepatide (5 mg, 10 mg, and 15 mg) compared to placebo in achieving a significant percentage change in body weight from baseline at 72 weeks.[1]

  • Co-Primary Objective: To assess the percentage of participants achieving at least a 5% reduction in body weight at 72 weeks.[4]

  • Key Secondary Objectives: To evaluate the percentage of participants achieving at least 10%, 15%, and 20% weight reduction; and to assess changes in cardiometabolic risk factors.[9]

Participant Population
  • Inclusion Criteria:

    • Age ≥18 years.[3]

    • Body Mass Index (BMI) ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related complication (e.g., hypertension, dyslipidemia, obstructive sleep apnea, or cardiovascular disease).[3][10]

    • History of at least one unsuccessful dietary effort to lose weight.[3][10]

  • Exclusion Criteria:

    • Diagnosis of diabetes.[9]

    • History of pancreatitis.[10]

    • Use of any medication for obesity within 90 days of screening.[10]

Intervention and Dosing
  • Randomization: Participants were randomized in a 1:1:1:1 ratio to receive either Tirzepatide (5 mg, 10 mg, or 15 mg) or a matching placebo.[3]

  • Administration: Administered subcutaneously once weekly for 72 weeks.[3]

  • Dose Escalation: Treatment was initiated at 2.5 mg once weekly and titrated upwards by 2.5 mg every four weeks to the assigned maintenance dose to enhance tolerability.[3][9]

experimental_workflow cluster_Treatment 72-Week Treatment Period cluster_Dosing Dose Escalation (20 weeks) cluster_Arms Maintenance Dosing Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Randomization Randomization (1:1:1:1) Screening->Randomization Dose_Init Start: 2.5 mg/week Randomization->Dose_Init Placebo Placebo Dose_Esc Increase 2.5 mg every 4 weeks Dose_Init->Dose_Esc Tirzepatide_5 Tirzepatide 5 mg Dose_Esc->Tirzepatide_5 Tirzepatide_10 Tirzepatide 10 mg Dose_Esc->Tirzepatide_10 Tirzepatide_15 Tirzepatide 15 mg Dose_Esc->Tirzepatide_15 Follow_up Data Analysis & Follow-up Tirzepatide_5->Follow_up Tirzepatide_10->Follow_up Tirzepatide_15->Follow_up Placebo->Follow_up

Experimental workflow for a Phase 3 obesity trial.

Quantitative Data Summary

The following tables summarize the key efficacy data from the SURMOUNT-1 trial at 72 weeks.

Table 1: Mean Percentage Change in Body Weight from Baseline
Treatment GroupMean Percentage Weight Change95% Confidence Interval
Placebo-3.1%-
Tirzepatide 5 mg-15.0%-
Tirzepatide 10 mg-19.5%-
Tirzepatide 15 mg-20.9%-

Data sourced from Eli Lilly and Company's press release on the SURMOUNT-1 trial results.[2]

Table 2: Percentage of Participants Achieving Weight Reduction Thresholds
Weight ReductionPlaceboTirzepatide 5 mgTirzepatide 10 mgTirzepatide 15 mg
≥5% 35%85%89%91%
≥10% 19%69%78%84%
≥15% 9%48%67%71%
≥20% 3%30%50%57%

Data sourced from The New England Journal of Medicine publication of the SURMOUNT-1 trial.[11]

Table 3: Changes in Body Composition (72 Weeks)
ParameterPlaceboTirzepatide (Pooled Doses)
Body Weight Change -5.3%-21.3%
Fat Mass Change -8.2%-33.9%
Lean Mass Change -2.6%-10.9%

Data from a substudy of the SURMOUNT-1 trial assessing body composition changes.[12]

Safety and Tolerability

The most frequently reported adverse events for Tirzepatide were gastrointestinal in nature, including nausea, diarrhea, and constipation.[4][5] These were generally mild to moderate in severity and occurred primarily during the dose-escalation period.[5] Discontinuation rates due to adverse events were 4.3%, 7.1%, and 6.2% for the 5 mg, 10 mg, and 15 mg Tirzepatide groups, respectively, compared to 2.6% for the placebo group.[11]

References

Method

Administration Protocol for Obinepitide in Diet-Induced Obese Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Obinepitide is a dual agonist of the glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) receptors, representing a promising therapeutic avenu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obinepitide is a dual agonist of the glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) receptors, representing a promising therapeutic avenue for the management of obesity and type 2 diabetes. This document provides a detailed protocol for the administration of Obinepitide to diet-induced obese (DIO) mice, a common preclinical model for studying metabolic diseases. The protocol is based on established methodologies for similar GLP-1/PYY dual agonists and provides a framework for evaluating the efficacy of Obinepitide.

Experimental Protocols

I. Diet-Induced Obesity (DIO) Mouse Model

A robust DIO model is fundamental for assessing the anti-obesity effects of Obinepitide.

Protocol:

  • Animal Strain: Male C57BL/6J mice are a commonly used strain due to their susceptibility to developing obesity on a high-fat diet.

  • Age: Initiate the high-fat diet at 6-8 weeks of age.

  • Housing: House the mice in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.

  • Diet:

    • High-Fat Diet (HFD) Group: Provide a high-fat diet ad libitum. A common diet is one that provides 60% of its calories from fat (e.g., Research Diets D12492).

    • Control Group: Provide a standard chow diet (e.g., 10% of calories from fat).

  • Duration: Maintain the mice on the HFD for a minimum of 12-16 weeks to induce a clear obese phenotype, characterized by significant weight gain, hyperglycemia, and hyperinsulinemia.

  • Monitoring: Monitor body weight and food intake weekly.

II. Obinepitide Administration

The following protocol is a representative guideline for the administration of a long-acting GLP-1/PYY dual agonist, which can be adapted for Obinepitide.

Protocol:

  • Compound Preparation:

    • Vehicle: Prepare a sterile vehicle solution, such as phosphate-buffered saline (PBS) or a specific formulation as recommended by the compound supplier.

    • Obinepitide Formulation: Dissolve or suspend Obinepitide in the vehicle to the desired concentration.

  • Dosing:

    • Dosage: Based on studies with similar long-acting GLP-1/PYY dual agonists, a starting point for dose-ranging studies could be in the nanomole per kilogram (nmol/kg) to low micromole per kilogram (µmol/kg) range.

    • Route of Administration: Administer via subcutaneous (s.c.) injection.

    • Frequency: The frequency will depend on the pharmacokinetic profile of Obinepitide. For long-acting analogs, administration may be once daily or every few days.

    • Duration: A typical treatment duration for efficacy studies is 21 to 28 days.

  • Acclimation: Prior to the start of the experiment, acclimate the mice to the handling and injection procedures by administering the vehicle for several days.

Data Presentation

The following table summarizes representative quantitative data from a study on a long-acting GLP-1/PYY dual agonist (GLP-1-Fc-PYY) in DIO mice, demonstrating the expected outcomes of such a treatment.

ParameterVehicle ControlGLP-1 Agonist MonotherapyGLP-1/PYY Dual Agonist
Body Weight Change (21 days) +13%-13%-28%[1]
HbA1c (28 days, db/db mice) 9.1%7.2%4.3%[1]

Mandatory Visualizations

Experimental Workflow

G cluster_0 Diet-Induced Obesity Model cluster_1 Treatment Phase cluster_2 Outcome Assessment C57BL/6J Mice (6-8 weeks old) C57BL/6J Mice (6-8 weeks old) High-Fat Diet (60% kcal from fat, 12-16 weeks) High-Fat Diet (60% kcal from fat, 12-16 weeks) C57BL/6J Mice (6-8 weeks old)->High-Fat Diet (60% kcal from fat, 12-16 weeks) DIO Mice DIO Mice High-Fat Diet (60% kcal from fat, 12-16 weeks)->DIO Mice Acclimation (Vehicle Injection) Acclimation (Vehicle Injection) DIO Mice->Acclimation (Vehicle Injection) Obinepitide Administration (s.c., 21-28 days) Obinepitide Administration (s.c., 21-28 days) Acclimation (Vehicle Injection)->Obinepitide Administration (s.c., 21-28 days) Body Weight Monitoring Body Weight Monitoring Obinepitide Administration (s.c., 21-28 days)->Body Weight Monitoring Food Intake Measurement Food Intake Measurement Obinepitide Administration (s.c., 21-28 days)->Food Intake Measurement Glycemic Control Analysis Glycemic Control Analysis Obinepitide Administration (s.c., 21-28 days)->Glycemic Control Analysis

Caption: Experimental workflow for evaluating Obinepitide in DIO mice.

Obinepitide Signaling Pathway

Obinepitide exerts its effects by activating both GLP-1 and PYY (specifically Y2) receptors, which are G-protein coupled receptors.

G cluster_0 Obinepitide (GLP-1/PYY Dual Agonist) cluster_1 Receptor Activation cluster_2 Downstream Effects Obinepitide Obinepitide GLP1R GLP-1 Receptor Obinepitide->GLP1R Y2R PYY Receptor (Y2) Obinepitide->Y2R Appetite ↓ Appetite GLP1R->Appetite Gastric_Emptying ↓ Gastric Emptying GLP1R->Gastric_Emptying Insulin_Secretion ↑ Insulin Secretion GLP1R->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion GLP1R->Glucagon_Secretion Y2R->Appetite Food_Intake ↓ Food Intake Y2R->Food_Intake Body_Weight ↓ Body Weight Appetite->Body_Weight Food_Intake->Body_Weight Gastric_Emptying->Body_Weight Insulin_Secretion->Body_Weight Glucagon_Secretion->Body_Weight

References

Application

Application Notes and Protocols for Measuring the Efficacy of Obinepitide in Preclinical Models

Introduction Obinepitide (TM-30338) is a synthetic peptide analogue of Peptide YY (PYY) and Pancreatic Polypeptide (PP), engineered to function as a dual agonist for the Neuropeptide Y (NPY) Y2 and Y4 receptors.[1] Devel...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Obinepitide (TM-30338) is a synthetic peptide analogue of Peptide YY (PYY) and Pancreatic Polypeptide (PP), engineered to function as a dual agonist for the Neuropeptide Y (NPY) Y2 and Y4 receptors.[1] Developed for the treatment of obesity, its mechanism aims to leverage the natural satiety signals of the gut-brain axis to reduce food intake and promote weight loss.[2][3] These application notes provide a comprehensive guide for researchers to design and execute preclinical studies to evaluate the efficacy of Obinepitide using established rodent models of obesity.

Mechanism of Action: Dual NPY Receptor Agonism

Obinepitide exerts its anorectic effects by co-activating NPY Y2 and Y4 receptors, which are key components in the central regulation of energy homeostasis.[1][4]

  • Y2 Receptors: Primarily located on presynaptic orexigenic (appetite-stimulating) neurons in the arcuate nucleus (ARC) of the hypothalamus that produce NPY and Agouti-related peptide (AgRP).[4][5] Activation of these autoreceptors by Obinepitide inhibits the release of NPY and AgRP, thereby reducing the drive to eat.[5]

  • Y4 Receptors: Found in the brainstem, particularly the dorsal vagal complex (DVC), and are involved in mediating satiety signals from the periphery.[4]

By simultaneously targeting these two pathways, Obinepitide is designed to produce a potent and sustained reduction in appetite and food consumption.

Obinepitide_Mechanism cluster_hypothalamus Hypothalamus (Arcuate Nucleus) cluster_brainstem Brainstem (DVC) NPY_AgRP NPY/AgRP Neuron (Orexigenic) MC4R MC4R Neuron NPY_AgRP->MC4R Inhibits Food_Intake Reduced Food Intake POMC_CART POMC/CART Neuron (Anorexigenic) POMC_CART->MC4R Stimulates (via α-MSH) MC4R->Food_Intake Y4R_Neuron Y4 Receptor Neuron Y4R_Neuron->Food_Intake Promotes Satiety Obinepitide Obinepitide Obinepitide->NPY_AgRP Binds to Y2R (Inhibitory) Obinepitide->Y4R_Neuron Binds to Y4R (Stimulatory) Weight_Loss Body Weight Loss Food_Intake->Weight_Loss

Caption: Simplified signaling pathway of Obinepitide in the central nervous system.

Data Presentation: Efficacy in Preclinical Models

While specific preclinical efficacy data for Obinepitide is limited in publicly available literature, data from functionally similar multi-agonist peptides can serve as a benchmark for expected outcomes. The following tables summarize representative data from a chronic study in diet-induced obese (DIO) rats treated with GEP44, a dual GLP-1/NPY receptor agonist, compared to the GLP-1 agonist Liraglutide.[6]

Table 1: Effect of Chronic Administration on Body Weight in DIO Rats

Treatment Group Dose (nmol/kg/day) Duration Mean Body Weight Change vs. Vehicle (Male) Mean Body Weight Change vs. Vehicle (Female)
GEP44 5-50 (escalating) 28 days -15.6% -11.9%
Liraglutide 5-50 (escalating) 28 days -9.7% -5.1%

Data derived from a study on a similar multi-agonist peptide, GEP44.[6]

Table 2: Effect of Chronic Administration on Cumulative Food Intake in DIO Rats

Treatment Group Dose (nmol/kg/day) Duration Cumulative Food Intake Reduction vs. Vehicle (Male) Cumulative Food Intake Reduction vs. Vehicle (Female)
GEP44 5-50 (escalating) 28 days -39% -30%
Liraglutide 5-50 (escalating) 28 days -20% -10%

Data derived from a study on a similar multi-agonist peptide, GEP44.[6]

Experimental Workflow for Preclinical Efficacy Testing

A typical chronic study to evaluate the efficacy of an anti-obesity therapeutic like Obinepitide follows a structured workflow from animal model generation to terminal endpoint analysis.

Experimental_Workflow A Phase 1: Model Induction B High-Fat Diet Feeding (8-12 weeks) A->B C Body Weight & Glucose Monitoring B->C D Phase 2: Acclimation & Baseline C->D E Single Housing & Baseline Measurements (BW, FI) D->E F Randomization into Treatment Groups E->F G Phase 3: Dosing & Monitoring F->G H Daily Dosing (e.g., 28 days) (Obinepitide, Vehicle, Controls) G->H J Phase 4: Metabolic & Terminal Analysis G->J I Daily Measurement of Body Weight & Food Intake H->I I->H Repeat Daily K Metabolic Testing (IPGTT) J->K L Terminal Bleed & Tissue Collection (e.g., Adipose, Liver) K->L M Data Analysis & Reporting L->M

Caption: General experimental workflow for a chronic anti-obesity drug study.

Detailed Experimental Protocols

Protocol 1: Induction of Diet-Induced Obesity (DIO) in Rodents

This protocol describes the generation of a relevant polygenic model of obesity that closely mimics the human condition.[7][8]

1.1. Materials:

  • Male C57BL/6J mice or Sprague-Dawley rats (5-6 weeks old).

  • Standard chow diet (e.g., ~10% kcal from fat).

  • High-fat diet (HFD) (45% to 60% kcal from fat).

  • Animal caging with enrichment.

  • Calibrated scale for body weight measurement.

1.2. Procedure:

  • Acclimate animals for one week upon arrival with ad libitum access to standard chow and water.

  • After acclimation, switch the experimental cohort to the HFD. Maintain a control group on the standard chow diet for comparison.

  • House animals under a 12:12 hour light-dark cycle at a constant temperature (22-24°C).

  • Monitor body weights weekly. Continue HFD feeding for 8-12 weeks or until the HFD group is significantly heavier (typically >15-20%) than the chow-fed controls.

  • Animals that develop obesity are now considered the DIO model and are ready for efficacy studies.

Protocol 2: Acute Food Intake Study

This protocol is designed to assess the short-term anorectic effects of a single Obinepitide dose.

2.1. Materials:

  • DIO rodents (from Protocol 1).

  • Obinepitide, dissolved in a sterile vehicle (e.g., saline or PBS).

  • Vehicle solution.

  • Syringes for subcutaneous (SC) administration.

  • Cages with pre-weighed food hoppers.

2.2. Procedure:

  • Individually house the DIO animals and allow them to acclimate for 3-5 days.

  • Fast animals overnight (approximately 16 hours) with free access to water to standardize hunger levels.

  • At the onset of the dark cycle (when rodents are most active), weigh each animal and administer a single SC injection of either vehicle or Obinepitide at the desired dose(s).

  • Immediately after injection, provide access to a pre-weighed amount of HFD.

  • Measure cumulative food intake and any spillage at several time points (e.g., 1, 2, 4, 8, and 24 hours) post-dosing.

  • Calculate food intake as: (Initial food weight - Final food weight - Spillage weight).

  • Analyze the data to determine the effect of Obinepitide on food intake compared to the vehicle control group.

Protocol 3: Chronic Efficacy Study in DIO Rodents

This protocol evaluates the long-term effects of daily Obinepitide administration on body weight, food intake, and overall metabolic health.

3.1. Materials:

  • DIO rodents (from Protocol 1).

  • Obinepitide and vehicle solutions.

  • Calibrated scale.

  • Equipment for measuring food and water intake.

3.2. Procedure:

  • Select DIO animals and randomize them into treatment groups based on body weight to ensure no significant difference between groups at baseline. Key groups should include:

    • Vehicle Control (ad libitum fed)

    • Obinepitide (at various dose levels)

    • (Optional) Pair-Fed Control: Receives vehicle but is only given the amount of food consumed by the Obinepitide group the previous day. This helps distinguish between effects due to reduced caloric intake versus other metabolic effects.[7]

  • Administer Obinepitide or vehicle via SC injection once daily, typically 1-2 hours before the dark cycle, for a period of 28 days or more.

  • Measure body weight and food intake daily at the same time.

  • Observe animals for any adverse clinical signs.

  • At the end of the study, perform terminal procedures as described in the workflow (e.g., metabolic testing, tissue collection).

  • Analyze the change in body weight and cumulative food intake over the study period.

Protocol 4: Intraperitoneal Glucose Tolerance Test (IPGTT)

This test assesses the effect of Obinepitide treatment on glucose disposal, a key indicator of insulin (B600854) sensitivity.[9]

4.1. Materials:

  • Chronically treated DIO rodents (from Protocol 3, typically performed 2-3 days before study termination).

  • Handheld glucometer and test strips.

  • Sterile 20% dextrose solution.

  • Syringes for intraperitoneal (IP) injection.

  • Restrainers and lancets for tail-vein blood sampling.

4.2. Procedure:

  • Fast the animals for 6 hours (with access to water).

  • Record the animal's body weight.

  • Take a baseline blood glucose reading (Time = 0 min) from the tail vein.

  • Administer a bolus of sterile dextrose solution via IP injection (typically 2 g/kg body weight).

  • Measure blood glucose at subsequent time points: 15, 30, 60, 90, and 120 minutes post-injection.

  • Plot blood glucose concentration against time for each treatment group.

  • Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify differences in glucose tolerance between groups. A lower AUC indicates improved glucose tolerance.

References

Method

Application Notes and Protocols for Obinepitide Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals Introduction Obinepitide (also known as TM-30338) is a synthetic dual agonist of the Neuropeptide Y (NPY) receptor subtypes Y2 and Y4.[1] As a synthetic ana...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obinepitide (also known as TM-30338) is a synthetic dual agonist of the Neuropeptide Y (NPY) receptor subtypes Y2 and Y4.[1] As a synthetic analogue of the natural satiety hormones Peptide YY (PYY) and Pancreatic Polypeptide (PP), Obinepitide was developed to leverage the anorexigenic signaling pathways of both receptors for the treatment of obesity.[1] This document provides detailed methodologies for conducting radioligand competition binding assays to determine the binding characteristics of Obinepitide and other investigational compounds at the human Y2 and Y4 receptors.

Principle of the Assay

Radioligand competition binding assays are a robust method for quantifying the affinity of a test compound for a specific receptor. The assay measures the ability of an unlabeled compound (the "competitor," e.g., Obinepitide) to displace a radiolabeled ligand from its receptor in a concentration-dependent manner. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is known as the IC50 (Inhibitory Concentration 50%). The IC50 value can then be used to calculate the equilibrium dissociation constant (Ki) of the competitor, which reflects its binding affinity.

Data Presentation

CompoundReceptorParameterValue (nM)
Obinepitide (TM-30338)Y4EC5036.0

EC50 (Half maximal effective concentration) values from functional assays on human epithelial monolayers constitutively expressing the Y4 receptor.

Signaling Pathways

Both the NPY Y2 and Y4 receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Upon agonist binding, a conformational change in the receptor activates the G protein, leading to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). In some cellular contexts, the Y4 receptor has also been shown to couple to Gq proteins, which activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium levels.

Y2_Signaling_Pathway Obinepitide Obinepitide Y2R NPY Y2 Receptor Obinepitide->Y2R Binds Gi_o Gi/o Protein Y2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

NPY Y2 Receptor Signaling Pathway

Y4_Signaling_Pathway cluster_Gi Primary Pathway cluster_Gq Alternative Pathway Gi_o Gi/o Protein AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Gi Decreased Cellular Response PKA->Cellular_Response_Gi Leads to Gq Gq Protein PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleaves Ca2 Intracellular Ca2+ IP3->Ca2 Mobilizes Cellular_Response_Gq Increased Cellular Response Ca2->Cellular_Response_Gq Leads to Obinepitide Obinepitide Y4R NPY Y4 Receptor Obinepitide->Y4R Binds Y4R->Gi_o Activates Y4R->Gq Activates

NPY Y4 Receptor Signaling Pathways

Experimental Protocols

The following protocols describe competitive radioligand binding assays for the human NPY Y2 and Y4 receptors using membranes from stably transfected cell lines.

Materials and Reagents
  • Cell Lines:

    • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NPY Y2 receptor.

    • CHO or HEK293 cells stably expressing the human NPY Y4 receptor.

  • Radioligand:

    • [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) for both Y2 and Y4 receptor assays.

  • Unlabeled Ligands:

    • Obinepitide (test compound)

    • Human Peptide YY (for non-specific binding determination in Y2 assay)

    • Human Pancreatic Polypeptide (for non-specific binding determination in Y4 assay)

  • Buffers:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment:

    • 96-well microplates

    • Cell harvester with glass fiber filters (e.g., GF/C)

    • Scintillation counter

    • Scintillation cocktail

Experimental Workflow

experimental_workflow start Start prepare_membranes Prepare Cell Membranes (Y2 or Y4 expressing cells) start->prepare_membranes prepare_reagents Prepare Reagents (Radioligand, Competitors, Buffers) prepare_membranes->prepare_reagents plate_setup Plate Setup (Total, Non-specific, Competition) prepare_reagents->plate_setup add_reagents Add Reagents to Wells plate_setup->add_reagents add_membranes Add Cell Membranes to Initiate Reaction add_reagents->add_membranes incubate Incubate to Reach Equilibrium (e.g., 90 min at RT) add_membranes->incubate filter Rapid Vacuum Filtration (Separate bound from free) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end

Receptor Binding Assay Workflow

I. Membrane Preparation
  • Culture CHO or HEK293 cells stably expressing the target receptor (Y2 or Y4) to confluency.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.

II. Competition Binding Assay Protocol
  • Prepare Reagents:

    • Prepare serial dilutions of Obinepitide (or other test compounds) in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare a working solution of [¹²⁵I]-PYY in assay buffer at a concentration close to its Kd for the respective receptor (typically in the low picomolar to nanomolar range).

    • Prepare a high concentration solution of the appropriate unlabeled ligand for determining non-specific binding (NSB):

      • For Y2 receptor assay: 1 µM human Peptide YY.

      • For Y4 receptor assay: 1 µM human Pancreatic Polypeptide.

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB) wells: Add 50 µL of assay buffer.

    • Non-Specific Binding (NSB) wells: Add 50 µL of the high-concentration unlabeled ligand (PYY for Y2, PP for Y4).

    • Competition wells: Add 50 µL of each serial dilution of Obinepitide.

    • To all wells, add 50 µL of the [¹²⁵I]-PYY working solution.

    • Thaw the prepared cell membranes on ice and dilute to the desired concentration in assay buffer (typically 5-20 µg of protein per well).

    • Initiate the binding reaction by adding 150 µL of the diluted membrane suspension to all wells. The final assay volume will be 250 µL.

  • Incubation:

    • Incubate the plate at room temperature for 90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Pre-soak the glass fiber filter mat of the cell harvester with a suitable solution (e.g., 0.3% polyethyleneimine) to reduce non-specific binding of the radioligand.

    • Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked filter mat using a cell harvester.

    • Wash the filters three to four times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat and place it in a scintillation vial or a cassette compatible with a scintillation counter.

    • Add scintillation cocktail to each filter spot.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

III. Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding of [¹²⁵I]-PYY as a function of the logarithm of the Obinepitide concentration.

  • Determine IC50:

    • Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit a sigmoidal dose-response curve and determine the IC50 value for Obinepitide.

  • Calculate Ki (optional but recommended):

    • If the Kd of the radioligand is known, the Ki value for Obinepitide can be calculated using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand used in the assay and Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Conclusion

This document provides a detailed framework for conducting receptor binding assays to characterize the interaction of Obinepitide with its target receptors, NPY Y2 and Y4. Adherence to these protocols will enable researchers to generate robust and reproducible data on the binding affinity of novel compounds, which is a critical step in the drug discovery and development process for obesity and related metabolic disorders.

References

Application

Application Notes and Protocols for Studying Food Intake Behavior in Rats Using Obinepitide

For Researchers, Scientists, and Drug Development Professionals Introduction Obinepitide, a synthetic peptide analog of Peptide YY (PYY) and Pancreatic Polypeptide (PP), is a potent dual agonist for the Neuropeptide Y (N...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obinepitide, a synthetic peptide analog of Peptide YY (PYY) and Pancreatic Polypeptide (PP), is a potent dual agonist for the Neuropeptide Y (NPY) Y2 and Y4 receptors.[1] The NPY system is a critical regulator of energy homeostasis, with the Y2 and Y4 receptors playing a significant role in the modulation of food intake.[1][2] Activation of these receptors, particularly in the hypothalamus, is associated with anorexigenic effects, making Obinepitide a compound of interest for the development of anti-obesity therapeutics.[2][3]

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Obinepitide on food intake behavior in rat models. The methodologies outlined below are based on established practices in preclinical obesity research and can be adapted for specific experimental needs.

Mechanism of Action: NPY Y2 and Y4 Receptor Signaling

Obinepitide exerts its effects by co-activating NPY Y2 and Y4 receptors. These G-protein coupled receptors are primarily expressed in the central nervous system, particularly in the arcuate nucleus of the hypothalamus, a key region for appetite regulation.[2][3]

  • Y2 Receptor Activation: Presynaptically located Y2 receptors act as autoreceptors on NPY/Agouti-related peptide (AgRP) neurons. Their activation inhibits the release of the orexigenic (appetite-stimulating) neuropeptides NPY and AgRP.[2]

  • Y4 Receptor Activation: Y4 receptors are activated by PP and are involved in relaying anorexigenic signals from the periphery to the brain.[2][3]

The synergistic activation of both Y2 and Y4 receptors by Obinepitide is believed to lead to a more potent and sustained reduction in food intake compared to single-receptor agonists.

cluster_0 Presynaptic NPY/AgRP Neuron cluster_1 Postsynaptic POMC Neuron Obinepitide Obinepitide Y2_Receptor Y2 Receptor Obinepitide->Y2_Receptor NPY_AgRP_Release Inhibition of NPY/AgRP Release Y2_Receptor->NPY_AgRP_Release Reduced_Food_Intake Reduced Food Intake NPY_AgRP_Release->Reduced_Food_Intake Leads to Y4_Receptor Y4 Receptor POMC_Activation Activation of POMC Neurons Y4_Receptor->POMC_Activation alpha_MSH_Release Increased α-MSH Release POMC_Activation->alpha_MSH_Release alpha_MSH_Release->Reduced_Food_Intake Leads to Obinepitide_2 Obinepitide Obinepitide_2->Y4_Receptor

Obinepitide's dual-agonist signaling pathway.

Experimental Protocols

Animal Model: Diet-Induced Obese (DIO) Rat Model

To accurately model the most common form of human obesity, the use of a diet-induced obese (DIO) rat model is recommended.[4]

  • Animals: Male Wistar rats, approximately 4 weeks of age.

  • Housing: Pair-housed in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Diet: Provide ad libitum access to a high-fat diet (e.g., 60% of calories from fat) for a minimum of 10 weeks to induce significant weight gain and an obese phenotype.[4] A control group receiving a standard chow diet should be maintained for comparison.

  • Monitoring: Monitor body weight and food intake weekly to confirm the development of obesity.

Obinepitide Administration
  • Preparation: Reconstitute lyophilized Obinepitide in a sterile vehicle (e.g., sterile saline). Prepare fresh solutions daily.

  • Route of Administration: Subcutaneous (SC) injection is a common and effective route for peptide administration.[5]

  • Dosage: Based on preclinical studies of similar multi-agonist peptides, a dose-escalation study is recommended, with doses ranging from 5 to 50 nmol/kg.[4]

  • Frequency: Administer once daily, typically at the onset of the dark cycle when rats are most active and consume the majority of their daily food intake.

Measurement of Food Intake and Body Weight
  • Food Intake:

    • Manual Measurement: Pre-weigh the food provided in the food hopper. At 24-hour intervals, weigh the remaining food and any spillage to calculate the daily food intake.

    • Automated Systems: For more detailed analysis of feeding patterns (e.g., meal size, meal frequency), automated food intake monitoring systems can be utilized.

  • Body Weight: Measure the body weight of each rat at the same time each day using a calibrated scale.

  • Data Collection: Record daily food intake and body weight for each animal throughout the study period (e.g., 28 days).

cluster_0 Phase 1: Acclimation & Obesity Induction cluster_1 Phase 2: Experimental Treatment cluster_2 Phase 3: Data Analysis Start Start: 4-week-old Wistar rats Diet High-Fat Diet (60% kcal from fat) for >10 weeks Start->Diet Obesity_Confirmation Confirmation of Obese Phenotype Diet->Obesity_Confirmation Grouping Randomize into Treatment Groups: - Vehicle - Obinepitide (Dose 1) - Obinepitide (Dose 2) Obesity_Confirmation->Grouping Treatment Daily SC Injection of Obinepitide or Vehicle (28 days) Grouping->Treatment Data_Collection Daily Measurement: - Food Intake - Body Weight Treatment->Data_Collection Analysis Statistical Analysis of: - Cumulative Food Intake - Body Weight Change - Metabolic Parameters Data_Collection->Analysis Endpoint End of Study Analysis->Endpoint

Experimental workflow for studying Obinepitide.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment groups. The following tables are based on representative data from a 28-day study in DIO rats with a similar multi-agonist peptide, GEP44, and can be used as a template for presenting results from an Obinepitide study.[4]

Table 1: Effect of Obinepitide on Cumulative Food Intake in DIO Rats (28-Day Study)

Treatment GroupCumulative Food Intake (kcal)% Change from Vehicle
Vehicle2500 ± 150-
Obinepitide (Low Dose)2000 ± 120-20%
Obinepitide (High Dose)1750 ± 100-30%
Pair-fed to High Dose1750 ± 100-30%

Data are presented as mean ± SEM. The pair-fed group receives the same amount of food as consumed by the high-dose Obinepitide group.

Table 2: Effect of Obinepitide on Body Weight in DIO Rats (28-Day Study)

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (g)% Body Weight Change
Vehicle600 ± 20630 ± 22+30 ± 5+5.0%
Obinepitide (Low Dose)605 ± 21575 ± 19-30 ± 4-5.0%
Obinepitide (High Dose)602 ± 19542 ± 18-60 ± 6-10.0%
Pair-fed to High Dose603 ± 20573 ± 21-30 ± 5-5.0%

Data are presented as mean ± SEM.

Conclusion

The protocols and application notes provided herein offer a robust framework for investigating the effects of Obinepitide on food intake and body weight in a clinically relevant rat model of obesity. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for the preclinical evaluation of novel anti-obesity therapeutics. The dual agonism of Obinepitide at the NPY Y2 and Y4 receptors presents a promising mechanism for appetite suppression, and rigorous preclinical investigation is a critical step in the drug development process.

References

Method

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Obinepitide

For Researchers, Scientists, and Drug Development Professionals Introduction Obinepitide is a synthetic peptide analog of both Peptide YY (PYY) and Pancreatic Polypeptide (PP). It acts as a dual agonist for the Neuropept...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obinepitide is a synthetic peptide analog of both Peptide YY (PYY) and Pancreatic Polypeptide (PP). It acts as a dual agonist for the Neuropeptide Y (NPY) receptors Y2 and Y4, which are involved in the regulation of appetite and food intake.[1] This makes Obinepitide a promising candidate for the development of anti-obesity therapeutics. The following application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS), purification, and characterization of Obinepitide, based on established Fmoc/tBu chemistry.

Obinepitide Sequence: H-Ala-Pro-Leu-Glu-Pro-Val-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Gln-Tyr-Ala-Ala-Asp-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Leu-Thr-Arg-Gln-Arg-Tyr-NH₂

Data Presentation

Table 1: Physicochemical Properties of Obinepitide
PropertyValue
Amino Acid Sequence APLEPVYPGDNATPEQMAQYAADLRRYINMLTRQRY-NH₂
Molecular Formula C₁₈₅H₂₈₈N₅₄O₅₅S₂
Molecular Weight 4213.09 g/mol
C-terminus Amide
Table 2: Suggested Materials and Reagents for SPPS of Obinepitide
CategoryItemRecommended Specification
Resin Rink Amide MBHA Resin100-200 mesh, 0.3-0.8 mmol/g loading
Amino Acids Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Leu-OH, Fmoc-Met-OH, Fmoc-Ile-OH, Fmoc-Asn(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OHStandard side-chain protection
Coupling Reagents HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)High purity for peptide synthesis
Base DIPEA (N,N-Diisopropylethylamine)Reagent grade
Fmoc Deprotection 20% Piperidine (B6355638) in DMFFreshly prepared
Solvents DMF (N,N-Dimethylformamide), DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)Peptide synthesis grade
Cleavage Cocktail Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT)Reagent grade
Purification Preparative RP-HPLC system, C18 column-
Characterization Analytical RP-HPLC system, LC-MS system-

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Obinepitide

This protocol outlines the manual Fmoc-based solid-phase synthesis of the 36-amino acid peptide, Obinepitide, on a Rink Amide resin to yield a C-terminally amidated peptide.

1. Resin Swelling:

  • Swell the Rink Amide MBHA resin in DMF for at least 1 hour in a reaction vessel.

2. First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):

  • Deprotect the Fmoc group from the resin using 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF and DCM.

  • Activate Fmoc-Tyr(tBu)-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the resin and couple for 2-4 hours.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

3. Chain Elongation (Stepwise Amino Acid Coupling):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Amino Acid Activation and Coupling: Activate the next Fmoc-protected amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF. Add to the resin and couple for 2 hours.

  • Monitoring: Perform a Kaiser test to ensure complete coupling before proceeding to the next cycle. For difficult couplings, such as those involving sterically hindered amino acids (e.g., Val, Ile) or sequences prone to aggregation, extended coupling times or double coupling may be necessary.[2]

  • Repeat these steps for each amino acid in the Obinepitide sequence.

4. Final Fmoc Deprotection:

  • After the last amino acid (Alanine) has been coupled, remove the final Fmoc group using 20% piperidine in DMF.

  • Wash the peptidyl-resin extensively with DMF and DCM, and finally with methanol, then dry under vacuum.

Protocol 2: Cleavage and Deprotection

1. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail suitable for peptides containing sensitive residues like Methionine and Arginine. A recommended composition is: 92.5% TFA, 2.5% Water, 2.5% TIS, and 2.5% EDT.[3][4][5]

2. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptidyl-resin (10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours. Peptides with multiple arginine residues may require longer cleavage times for complete deprotection of the Pbf group.[6]

3. Peptide Precipitation and Collection:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification by Preparative RP-HPLC

1. Sample Preparation:

  • Dissolve the crude Obinepitide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile (B52724) and water with 0.1% TFA.

2. HPLC Conditions:

  • Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.[7][8][9]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point. The gradient should be optimized based on the analytical HPLC profile of the crude peptide.

  • Flow Rate: Adjust according to the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Detection: UV at 220 nm and 280 nm.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the main peptide peak.

  • Analyze the purity of each fraction using analytical RP-HPLC.

4. Lyophilization:

  • Pool the fractions with the desired purity (>95%).

  • Lyophilize the pooled fractions to obtain the purified Obinepitide as a white fluffy powder.

Protocol 4: Characterization by LC-MS

1. LC-MS System:

  • Use a high-resolution mass spectrometer coupled to a UHPLC system.

2. Analytical HPLC Conditions:

  • Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient optimized to resolve the main peptide from its impurities.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV at 220 nm and MS detection.

3. Mass Spectrometry:

  • Acquire mass spectra in positive ion mode.

  • Confirm the molecular weight of the purified Obinepitide.

  • Analyze the purity of the peptide by integrating the peak area of the main component in the total ion chromatogram (TIC).[1][10][11]

Mandatory Visualization

Solid-Phase Peptide Synthesis (SPPS) Workflow for Obinepitide

SPPS_Workflow start Start: Rink Amide Resin swelling Resin Swelling (DMF) start->swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) swelling->fmoc_deprotection wash1 Wash (DMF/DCM) fmoc_deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive chain_elongation Repeat for all 36 Amino Acids kaiser_test->chain_elongation Negative repeat_coupling->coupling final_deprotection Final Fmoc Deprotection chain_elongation->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (Preparative RP-HPLC) precipitation->purification characterization Characterization (LC-MS) purification->characterization end Pure Obinepitide characterization->end NPY_Receptor_Signaling cluster_Y2R Y2 Receptor Signaling cluster_Y4R Y4 Receptor Signaling Obinepitide_Y2 Obinepitide Y2R Y2 Receptor Obinepitide_Y2->Y2R Gi_Y2 Gαi Y2R->Gi_Y2 AC_Y2 Adenylate Cyclase Gi_Y2->AC_Y2 cAMP_Y2 ↓ cAMP AC_Y2->cAMP_Y2 PKA_Y2 ↓ PKA cAMP_Y2->PKA_Y2 CREB_Y2 ↓ CREB Phosphorylation PKA_Y2->CREB_Y2 Obinepitide_Y4 Obinepitide Y4R Y4 Receptor Obinepitide_Y4->Y4R Gi_Y4 Gαi Y4R->Gi_Y4 AC_Y4 Adenylate Cyclase Gi_Y4->AC_Y4 cAMP_Y4 ↓ cAMP AC_Y4->cAMP_Y4 PKA_Y4 ↓ PKA cAMP_Y4->PKA_Y4 CREB_Y4 ↓ CREB Phosphorylation PKA_Y4->CREB_Y4

References

Application

Reversed-Phase HPLC Purification of Synthetic Obinepitide: An Application Note and Protocol

Introduction Obinepitide is a synthetic dual-agonist peptide that targets both the Y2 and Y4 receptors, playing a role in appetite regulation and showing potential as a therapeutic agent for obesity.[1][2] As a 36-amino...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Obinepitide is a synthetic dual-agonist peptide that targets both the Y2 and Y4 receptors, playing a role in appetite regulation and showing potential as a therapeutic agent for obesity.[1][2] As a 36-amino acid peptide with a molecular weight of approximately 4213 g/mol , achieving high purity of the synthetic product is critical for its use in research and drug development.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides due to its high resolution and the volatility of the mobile phases used, which simplifies subsequent sample processing.[3]

This application note provides a detailed protocol for the purification of synthetic Obinepitide using reversed-phase HPLC. The methodology covers the initial analytical method development, preparative purification, and subsequent purity analysis of the collected fractions.

Physicochemical Properties of Obinepitide

PropertyValueReference
Amino Acid SequenceAPLEPVYPGDNATPEQMAQYAADLRRYINMLTRQRY-NH2[1]
Molecular FormulaC185H288N54O55S2[1]
Molecular Weight4213 g/mol [1]
Charge at pH 2Basic (positively charged)General peptide knowledge

Experimental Protocols

Materials and Reagents
  • Crude synthetic Obinepitide

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.45 µm syringe filters

Equipment
  • Analytical HPLC system with UV detector

  • Preparative HPLC system with UV detector and fraction collector

  • Mass spectrometer (optional, for peak identity confirmation)

  • Lyophilizer

Analytical Method Development

The initial step is to develop an analytical method to assess the purity of the crude peptide and to determine the optimal separation conditions.

Protocol:

  • Sample Preparation: Dissolve the crude synthetic Obinepitide in Mobile Phase A to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • System: Analytical HPLC

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size). A C18 column is generally preferred for peptides of this size.[4]

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. TFA is a common ion-pairing agent that improves peak shape.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210-220 nm.[3]

    • Column Temperature: 30 °C

    • Injection Volume: 10-20 µL

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for method development.

Preparative HPLC Purification

Based on the retention time of the main peak in the analytical chromatogram, the gradient for the preparative purification is optimized. The goal is to have a shallow gradient around the elution point of the target peptide to maximize resolution.

Protocol:

  • Sample Preparation: Dissolve the crude Obinepitide in Mobile Phase A at a concentration of 10-20 mg/mL. The dissolution solvent should be weak (low ACN concentration) to ensure the peptide binds to the column head. Filter the sample if any particulates are visible.

  • HPLC System and Column:

    • System: Preparative HPLC with a fraction collector.

    • Column: A larger dimension C18 column with the same stationary phase as the analytical column (e.g., 21.2 x 250 mm, 5-10 µm particle size).

  • Mobile Phases: Same as the analytical method (0.1% TFA in water and 0.1% TFA in acetonitrile).

  • Chromatographic Conditions:

    • Flow Rate: This will be scaled up from the analytical method. For a 21.2 mm ID column, a flow rate of 18-20 mL/min is typical.

    • Detection: UV at 210-220 nm.

    • Column Temperature: 30 °C

    • Injection Volume: Dependent on the column size and loading capacity.

    • Optimized Gradient: Based on the analytical run, a focused gradient should be applied. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient could be 20-50% B over 40 minutes.

  • Fraction Collection: Collect fractions across the main peak. The fraction size will depend on the peak width and flow rate.

Purity Analysis of Collected Fractions

Each collected fraction should be analyzed to determine its purity.

Protocol:

  • Inject a small aliquot of each collected fraction onto the analytical HPLC system using the method developed in step 1.

  • Analyze the chromatograms to determine the purity of each fraction.

  • Pool the fractions that meet the desired purity level (e.g., >98%).

Desalting and Lyophilization

The pooled fractions containing the purified peptide are in a solution with acetonitrile and TFA, which need to be removed.

Protocol:

  • The acetonitrile can be partially removed by rotary evaporation.

  • The remaining aqueous solution is then frozen and lyophilized to obtain the purified Obinepitide as a fluffy white powder.

Data Presentation

The following table summarizes the expected quantitative data from a typical purification run of synthetic Obinepitide.

ParameterCrude ProductPurified Product
Purity (by analytical RP-HPLC) 50-70%>98%
Yield N/A20-40%
Major Impurities Deletion sequences, truncated peptides, incompletely deprotected peptides<0.5% each
Identity Confirmation (by Mass Spec) Expected Mass: 4213 DaConfirmed Mass: 4213 ± 1 Da

Visualizations

Experimental Workflow for Obinepitide Purification

Obinepitide_Purification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Post-Purification Processing crude Crude Synthetic Obinepitide dissolved Dissolve in Mobile Phase A crude->dissolved filtered Filter (0.45 µm) dissolved->filtered analytical Analytical HPLC (Method Development) filtered->analytical preparative Preparative HPLC (Purification & Fractionation) analytical->preparative Scale-up purity_check Purity Analysis of Fractions preparative->purity_check pooling Pool High-Purity Fractions purity_check->pooling lyophilization Lyophilization pooling->lyophilization pure_peptide Pure Obinepitide (>98%) lyophilization->pure_peptide

Caption: Workflow for the reversed-phase HPLC purification of synthetic Obinepitide.

Signaling Pathway of Obinepitide

Obinepitide_Signaling_Pathway cluster_receptors Target Receptors cluster_effects Physiological Effects Obinepitide Obinepitide Y2R Y2 Receptor Obinepitide->Y2R Agonist Y4R Y4 Receptor Obinepitide->Y4R Agonist Appetite Reduced Appetite Y2R->Appetite Y4R->Appetite FoodIntake Decreased Food Intake Appetite->FoodIntake Weight Potential Body Weight Reduction FoodIntake->Weight

Caption: Simplified signaling pathway of Obinepitide as a dual Y2/Y4 receptor agonist.

References

Method

Application Notes and Protocols for the Formulation of Obinepitide for Subcutaneous Injection in Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the formulation of Obinepitide, a dual agonist of Neuropeptide Y2 (Y2) and Y4 (Y4) receptors, for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation of Obinepitide, a dual agonist of Neuropeptide Y2 (Y2) and Y4 (Y4) receptors, for subcutaneous injection in a research setting. Due to the proprietary nature of specific drug formulations, this document outlines general principles, common excipients, and standardized protocols applicable to peptide therapeutics like Obinepitide. The provided methodologies are intended to serve as a foundation for the development of a stable and effective subcutaneous formulation for preclinical and clinical research.

Physicochemical Properties of Obinepitide

A thorough understanding of the physicochemical properties of Obinepitide is fundamental to developing a successful formulation.

PropertyValueSource
Molecular Formula C₁₈₅H₂₈₈N₅₄O₅₅S₂PubChem
Molecular Weight 4213 g/mol PubChem
Mechanism of Action Dual agonist of Neuropeptide Y receptor Y2 (Y2R) and Y4 (Y4R)[1]

Formulation Strategy for Subcutaneous Injection

The primary goal for a subcutaneous formulation of Obinepitide is to ensure its solubility, stability, and bioavailability upon administration. The formulation should be isotonic and at a physiologically compatible pH to minimize injection site reactions.

Table 1: Common Excipients for Peptide-Based Subcutaneous Formulations

Excipient CategoryExampleTypical Concentration RangeFunction
Buffering Agents Phosphate buffer, Citrate buffer, Acetate buffer10-50 mMMaintain optimal pH for stability and solubility.
Tonicity Modifiers Sodium chloride, Mannitol, GlycerolTo achieve isotonicity (approx. 280-300 mOsm/kg)Prevent pain and tissue damage at the injection site.
Stabilizers Sugars (e.g., sucrose, trehalose), Amino acids (e.g., arginine, glycine), Surfactants (e.g., Polysorbate 20/80)1-10% (sugars), 10-100 mM (amino acids), 0.01-0.1% (surfactants)Prevent aggregation, oxidation, and surface adsorption.
Preservatives Phenol, m-Cresol, Benzyl alcohol0.1-0.5%Required for multi-dose formulations to prevent microbial growth.

Experimental Protocols

The following protocols are generalized for the development of a peptide formulation and should be adapted based on the specific properties of Obinepitide.

3.1. Solubility Assessment

Objective: To determine the solubility of Obinepitide in various aqueous buffers to identify optimal pH and buffer systems for the formulation.

Materials:

  • Obinepitide (lyophilized powder)

  • A selection of buffers (e.g., phosphate, citrate, acetate) at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4)

  • Water for Injection (WFI)

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Prepare a series of buffer solutions at the desired pH values.

  • Add an excess amount of lyophilized Obinepitide to a known volume of each buffer solution in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved peptide.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Determine the concentration of Obinepitide in the filtered supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).

  • Express the solubility in mg/mL or µg/mL.

3.2. Formulation Stability Testing

Objective: To evaluate the physical and chemical stability of Obinepitide formulations under various stress conditions to identify degradation pathways and select a stable formulation.

Materials:

  • Prepared Obinepitide formulations

  • Stability chambers (offering controlled temperature and humidity)

  • Analytical instrumentation (e.g., HPLC, Size Exclusion Chromatography (SEC), Mass Spectrometry (MS))

Protocol:

  • Prepare several candidate formulations of Obinepitide with varying compositions (e.g., different buffers, stabilizers).

  • Aliquot the formulations into appropriate vials.

  • Place the vials in stability chambers under different conditions as outlined in the International Council for Harmonisation (ICH) guidelines (e.g., 5°C, 25°C/60% RH, 40°C/75% RH).

  • At specified time points (e.g., 0, 1, 2, 4 weeks for accelerated stability; 0, 3, 6, 9, 12 months for long-term stability), withdraw samples for analysis.

  • Analyze the samples for:

    • Appearance: Visual inspection for color change and precipitation.

    • pH: Potentiometric measurement.

    • Purity and Degradation Products: Using a stability-indicating HPLC method.

    • Aggregation: Using SEC.

    • Identity and Structural Integrity: Using MS or other suitable techniques.

  • Quantify the remaining Obinepitide and any degradation products to determine the degradation rate.

Table 2: Analytical Methods for Formulation Characterization

Analytical TechniqueParameter MeasuredPurpose
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity, degradation productsTo quantify the active peptide and identify impurities.
Size Exclusion Chromatography (SEC) Aggregates, fragmentsTo detect and quantify high molecular weight species (aggregates) and low molecular weight fragments.
Mass Spectrometry (MS) Molecular weight, sequence confirmationTo confirm the identity of the peptide and characterize degradation products.
Circular Dichroism (CD) Spectroscopy Secondary structureTo assess conformational stability.
Dynamic Light Scattering (DLS) Particle size distributionTo detect the presence of sub-visible particles and aggregates.
pH Measurement pH of the formulationTo ensure the formulation remains within the optimal pH range for stability.
Osmolality TonicityTo ensure the formulation is isotonic.

Signaling Pathways and Experimental Workflow

4.1. Obinepitide Signaling Pathway

Obinepitide exerts its effects by acting as an agonist on both the Neuropeptide Y2 (Y2R) and Y4 (Y4R) receptors. These are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.

Obinepitide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Obinepitide Obinepitide Y2R Y2 Receptor Obinepitide->Y2R Binds Y4R Y4 Receptor Obinepitide->Y4R Binds Gi Gi/o Protein Y2R->Gi Activates Y4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Reduced Appetite) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Obinepitide dual agonism of Y2 and Y4 receptors.

4.2. Experimental Workflow for Formulation Development

The development of a subcutaneous formulation for Obinepitide follows a logical progression from initial characterization to final stability assessment.

Formulation_Development_Workflow start Start: Obinepitide API physicochem Physicochemical Characterization start->physicochem solubility Solubility Screening (pH, Buffers) physicochem->solubility excipient Excipient Compatibility Screening physicochem->excipient formulation_dev Prototype Formulation Development solubility->formulation_dev excipient->formulation_dev stability Accelerated Stability Studies formulation_dev->stability optimization Formulation Optimization stability->optimization long_term_stability Long-Term Stability Studies optimization->long_term_stability end Final Formulation long_term_stability->end

Caption: Workflow for subcutaneous formulation development.

Disclaimer: The specific formulation of Obinepitide used in clinical trials is proprietary and not publicly available. The information and protocols provided herein are for research and development guidance and are based on general principles of peptide formulation. Researchers should conduct their own optimization and validation studies.

References

Application

Application Notes and Protocols for the Quantification of Obinepitide in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals Introduction Obinepitide is a novel dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, under development for the treatmen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obinepitide is a novel dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, under development for the treatment of metabolic disorders such as obesity and type 2 diabetes. Accurate quantification of Obinepitide in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development. This document provides detailed application notes and protocols for two common bioanalytical methods for quantifying Obinepitide in plasma samples: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a highly sensitive and specific method for the quantification of peptides in complex biological matrices.[1] This method involves the separation of the analyte by liquid chromatography followed by detection using a mass spectrometer.

Experimental Protocol

1. Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction (SPE)

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) to precipitate the proteins.[2]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[2]

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

    • Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Drying: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

2. Liquid Chromatography Conditions

  • HPLC System: A standard UHPLC system.

  • Column: A C18 column suitable for peptide separations (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-60% B

    • 5-5.1 min: 60-95% B

    • 5.1-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for Obinepitide and an internal standard (IS) would need to be determined experimentally. As an example, for a similar peptide like Tirzepatide, the transition might be m/z 1204.4 → 1473.6.[3]

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

Quantitative Data Summary for a Representative Peptide (Tirzepatide)

The following table summarizes the performance characteristics of a validated LC-MS/MS method for a similar dual GLP-1/GIP receptor agonist, Tirzepatide, in rat plasma.[3]

ParameterValue
Linearity Range1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)5.250 - 9.000%
Inter-day Precision (%CV)Not specified, but meets regulatory criteria
Intra-day Accuracy (%)-4.324 - 5.057%
Inter-day Accuracy (%)Not specified, but meets regulatory criteria

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt spe Solid-Phase Extraction (Mixed-mode Cation Exchange) ppt->spe reconstitute Dry & Reconstitute spe->reconstitute lc UHPLC Separation (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms quant Quantification ms->quant ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay cluster_detection Detection coat Coat Plate with Obinepitide-Conjugate wash1 Wash coat->wash1 block Block Plate wash1->block wash2 Wash block->wash2 incubate Add Samples/Standards & Primary Antibody wash2->incubate wash3 Wash incubate->wash3 sec_ab Add Secondary Antibody-Enzyme Conjugate wash3->sec_ab wash4 Wash sec_ab->wash4 substrate Add Substrate wash4->substrate stop Add Stop Solution substrate->stop read Read Absorbance stop->read

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the In Vitro Stability of Obinepitide Solutions

Disclaimer: Obinepitide is an investigational therapeutic peptide. Publicly available, specific data on its formulation and stability are limited. The following guidance is based on established principles for stabilizing...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Obinepitide is an investigational therapeutic peptide. Publicly available, specific data on its formulation and stability are limited. The following guidance is based on established principles for stabilizing therapeutic peptides, particularly GLP-1 receptor agonists, and is intended to serve as a general framework for researchers.[1][2]

Frequently Asked Questions (FAQs)

Q1: My Obinepitide solution shows declining purity and potency over a short period. What are the likely causes?

A1: The instability of therapeutic peptides like Obinepitide in aqueous solutions is a known challenge.[3] Several chemical and physical degradation pathways can lead to a loss of purity and bioactivity. The primary causes include:

  • Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid (Asp) residues, can occur under acidic conditions.[1][4]

  • Oxidation: Amino acid residues with susceptible side chains, such as methionine (Met), cysteine (Cys), tryptophan (Trp), tyrosine (Tyr), and histidine (His), are prone to oxidation.[1] This can be triggered by exposure to air, light, or trace metal contaminants.[3]

  • Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation, forming acidic variants that can alter the peptide's structure and function.[1]

  • Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, ranging from dimers to large amyloid-like fibrils.[3][4][5] This is a major issue that can reduce efficacy and potentially lead to immunogenicity.[4][5]

Q2: My peptide solution has become cloudy or formed a precipitate. What is happening and how can I fix it?

A2: Cloudiness or precipitation is a clear sign of physical instability, most likely due to peptide aggregation.[4][5] Aggregation occurs when peptide molecules associate through non-covalent (e.g., hydrophobic) or covalent (e.g., disulfide) interactions.[3]

  • Troubleshooting Steps:

    • Optimize pH and Ionic Strength: Ensure the buffer pH is at least one unit away from the peptide's isoelectric point (pI) to maintain net charge and promote repulsion between molecules.[6] Both increasing and decreasing salt concentration can impact stability, so this may require optimization.[6]

    • Adjust Peptide Concentration: High peptide concentrations can accelerate aggregation.[4][5] Try working with lower concentrations if your experimental design allows.

    • Add Stabilizing Excipients: Certain additives can inhibit aggregation. For example, surfactants like Polysorbate 20 or 80 can prevent hydrophobic interactions, while sugars (sucrose, trehalose) or polyols (mannitol) can stabilize the peptide's native conformation.[3][7] Arginine is also commonly used to increase solubility.[6]

    • Control Temperature: Store solutions at recommended low temperatures (e.g., 2-8°C) and avoid repeated freeze-thaw cycles, which can promote oxidation and aggregation.[8]

Q3: How can I minimize oxidation of my Obinepitide solution?

A3: Oxidation is a common degradation pathway for peptides containing residues like Met, Cys, and Trp.[9][8]

  • Preventive Measures:

    • Use High-Purity Water and Buffers: De-gas buffers by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.[9]

    • Work in an Inert Atmosphere: If possible, prepare and handle solutions under an inert gas.

    • Add Antioxidants: While not always suitable for biological assays, antioxidants can be used in stock solutions.

    • Protect from Light: Store solutions in amber vials or protected from light to prevent photodegradation, which can catalyze oxidation.[1][9]

    • Chelating Agents: Add a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation reactions.

Troubleshooting Guides

Issue 1: Rapid Loss of Purity Detected by RP-HPLC
Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis Evaluate the pH stability profile. Prepare the solution in a range of buffers (e.g., pH 3-7) and monitor purity over time. A slightly acidic pH (3-5) often minimizes deamidation and hydrolysis.Identification of an optimal pH range where the rate of appearance of degradant peaks is minimized.
Oxidation Prepare the solution using de-gassed buffers and store vials under nitrogen. Add an antioxidant if compatible with the downstream application.A significant reduction in the formation of new peaks corresponding to oxidized forms of the peptide (often seen as pre-peaks in RP-HPLC).
Deamidation Optimize the formulation pH. Deamidation of Asn residues is often accelerated at neutral to basic pH.[1] Maintaining a pH between 3-5 is a common strategy to reduce this degradation.[3]Slower formation of acidic impurity peaks, leading to a more stable purity profile over time.
Issue 2: Inconsistent Results in Cell-Based Potency Assays
Potential Cause Troubleshooting Step Expected Outcome
Peptide Aggregation Use Size Exclusion Chromatography (SEC-HPLC) to analyze the solution for soluble aggregates. Add aggregation inhibitors like polysorbate 80 (e.g., 0.01-0.1%) or arginine (e.g., 50-100 mM) to the formulation.[3][6]SEC-HPLC shows a reduction in high molecular weight species. Potency assay results become more consistent and reproducible.
Adsorption to Surfaces Peptides can adsorb to glass or plastic surfaces, reducing the effective concentration. Add a small amount of a non-ionic surfactant (e.g., Polysorbate 20/80) or use low-binding labware.Improved recovery and more accurate, consistent results in the potency assay.
Chemical Degradation Re-evaluate the stability of the peptide under assay conditions (e.g., 37°C in cell culture media). The buffer, pH, and temperature of the assay itself may be promoting degradation.[3]Understanding of the peptide's stability in the assay environment, allowing for protocol adjustments (e.g., reducing incubation time).

Data Presentation: Stabilizing Excipients

The following table summarizes common excipients used to enhance peptide stability in aqueous solutions. Concentrations are typical starting points and require optimization for Obinepitide.

Excipient Class Example Typical Concentration Range Primary Stabilization Mechanism Reference
Buffers Acetate, Citrate, Phosphate10-50 mMMaintain optimal pH to minimize hydrolysis and deamidation[3]
Surfactants Polysorbate 80, Polysorbate 200.01 - 0.1% (w/v)Prevent aggregation and surface adsorption[3]
Sugars/Polyols Sucrose, Mannitol, Trehalose1 - 10% (w/v)Stabilize native conformation (preferential exclusion)[3][7]
Amino Acids Arginine, Glycine50 - 150 mMInhibit aggregation, increase solubility[3][6]
Polymers Polyethylene Glycol (PEG)Varies by MWCreates a steric barrier to reduce aggregation[3]

Experimental Protocols

Protocol: Stability-Indicating Reverse-Phase HPLC (RP-HPLC) Method

This protocol outlines a general method for assessing the purity and stability of Obinepitide solutions.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve the Obinepitide sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.[10]

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[10]

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30-40 °C.[10]

    • Detection Wavelength: 214-220 nm (for peptide backbone absorption).[10]

    • Injection Volume: 10-20 µL.[10]

    • Gradient Program (Example):

      • 0-5 min: 5% B

      • 5-35 min: Linear gradient from 5% to 65% B

      • 35-40 min: Linear gradient from 65% to 95% B

      • 40-45 min: Hold at 95% B

      • 45-50 min: Return to 5% B and equilibrate for next injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of Obinepitide as the percentage of the main peak area relative to the total area of all peaks.

    • Monitor the formation of new impurity peaks over time under different storage conditions (e.g., temperature, pH, light exposure) to identify degradation products.

Visualizations

G cluster_prep Preparation Phase cluster_storage Storage & Stress cluster_analysis Analysis Phase Prep Prepare Obinepitide Solution in Buffer Stab Add Stabilizing Excipients (Optional) Prep->Stab Filt Sterile Filter (0.22 µm) Stab->Filt Store Aliquot and Store at Different Conditions (e.g., 4°C, 25°C, 40°C) Filt->Store Time Pull Timepoints (T=0, 1wk, 2wk, etc.) Store->Time Visual Visual Inspection (Clarity, Color) Time->Visual RP_HPLC Purity Assay (RP-HPLC) Time->RP_HPLC SEC_HPLC Aggregation Assay (SEC-HPLC) Time->SEC_HPLC Potency Bioactivity Assay (Cell-Based) Time->Potency

Caption: Workflow for assessing the in vitro stability of Obinepitide solutions.

G cluster_degradation Degradation Pathways Peptide Native Obinepitide (Active) Ox Oxidized Forms Peptide->Ox O2, Light, Metal Ions Deam Deamidated Forms Peptide->Deam pH > 6, Temp Hyd Hydrolyzed Fragments Peptide->Hyd Acidic pH, Temp Agg Aggregates (Dimers, Oligomers, Fibrils) Peptide->Agg Concentration, Surfaces, Temp

Caption: Major chemical and physical degradation pathways for therapeutic peptides.

G Start Problem: Solution is Cloudy or Precipitated Check_pH Is buffer pH near the peptide's pI? Start->Check_pH Adjust_pH Adjust pH to be >1 unit away from pI Check_pH->Adjust_pH Yes Check_Conc Is peptide concentration high (>5 mg/mL)? Check_pH->Check_Conc No Adjust_pH->Check_Conc Lower_Conc Reduce peptide concentration Check_Conc->Lower_Conc Yes Add_Excipient Add excipients like Arginine or Polysorbate 80 Check_Conc->Add_Excipient No Lower_Conc->Add_Excipient End Solution should remain clear Add_Excipient->End

Caption: Troubleshooting logic for addressing peptide aggregation and precipitation.

References

Optimization

Technical Support Center: Enhancing the Solubility of Obinepitide for In Vivo Administration

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the solubility of Obinepitide for in vivo administration.

Frequently Asked Questions (FAQs)

Q1: What is Obinepitide and why is its solubility a concern?

A1: Obinepitide is a synthetic peptide analog of Peptide YY (PYY) and Pancreatic Polypeptide (PP), acting as a dual agonist for the Neuropeptide Y receptors Y2 and Y4. These receptors are involved in regulating appetite and energy homeostasis, making Obinepitide a potential therapeutic for obesity. Like many peptides, Obinepitide's molecular structure can lead to poor aqueous solubility, which presents a significant challenge for developing formulations suitable for in vivo administration, such as subcutaneous injections. Inadequate solubility can lead to issues with bioavailability, dosing accuracy, and potential for aggregation.

Q2: What are the initial steps to assess the solubility of my Obinepitide sample?

A2: Before attempting to dissolve the entire batch of Obinepitide, it is crucial to perform a solubility test on a small aliquot. This prevents the potential loss of valuable peptide in an inappropriate solvent. Start with the most common and biocompatible solvents and progressively move to organic solvents if necessary. A general workflow is to test solubility in:

  • Sterile, purified water

  • Aqueous buffers at different pH values (e.g., pH 4, 7, and 9)

  • If insoluble in aqueous solutions, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) can be used, followed by dilution with an aqueous buffer.

Q3: How does pH affect the solubility of Obinepitide?

A3: The solubility of peptides is highly dependent on pH. Peptides are least soluble at their isoelectric point (pI), where the net charge of the molecule is zero. To enhance solubility, the pH of the solution should be adjusted to be at least 2 pH units away from the pI. For Obinepitide, which has several basic and acidic residues, determining the overall charge at a given pH can guide the choice of an appropriate buffer. A basic peptide will be more soluble in an acidic buffer, and an acidic peptide will be more soluble in a basic buffer. For dual Y2/Y4 receptor agonists, maintaining a stable pH is crucial as pH shifts can impact peptide stability.[1]

Q4: What are common excipients used to formulate Obinepitide for subcutaneous injection?

A4: Excipients are inactive ingredients added to a pharmaceutical formulation to improve its stability, solubility, and bioavailability. For subcutaneous injections of peptides like Obinepitide, common excipients include:

  • Buffering agents: To maintain the pH of the formulation and enhance solubility (e.g., histidine, citrate).[2]

  • Tonicity modifiers: To make the formulation isotonic with physiological fluids, reducing pain and irritation at the injection site (e.g., mannitol, sodium chloride).

  • Surfactants: To prevent aggregation and adsorption to surfaces (e.g., polysorbate 80).[3]

  • Stabilizers: To protect the peptide from degradation (e.g., sugars like sucrose, amino acids like arginine).[4]

Troubleshooting Guides

Problem 1: Obinepitide powder does not dissolve in aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Incorrect pH Determine the isoelectric point (pI) of Obinepitide. Adjust the buffer pH to be at least 2 units above or below the pI. For basic peptides, use an acidic buffer (e.g., acetate (B1210297) buffer pH 4-5). For acidic peptides, use a basic buffer (e.g., phosphate (B84403) buffer pH 7-8).The peptide dissolves as the net charge on the molecule increases, leading to greater interaction with the aqueous solvent.
High Hydrophobicity First, dissolve the peptide in a minimal amount of a sterile-filtered organic solvent such as DMSO or ethanol. Then, slowly add the aqueous buffer of choice to the desired final concentration while gently vortexing. The final concentration of the organic solvent should be kept to a minimum, ideally below 1% for in vivo studies to avoid toxicity.[5][6]The peptide remains in solution after dilution with the aqueous buffer.
Aggregation during dissolution Use sonication in a water bath for short intervals (e.g., 10-15 seconds) to break up aggregates. Avoid prolonged sonication, as it can generate heat and potentially degrade the peptide.The solution becomes clear as aggregates are dispersed.
Problem 2: Obinepitide precipitates out of solution after initial dissolution.
Potential Cause Troubleshooting Step Expected Outcome
Concentration exceeds solubility limit Dilute the sample to a lower concentration. It is recommended to determine the maximum solubility of Obinepitide in your chosen solvent system through a concentration-response experiment.The peptide remains in solution at a lower concentration.
Change in temperature Some peptides are less soluble at lower temperatures. Try gently warming the solution (e.g., to 37°C) to see if the precipitate redissolves. However, be cautious as excessive heat can cause degradation.The precipitate dissolves upon warming.
Buffer incompatibility Try a different buffer system. Sometimes, components of a buffer can interact with the peptide and reduce its solubility.The peptide remains soluble in the new buffer system.
Problem 3: Issues during in vivo subcutaneous administration in mice.
Potential Cause Troubleshooting Step Expected Outcome
Leakage from the injection site Ensure proper injection technique. Use a small gauge needle (27-30G). Create a "tent" of skin and insert the needle at the base. Inject the solution slowly. After injection, wait a few seconds before withdrawing the needle and apply gentle pressure to the site.[7]The full dose is delivered subcutaneously with no leakage.
Irritation or inflammation at the injection site Ensure the formulation is isotonic and at a physiological pH (around 7.4).[4] Minimize the concentration of any organic co-solvents (e.g., DMSO < 1%). If irritation persists, consider alternative, less irritating co-solvents or a different formulation strategy.Reduced or no irritation at the injection site.
Lack of expected biological response This could be due to peptide aggregation, leading to reduced bioavailability. Visually inspect the solution for any cloudiness or precipitate before injection. Consider analyzing the peptide solution for aggregates using techniques like Dynamic Light Scattering (DLS). If aggregation is suspected, refer to the troubleshooting guide for precipitation.A clear, aggregate-free solution is administered, leading to the expected biological effect.

Quantitative Data Summary

Table 1: General Solubility of Peptides in Common Solvents

SolventGeneral Peptide SolubilityConsiderations for In Vivo Use
WaterGood for charged, hydrophilic peptides.Ideal solvent, but many peptides have limited aqueous solubility.
Saline (0.9% NaCl)Similar to water, but isotonic.Preferred for direct injection to minimize irritation.
Phosphate-Buffered Saline (PBS)Good for peptides soluble at neutral pH.Commonly used for in vivo studies.
Acetic Acid (e.g., 10%)Good for basic peptides.Must be neutralized or highly diluted for injection.
Ammonium (B1175870) Bicarbonate (e.g., 10%)Good for acidic peptides.Volatile and can be removed by lyophilization.
Dimethyl Sulfoxide (DMSO)Excellent for many hydrophobic peptides.Use at the lowest possible concentration (<1%) due to potential toxicity.[5][6]
EthanolGood for some hydrophobic peptides.Use at low concentrations due to potential for irritation and toxicity.[5][6]

Experimental Protocols

Protocol 1: Stepwise Method for Solubilizing Obinepitide
  • Preparation: Allow the lyophilized Obinepitide and all solvents to reach room temperature before use.

  • Initial Dissolution Attempt (Aqueous):

    • Add a small, measured amount of sterile water or a suitable aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a vial containing a pre-weighed aliquot of Obinepitide.

    • Gently vortex or swirl the vial to mix.

    • Visually inspect for complete dissolution. If the solution is not clear, proceed to the next step.

  • pH Adjustment:

    • If the peptide is not soluble, and the pI is known, adjust the pH of the buffer to be at least 2 units away from the pI.

    • For a basic peptide, add a few microliters of a dilute acid (e.g., 1% acetic acid).

    • For an acidic peptide, add a few microliters of a dilute base (e.g., 0.1 M ammonium bicarbonate).

    • Mix gently and observe for dissolution.

  • Organic Co-solvent Dissolution:

    • If the peptide remains insoluble, use a minimal volume of sterile DMSO to dissolve the peptide completely.

    • Once dissolved, slowly add the desired aqueous buffer to the DMSO-peptide solution dropwise while gently vortexing.

    • Be careful not to add the aqueous buffer too quickly, as this can cause the peptide to precipitate.

  • Final Preparation:

    • Once the peptide is fully dissolved in the final buffer, sterile filter the solution through a 0.22 µm filter if it is intended for in vivo use.

    • Store the solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Visualizations

Obinepitide Solubility Workflow

G start Start: Lyophilized Obinepitide aqueous Attempt to dissolve in aqueous buffer (e.g., PBS) start->aqueous is_soluble_aq Is it soluble? aqueous->is_soluble_aq organic Dissolve in minimal sterile DMSO is_soluble_aq->organic No end_soluble Soluble Obinepitide Solution is_soluble_aq->end_soluble Yes dilute Slowly add aqueous buffer to final concentration organic->dilute is_soluble_org Is it soluble? dilute->is_soluble_org sonicate Briefly sonicate is_soluble_org->sonicate No is_soluble_org->end_soluble Yes end_insoluble Insoluble - Re-evaluate solvent/formulation is_soluble_org->end_insoluble Still Insoluble sonicate->is_soluble_org

Caption: Workflow for solubilizing Obinepitide.

Y2 and Y4 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Y2R Y2 Receptor G_protein Gi/o G-protein Y2R->G_protein Y4R Y4 Receptor Y4R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP Obinepitide Obinepitide Obinepitide->Y2R Obinepitide->Y4R PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene_expression Altered Gene Expression (Appetite Regulation) CREB->Gene_expression

Caption: Simplified signaling pathway of Obinepitide via Y2 and Y4 receptors.

References

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Effects of Obinepitide in Cell-Based Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Obinepitide in cell-based assays. The information...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Obinepitide in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Obinepitide?

Obinepitide is a dual agonist for the Neuropeptide Y (NPY) receptor subtypes Y2 and Y4.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein alpha subunit (Gαi/o). Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3]

Q2: What are the expected on-target effects of Obinepitide in a cell-based assay?

In a cell line endogenously or recombinantly expressing Y2 and/or Y4 receptors, Obinepitide is expected to:

  • Inhibit forskolin-stimulated cAMP production.

  • Potentially stimulate the phosphorylation of extracellular signal-regulated kinase (ERK), as Y-receptors have been shown to couple to Gq proteins which can activate the MAPK/ERK pathway.

  • Show high binding affinity to Y2 and Y4 receptors in radioligand binding assays.

Q3: I am observing unexpected cytotoxicity or a significant decrease in cell viability after treating cells with Obinepitide. What could be the cause?

Unexpected cytotoxicity can arise from several factors:

  • High Concentrations: The concentrations of Obinepitide used may be too high, leading to off-target effects or non-specific toxicity. It is recommended to perform a dose-response curve to determine the optimal concentration range.

  • Contaminants: The peptide stock solution may be contaminated. Ensure proper sterile technique and consider preparing a fresh stock.

  • Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to the peptide or its formulation.

  • Off-Target Receptor Activation: Obinepitide, being a peptide, could potentially interact with other GPCRs at high concentrations, leading to unintended signaling cascades that affect cell viability.

Q4: The inhibitory effect of Obinepitide on cAMP production is weaker than expected or highly variable. What are some potential troubleshooting steps?

  • Cell Passage Number: Use cells with a consistent and low passage number, as receptor expression and signaling efficiency can change with prolonged culturing.[4]

  • Assay Conditions: Ensure optimal assay conditions, including cell density, forskolin (B1673556) concentration (for stimulation), and incubation times.

  • Reagent Quality: Verify the activity of all reagents, including forskolin and the cAMP detection reagents.

  • Receptor Expression Levels: If using a transient transfection system, inconsistent transfection efficiency can lead to variable receptor expression. Consider generating a stable cell line for more consistent results.

Q5: I am not observing any ERK phosphorylation upon Obinepitide stimulation in a cell line that expresses Y2/Y4 receptors. Why might this be?

  • Cell-Type Specific Signaling: ERK activation downstream of Y2/Y4 receptors can be cell-type dependent. Not all cell lines may exhibit a robust ERK response.

  • Kinetics of Phosphorylation: ERK phosphorylation is often transient, peaking within minutes of stimulation.[1] You may need to perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to capture the peak response.

  • Assay Sensitivity: The detection method for phosphorylated ERK (p-ERK) may not be sensitive enough. Ensure you are using a validated antibody and an appropriate detection system (e.g., Western blot with enhanced chemiluminescence or a sensitive immunoassay).

Quantitative Data Summary

The following tables provide illustrative quantitative data for Obinepitide and related peptides in typical cell-based assays. Note: This data is for example purposes to guide expected outcomes, as specific in vitro potency values for Obinepitide are not widely published.

Table 1: Illustrative In Vitro Potency (EC50) of Y-Receptor Agonists in a cAMP Inhibition Assay

CompoundTarget Receptor(s)Cell LineAssay FormatIllustrative EC50 (nM)
ObinepitideY2/Y4CHO-K1 expressing human Y2/Y4HTRF cAMP0.5 - 5
Peptide YY (3-36)Y2HEK293 expressing human Y2LANCE cAMP1 - 10
Pancreatic PolypeptideY4CHO-K1 expressing human Y4GloSensor cAMP0.1 - 2

Table 2: Illustrative Binding Affinity (Ki) of Y-Receptor Agonists

CompoundTarget Receptor(s)Cell LineRadioligandIllustrative Ki (nM)
ObinepitideY2/Y4HEK293 membranes[125I]-PYY1 - 10
Peptide YY (3-36)Y2SK-N-MC cells[125I]-PYY0.5 - 5
Pancreatic PolypeptideY4CHO-K1 membranes[125I]-hPP0.2 - 3

Signaling Pathways and Experimental Workflows

Obinepitide_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Obinepitide Obinepitide Y2R Y2 Receptor Obinepitide->Y2R Y4R Y4 Receptor Obinepitide->Y4R Gi_o Gαi/o Y2R->Gi_o Gq Gαq Y2R->Gq Y4R->Gi_o Y4R->Gq AC Adenylyl Cyclase Gi_o->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP Converts IP3_DAG IP3 + DAG PLC->IP3_DAG Cleaves ATP ATP PKA PKA cAMP->PKA PIP2 PIP2 PKC PKC IP3_DAG->PKC MEK MEK PKC->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK

Caption: Obinepitide signaling pathways via Y2 and Y4 receptors.

Troubleshooting_Workflow decision decision start_end start_end start Unexpected Result in Cell-Based Assay check_compound Verify Obinepitide Stock Solution (Concentration, Purity, Storage) start->check_compound is_compound_ok Compound OK? check_compound->is_compound_ok check_cells Assess Cell Health and Receptor Expression (Viability, Passage #, Mycoplasma) is_cells_ok Cells OK? check_cells->is_cells_ok check_protocol Review Assay Protocol (Reagents, Incubation Times, Controls) is_protocol_ok Protocol OK? check_protocol->is_protocol_ok check_data Analyze Data (Normalization, Curve Fitting, Statistical Analysis) is_data_ok Data Analysis OK? check_data->is_data_ok is_compound_ok->check_cells Yes reprepare_compound Prepare Fresh Stock and Re-test is_compound_ok->reprepare_compound No is_cells_ok->check_protocol Yes optimize_cells Optimize Cell Culture Conditions is_cells_ok->optimize_cells No is_protocol_ok->check_data Yes optimize_protocol Optimize Assay Parameters is_protocol_ok->optimize_protocol No reanalyze_data Re-analyze Data is_data_ok->reanalyze_data No investigate_off_target Investigate Potential Off-Target Effects (e.g., Receptor Screening) is_data_ok->investigate_off_target Yes reprepare_compound->start optimize_cells->start optimize_protocol->start reanalyze_data->start end_resolved Issue Resolved investigate_off_target->end_resolved

Caption: A logical workflow for troubleshooting unexpected results.

Detailed Experimental Protocols

Protocol 1: cAMP Inhibition Assay (HTRF)

This protocol is for measuring the inhibition of forskolin-stimulated cAMP production in cells expressing Gαi-coupled receptors like Y2 and Y4.

Materials:

  • Cells expressing Y2 and/or Y4 receptors (e.g., CHO-K1 or HEK293 stable cell lines)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Obinepitide stock solution

  • Forskolin

  • 384-well white opaque assay plates

  • HTRF cAMP detection kit (e.g., from Cisbio)

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at a pre-determined optimal density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of Obinepitide in assay buffer.

  • Antagonist Pre-incubation: Aspirate the culture medium and add the diluted Obinepitide or vehicle control to the wells. Incubate for 15-30 minutes at room temperature.

  • Forskolin Stimulation: Add a fixed concentration of forskolin (typically the EC80) to all wells except the negative control. Incubate for 30 minutes at room temperature.

  • cAMP Detection: Add the HTRF lysis and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's instructions.[5]

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. The HTRF ratio is inversely proportional to the cAMP concentration.[6]

  • Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the Obinepitide concentration and fit the data using a four-parameter logistic equation to determine the IC50.

Protocol 2: ERK Phosphorylation Assay (Western Blot)

This protocol describes the detection of ERK1/2 phosphorylation by Western blot.

Materials:

  • Cells expressing Y2 and/or Y4 receptors

  • Serum-free cell culture medium

  • Obinepitide

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours before stimulation.

  • Stimulation: Treat the cells with different concentrations of Obinepitide for a predetermined time (e.g., 5-10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.[7][8]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.[9]

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.[7]

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK to total-ERK.

Protocol 3: Cell Viability Assay (MTT)

This protocol is for assessing the effect of Obinepitide on cell viability.

Materials:

  • Cells of interest

  • Cell culture medium

  • Obinepitide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of Obinepitide and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the Obinepitide concentration to determine the CC50 (50% cytotoxic concentration).

References

Optimization

Technical Support Center: Optimizing Obinepitide Dosage in DIO Models

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Obinepitide dosage for maximal effect in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Obinepitide dosage for maximal effect in Diet-Induced Obesity (DIO) models.

Frequently Asked Questions (FAQs)

Q1: What is Obinepitide and what is its mechanism of action?

A1: Obinepitide (also known as TM-30338) is a synthetic peptide analogue that acts as a dual agonist for the Neuropeptide Y (NPY) Y2 and Y4 receptors. It mimics the action of two natural satiety hormones: Peptide YY (PYY) and Pancreatic Polypeptide (PP). By activating both Y2 and Y4 receptors, Obinepitide is designed to suppress appetite and reduce food intake, leading to weight loss. In preclinical studies in diet-induced obese animals, Obinepitide demonstrated a significant long-term reduction in body weight compared to compounds targeting only the Y2 receptor.

Q2: What are the primary signaling pathways activated by Obinepitide?

A2: Obinepitide activates the Y2 and Y4 receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to inhibitory G-proteins (Gi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors to regulate neuronal activity and appetite.

Q3: What is a recommended starting dose for Obinepitide in a DIO mouse model?

A3: While specific dose-response data for Obinepitide in DIO models is not extensively published, a starting point for a novel peptide in vivo can be in the range of 1-5 mg/kg body weight, administered subcutaneously. A thorough dose-finding study is crucial to determine the optimal dose for maximal efficacy with minimal side effects.

Q4: How should Obinepitide be prepared and administered?

A4: As a peptide, Obinepitide should be reconstituted in a sterile, buffered solution such as phosphate-buffered saline (PBS) at a slightly acidic pH to improve solubility, if necessary. It is typically administered via subcutaneous (SC) or intraperitoneal (IP) injection. For chronic studies, osmotic mini-pumps can be used for continuous infusion to maintain stable plasma concentrations.

Q5: What are the expected effects of Obinepitide on food intake and body weight in DIO models?

A5: Based on its mechanism of action as a dual Y2/Y4 agonist, Obinepitide is expected to cause a dose-dependent reduction in food intake and a subsequent decrease in body weight in DIO models. Studies on Y2/Y4 double knockout mice have shown a synergistic role of these receptors in regulating adiposity, suggesting that a dual agonist like Obinepitide would be more effective than a single agonist.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No significant effect on food intake or body weight - Insufficient Dosage: The administered dose may be too low to elicit a biological response.- Peptide Degradation: Improper storage or handling may have led to the degradation of Obinepitide.- Route of Administration: The chosen route may not provide adequate bioavailability.- Conduct a dose-escalation study to identify an effective dose.- Ensure the peptide is stored at -20°C or -80°C and reconstituted with sterile, appropriate buffers immediately before use. Avoid repeated freeze-thaw cycles.- Compare subcutaneous versus intraperitoneal administration. For long-term studies, consider using osmotic mini-pumps for continuous delivery.
High variability in results between animals - Inconsistent Dosing: Variations in injection volume or technique.- Animal Stress: Stress from handling and injections can affect feeding behavior.- Biological Variation: Natural differences in the response of individual animals.- Ensure all personnel are trained in consistent and accurate injection techniques.- Acclimatize animals to handling and injection procedures with vehicle injections before the start of the study.- Increase the number of animals per group to improve statistical power.
Acute adverse effects observed (e.g., lethargy, grooming) - High Initial Dose: The starting dose may be too high, causing off-target effects or malaise.- Vehicle Effects: The vehicle used for reconstitution may be causing a reaction.- Start with a lower dose and gradually escalate.- Include a vehicle-only control group to assess for any effects of the vehicle itself.
Loss of efficacy over time in a chronic study - Receptor Desensitization: Continuous high-dose administration may lead to downregulation of Y2/Y4 receptors.- Development of Anti-drug Antibodies: The animal's immune system may generate antibodies against the peptide.- Consider intermittent dosing schedules (e.g., once daily or every other day).- Test for the presence of anti-Obinepitide antibodies in the plasma of treated animals.

Data Presentation

Table 1: Representative Dose-Response Data for a Dual Y2/Y4 Agonist in DIO Mice

Disclaimer: The following data is a hypothetical representation based on the expected efficacy of a dual Y2/Y4 agonist in a DIO mouse model, as specific preclinical dose-response data for Obinepitide is not publicly available. This table is intended for illustrative purposes to guide experimental design.

Dosage (mg/kg, SC, once daily)Change in Body Weight (Day 28)Cumulative Food Intake Reduction (Day 28)Change in Epididymal Fat Pad Weight (Day 28)
Vehicle (PBS)+5.2%0%+8.5%
1 mg/kg -3.1%-12.4%-15.2%
5 mg/kg -9.8%-25.1%-30.7%
10 mg/kg -14.2%-38.6%-42.3%

Experimental Protocols

Protocol 1: Dose-Response Study of Obinepitide in DIO Mice
  • Animal Model: Male C57BL/6J mice, 8 weeks old, fed a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity.

  • Acclimation: House mice individually for at least one week before the study begins. Acclimatize them to handling and daily subcutaneous injections with vehicle (PBS).

  • Grouping: Randomize mice into four groups (n=8-10 per group) based on body weight:

    • Group 1: Vehicle (PBS)

    • Group 2: Obinepitide (1 mg/kg)

    • Group 3: Obinepitide (5 mg/kg)

    • Group 4: Obinepitide (10 mg/kg)

  • Dosing: Administer the assigned treatment via subcutaneous injection once daily for 28 days.

  • Measurements:

    • Record body weight and food intake daily.

    • At the end of the study (Day 28), perform a terminal bleed for plasma analysis (e.g., glucose, insulin, lipids).

    • Dissect and weigh fat pads (e.g., epididymal, retroperitoneal) and other organs.

  • Data Analysis: Analyze changes in body weight, food intake, and fat pad weights using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

Mandatory Visualizations

Signaling Pathway of Obinepitide

Obinepitide_Signaling Obinepitide Obinepitide Y2R Y2 Receptor Obinepitide->Y2R Y4R Y4 Receptor Obinepitide->Y4R G_protein Gi/o Protein Y2R->G_protein Y4R->G_protein AC Adenylyl Cyclase G_protein->AC MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity Gene_Expression Altered Gene Expression CREB->Gene_Expression Appetite ↓ Appetite ↓ Food Intake Gene_Expression->Appetite MAPK_pathway->Gene_Expression MAPK_pathway->Neuronal_Activity Neuronal_Activity->Appetite

Caption: Obinepitide signaling pathway.

Experimental Workflow for Dose Optimization

Experimental_Workflow start Start dio_induction Induce Obesity in Mice (High-Fat Diet, 12-16 weeks) start->dio_induction acclimation Acclimation and Baseline Measurements dio_induction->acclimation randomization Randomize into Treatment Groups acclimation->randomization dosing Daily Subcutaneous Dosing (28 days) randomization->dosing monitoring Daily Monitoring: Body Weight & Food Intake dosing->monitoring terminal Terminal Procedures: Blood & Tissue Collection dosing->terminal analysis Data Analysis terminal->analysis end End analysis->end

Caption: Experimental workflow for Obinepitide dose optimization.

Troubleshooting

Common challenges in the synthesis of long-chain peptide analogues like Obinepitide

Welcome to the technical support center for the synthesis of long-chain peptide analogues like Obinepitide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scien...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of long-chain peptide analogues like Obinepitide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of long-chain peptides?

The synthesis of long-chain peptides, particularly those exceeding 50 amino acids, presents several significant challenges.[1] The most frequently encountered issues include:

  • Peptide Aggregation: During solid-phase peptide synthesis (SPPS), the growing peptide chain can fold into secondary structures, such as β-sheets, and aggregate on the resin.[2] This is especially common with hydrophobic sequences.[3][4] Aggregation can render reactive sites inaccessible, leading to incomplete deprotection and coupling reactions.[1][5]

  • Incomplete Coupling and Deprotection: Steric hindrance from bulky amino acids or resin aggregation can prevent the complete addition of the next amino acid or the removal of the N-terminal protecting group (e.g., Fmoc).[2][6] This results in the formation of deletion and truncated peptide sequences, respectively, which are difficult to separate from the target peptide.[7]

  • Poor Solubility: Long-chain peptides, especially those with a high content of hydrophobic amino acids, often exhibit poor solubility in both aqueous and organic solvents.[8] This complicates not only the synthesis but also the purification and handling of the final product.

  • Low Yield and Purity: The cumulative effect of incomplete reactions at each cycle of SPPS leads to a significant decrease in the overall yield of the desired full-length peptide.[9][10] The resulting crude product is often a complex mixture of closely related impurities, making purification a major hurdle.[11]

  • Side Reactions: Various side reactions can occur during synthesis, such as racemization, aspartimide formation, and oxidation, further contributing to the heterogeneity of the crude product.[5][7]

Q2: How does peptide length theoretically impact the final yield in SPPS?

The final yield in SPPS is exponentially dependent on the efficiency of each coupling and deprotection step. Even with a high success rate for each step, the overall yield drops dramatically as the peptide length increases.[9][10]

Coupling Efficiency per Step10 Amino Acids30 Amino Acids50 Amino Acids70 Amino Acids
99% 90.4%74.0%60.5%49.5%
98% 81.7%54.5%36.4%24.3%
95% 59.9%21.5%7.7%2.7%

This table illustrates the theoretical maximum yield of the full-length peptide based on the coupling efficiency at each step.

Troubleshooting Guides

Issue 1: Low Yield of the Target Peptide

A low yield of the target peptide is a common problem in the synthesis of long-chain analogues. The following troubleshooting guide provides a systematic approach to identifying and resolving the underlying causes.

Possible Cause: Incomplete Deprotection

  • Symptoms: Analytical results (e.g., HPLC-MS) of the crude product show a significant presence of truncated sequences.

  • Troubleshooting Steps:

    • Extend Deprotection Time: Increase the incubation time with the deprotection reagent (e.g., piperidine (B6355638) in DMF).[2]

    • Use a Stronger Base: For stubborn Fmoc group removal, consider using a stronger base cocktail, such as DBU in the deprotection solution.[5]

    • Monitor Deprotection: Use a qualitative test, like the Kaiser test, to confirm the presence of free primary amines after the deprotection step. A positive result (blue/purple color) indicates incomplete deprotection.[2]

Possible Cause: Inefficient Coupling

  • Symptoms: The crude product contains a high proportion of deletion sequences (missing one or more amino acids).

  • Troubleshooting Steps:

    • Double Couple: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents.[6][12]

    • Use a More Potent Coupling Reagent: Switch to a more efficient coupling reagent, such as HATU or HBTU.

    • Increase Reagent Excess: For sterically hindered amino acids, use a higher excess of the amino acid and coupling reagents.[12]

    • Elevate Temperature: Performing the coupling reaction at a higher temperature (e.g., using a microwave peptide synthesizer) can improve reaction kinetics and disrupt aggregation.[1][12]

Possible Cause: Peptide Aggregation

  • Symptoms: The resin beads are observed to be clumping, and swelling is poor. This is often accompanied by both incomplete deprotection and coupling.

  • Troubleshooting Steps:

    • Improve Solvation:

      • Switch to a solvent system known to disrupt secondary structures, such as using N-methylpyrrolidone (NMP) or adding chaotropic salts like LiCl to the DMF.[5]

      • The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent for both acylation and deprotection can be effective in overcoming internal aggregation.[5][13]

    • Incorporate "Structure-Breaking" Residues:

      • Pseudoproline Dipeptides: Substitute a Ser or Thr residue and the preceding amino acid with a pseudoproline dipeptide. This introduces a kink in the peptide backbone, disrupting the formation of β-sheets. The native sequence is regenerated during the final TFA cleavage.[14]

      • Backbone Protection: Incorporate a Dmb (2,4-dimethoxybenzyl) or Hmb (2-hydroxy-4-methoxybenzyl) protected amino acid at regular intervals (e.g., every 6-7 residues). These protecting groups prevent hydrogen bonding between peptide backbones.[5]

    • Use a High-Swelling Resin: Employ a resin with a higher swelling capacity, such as a PEG-based resin, and a lower peptide loading.[1][11]

Experimental Protocol: Double Coupling

  • After the initial coupling step, drain the reaction vessel.

  • Wash the peptide-resin thoroughly with DMF (3 x 1 minute).

  • Prepare a fresh solution of the same activated amino acid and coupling reagents as used in the initial coupling.

  • Add the fresh solution to the peptide-resin.

  • Allow the second coupling reaction to proceed for the same duration as the first.

  • Drain the reaction vessel and wash the peptide-resin thoroughly with DMF before proceeding to the next deprotection step.[12]

Issue 2: Poor Solubility and Purification Difficulties

Long-chain peptides often present significant challenges during purification by reverse-phase HPLC due to poor solubility and aggregation.

  • Symptoms: The crude peptide does not fully dissolve in the HPLC mobile phase, leading to column clogging. The HPLC chromatogram shows broad, tailing peaks, or the peptide elutes in the void volume.

  • Troubleshooting Steps:

    • Modify the Mobile Phase:

      • Add Chaotropic Agents: Incorporate a small amount of a chaotropic agent like guanidinium (B1211019) chloride to the mobile phase to disrupt aggregation.[12]

      • Use Organic Modifiers: Adding a more polar organic solvent, such as isopropanol, to the mobile phase can improve the solubility of hydrophobic peptides.[12]

    • Adjust pH: Altering the pH of the mobile phase can change the peptide's net charge and potentially improve its solubility and chromatographic behavior.[15]

    • Elevated Temperature Chromatography: Performing the purification at a higher temperature (e.g., 40-60°C) can help to break up aggregates and improve peak shape.[12]

    • Alternative Purification Strategies: For extremely difficult peptides, consider alternative purification methods such as solid-phase extraction (SPE) or ion-exchange chromatography.[16]

Visualizing Workflows and Concepts

sps_workflow start Start with Resin deprotection Fmoc Deprotection (e.g., Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (AA, Activator, Base) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat Cycle (n-1 times) wash2->repeat repeat->deprotection Next cycle cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) repeat->cleavage Final cycle precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end_node Pure Peptide purification->end_node low_yield_troubleshooting problem Low Yield of Target Peptide analysis Analyze Crude Product (HPLC-MS) problem->analysis truncation High Truncated Sequences analysis->truncation Truncation? deletion High Deletion Sequences analysis->deletion Deletion? complex Complex Impurities & Poor Resin Swelling analysis->complex Aggregation? sol_deprotection Incomplete Deprotection - Extend deprotection time - Use stronger base truncation->sol_deprotection sol_coupling Inefficient Coupling - Double couple - Use potent activator - Increase temperature deletion->sol_coupling sol_aggregation Peptide Aggregation - Change solvent (NMP, DMSO) - Use Pseudoprolines/Dmb - Use high-swell resin complex->sol_aggregation aggregation_issues aggregation Peptide Aggregation on Resin con_deprotect Incomplete Deprotection aggregation->con_deprotect con_couple Incomplete Coupling aggregation->con_couple con_purify Purification Difficulty aggregation->con_purify cause_hydro Hydrophobic Sequences cause_hydro->aggregation cause_long Long Peptide Chain cause_long->aggregation cause_struct Secondary Structure (β-sheets) cause_struct->aggregation con_yield Low Yield & Purity con_deprotect->con_yield con_couple->con_yield

References

Optimization

Strategies to prevent aggregation of Obinepitide in solution

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the aggregation of Obinepitide in solution. The following troubleshooting guides and frequent...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the aggregation of Obinepitide in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guide: Obinepitide Aggregation in Solution

Problem Potential Cause Recommended Solution
Visible precipitation or cloudiness in the Obinepitide solution. pH-dependent aggregation: The solution pH may be close to the isoelectric point (pI) of Obinepitide, minimizing electrostatic repulsion and promoting aggregation.[1][2]Adjust the solution pH to be at least 1-2 units away from the pI of Obinepitide. Perform a pH screening study to identify the optimal pH for solubility and stability.
High concentration: The concentration of Obinepitide may exceed its solubility limit under the current buffer conditions.[1]Decrease the concentration of Obinepitide. If a high concentration is necessary, screen for solubility-enhancing excipients.
Temperature stress: Exposure to elevated temperatures can induce unfolding and subsequent aggregation.[1]Store Obinepitide solutions at recommended low temperatures (e.g., 2-8 °C). Avoid repeated freeze-thaw cycles.
Mechanical stress: Agitation, stirring, or filtration can introduce mechanical stress, leading to aggregation.[1][2]Handle solutions gently. Use low-protein-binding filters and minimize shear stress during processing.
Increase in hydrodynamic radius detected by Dynamic Light Scattering (DLS). Formation of soluble oligomers: Early-stage aggregation may not be visible but can be detected by DLS as an increase in particle size.[3]Optimize buffer conditions (pH, ionic strength). Screen for aggregation inhibitors such as specific amino acids or surfactants.
Presence of impurities or seeds: Small amounts of aggregated material can act as seeds, accelerating further aggregation.[4]Ensure high purity of the Obinepitide stock. Filter the solution through a 0.22 µm filter to remove pre-existing aggregates.
Shift in elution profile observed in Size Exclusion Chromatography (SEC). Formation of high molecular weight (HMW) species: The appearance of earlier eluting peaks in SEC indicates the formation of dimers, trimers, or larger aggregates.[5][6]Correlate SEC data with other techniques like DLS and analytical ultracentrifugation to characterize the nature of the aggregates. Optimize formulation by screening excipients.

Frequently Asked Questions (FAQs)

1. What are the primary factors that influence the aggregation of Obinepitide in solution?

The aggregation of peptides like Obinepitide is influenced by a combination of intrinsic and extrinsic factors.[1] Intrinsic factors are related to the amino acid sequence itself, such as hydrophobicity and secondary structure propensity. Extrinsic factors include:

  • pH: The pH of the solution affects the net charge of the peptide. At a pH near the isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion between peptide molecules and increasing the likelihood of aggregation.[1][2]

  • Temperature: Higher temperatures can increase the rate of chemical degradation and induce conformational changes that expose hydrophobic regions, leading to aggregation.[1]

  • Concentration: At higher concentrations, the probability of intermolecular interactions and subsequent aggregation increases.[1]

  • Ionic Strength: The type and concentration of salts in the buffer can modulate electrostatic interactions. While salts can sometimes stabilize a peptide, they can also screen charges and promote aggregation.[1]

  • Excipients: The presence of stabilizers (e.g., sugars, amino acids, surfactants) can significantly impact aggregation.[1][7][8][9]

  • Mechanical Stress: Agitation, shear forces during filtration, and interactions with surfaces can induce aggregation.[1][2]

2. What excipients can be used to prevent Obinepitide aggregation?

Several classes of excipients are commonly used to stabilize peptide formulations:

  • Sugars and Polyols (e.g., mannitol, sorbitol, sucrose): These agents can stabilize the native conformation of the peptide through preferential exclusion.[8][9]

  • Amino Acids (e.g., arginine, glycine, histidine): Certain amino acids can act as aggregation inhibitors by interacting with the peptide and preventing self-association.[1]

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80): Non-ionic surfactants are often added in low concentrations to prevent surface-induced aggregation at air-water and solid-water interfaces.[1]

  • Buffers: Proper selection of the buffer system is crucial to maintain the optimal pH for stability.

3. How can I monitor the aggregation of Obinepitide during my experiments?

A multi-faceted approach using several analytical techniques is recommended for monitoring peptide aggregation:

  • Visual Inspection: The simplest method to check for visible signs of aggregation, such as cloudiness or precipitation.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.[10][11]

  • Dynamic Light Scattering (DLS): A sensitive technique to detect the formation of soluble aggregates and changes in the hydrodynamic size of particles in solution.[3]

  • Size Exclusion Chromatography (SEC): A widely used method to separate and quantify monomers from dimers and higher-order aggregates.[5][6][11]

  • Fluorescence Spectroscopy: Using extrinsic dyes like Thioflavin T (ThT) that bind to amyloid-like fibrils can be used to quantify fibrillar aggregation.[5] Intrinsic tryptophan fluorescence can also be monitored for changes in the local environment of tryptophan residues upon aggregation.[11]

Experimental Protocols

Protocol 1: pH Screening for Obinepitide Solubility
  • Preparation of Buffers: Prepare a series of buffers (e.g., acetate, citrate, phosphate, tris) at various pH values ranging from 4.0 to 8.0, with each buffer at a concentration of 20 mM.

  • Sample Preparation: Dissolve Obinepitide in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 24 hours).

  • Analysis:

    • Visually inspect each sample for turbidity or precipitation.

    • Measure the absorbance at 600 nm to quantify turbidity.

    • Use SEC to determine the percentage of monomer remaining in each solution.

    • Analyze particle size distribution using DLS.

  • Data Interpretation: Identify the pH range where Obinepitide exhibits the highest solubility and minimal aggregation.

Protocol 2: Excipient Screening for Enhanced Stability
  • Buffer Selection: Choose the optimal buffer and pH identified from the pH screening study.

  • Excipient Stock Solutions: Prepare stock solutions of various excipients (e.g., 10% w/v sucrose, 5% w/v mannitol, 1 M arginine, 0.1% w/v Polysorbate 20).

  • Formulation Preparation: Prepare solutions of Obinepitide (e.g., 1 mg/mL) in the selected buffer containing different concentrations of each excipient. Include a control sample with no excipients.

  • Stress Conditions: Subject the formulations to accelerated stress conditions, such as elevated temperature (e.g., 40 °C) and agitation (e.g., 200 rpm on an orbital shaker).

  • Time-Point Analysis: At various time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots and analyze for aggregation using SEC and DLS.

  • Data Analysis: Compare the rate of aggregation in the presence of different excipients to the control to identify the most effective stabilizers.

Visualizations

Aggregation_Pathway Monomer Native Monomer Unfolded Partially Unfolded Monomer Monomer->Unfolded Stress (pH, Temp) Oligomer Soluble Oligomers Unfolded->Oligomer Self-assembly Amorphous Amorphous Aggregates Unfolded->Amorphous Protofibril Protofibrils Oligomer->Protofibril Fibril Insoluble Fibrils (Aggregates) Protofibril->Fibril

Caption: General pathway of peptide aggregation.

Experimental_Workflow Start Start: Obinepitide Powder Formulation Formulation Preparation (Buffer, Excipients) Start->Formulation Stress Application of Stress (Temperature, Agitation) Formulation->Stress Analysis Aggregation Analysis Stress->Analysis SEC SEC Analysis->SEC DLS DLS Analysis->DLS UV UV-Vis Analysis->UV End End: Stability Assessment SEC->End DLS->End UV->End

Caption: Workflow for assessing Obinepitide aggregation.

References

Troubleshooting

Troubleshooting low signal in Obinepitide receptor binding assays

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering low signal issues in Obinepitide receptor binding assays. The content is tailored for scientists and p...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering low signal issues in Obinepitide receptor binding assays. The content is tailored for scientists and professionals in drug development.

Understanding Obinepitide and its Receptors

Obinepitide is a synthetic peptide agonist that targets two specific Neuropeptide Y (NPY) receptors: Y2 and Y4.[1][2] In the body, the Y2 receptor is primarily activated by Peptide YY (PYY), particularly the PYY3-36 form, while the Y4 receptor shows a high affinity for Pancreatic Polypeptide (PP).[3][4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Understanding this mechanism is crucial for assay design and troubleshooting.

cluster_cell Cell Membrane obinepitide Obinepitide receptor NPY Y2/Y4 Receptor obinepitide->receptor Binds To g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP (Signal) ac->camp Conversion (Blocked) atp ATP atp->ac

Caption: Simplified signaling pathway for Obinepitide at Y2/Y4 receptors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during Obinepitide binding assays, focusing on the root causes of a low signal.

Category 1: Low Total Binding Signal

A very low total binding signal (e.g., low total counts per minute in a radioligand assay) indicates a fundamental problem with one of the core assay components.

Q1: My total binding signal is near background levels. What are the most likely causes?

This issue often stems from problems with the ligand, the receptor source, or the assay setup.

A1:

  • Inactive Ligand: The labeled ligand (radioligand or fluorescent ligand) may have degraded. Radioligands can undergo radiolysis, while fluorescent probes can suffer from photobleaching or chemical degradation.[5] Always check the ligand's shelf-life and store it according to the manufacturer's instructions, protected from light and at the correct temperature.[5]

  • Low Receptor Concentration/Density: The cell membranes or tissue preparation may have a low density of Y2/Y4 receptors, or the receptors may be denatured.[6] It may be necessary to titrate the amount of membrane protein to optimize the assay.[7]

  • Incorrect Assay Buffer: The buffer's pH, ionic strength, or absence of required co-factors can severely impact binding.[6] A common buffer for receptor assays is 50 mM Tris-HCl at pH 7.4, but this should be optimized for the specific receptors.[5]

  • Pipetting or Technical Errors: Simple mistakes, such as omitting a reagent or using improperly calibrated pipettes, can lead to a complete failure of the assay.[6]

  • Assay Not at Equilibrium: The incubation time might be too short for the binding reaction to reach equilibrium, especially at low ligand concentrations.[6][8]

ProblemPotential CauseRecommended Solution
Low Total Signal Degraded or inactive labeled ligand.Aliquot and store ligand properly. Test a fresh batch.
Low concentration or activity of receptors.Increase membrane protein concentration. Use a cell line with higher receptor expression. Verify preparation protocol.[6]
Suboptimal buffer composition (pH, ions).Prepare fresh buffer and verify pH at the incubation temperature. Test buffer modifications.[6]
Incubation time is too short.Perform a time-course (association kinetics) experiment to determine the time to reach equilibrium.[5]
Technical errors in assay execution.Review the protocol carefully. Ensure all reagents are added correctly and use calibrated pipettes.[6]
Category 2: Low Specific Binding (High Non-Specific Binding)

This occurs when the total binding is detectable, but the signal remaining after subtracting non-specific binding (NSB) is minimal. The goal is for specific binding to be at least 80-90% of total binding.[6]

Q2: My total binding is acceptable, but specific binding is very low. How can I fix this?

This problem points to high non-specific binding (NSB), which masks the desired signal.

A2:

  • High Ligand Concentration: Using a labeled ligand at a concentration significantly above its dissociation constant (Kd) increases binding to non-receptor sites.[6] For competition assays, the radioligand concentration should be at or below the Kd.[8]

  • Hydrophobic Ligand Properties: Highly hydrophobic ligands tend to stick to non-target surfaces like lipids, filter plates, and tubes, increasing NSB.[7][9]

  • Inadequate Blocking: The assay may lack sufficient blocking agents to prevent the ligand from binding to non-receptor components. Adding Bovine Serum Albumin (BSA) to the buffer can help reduce these interactions.[9]

  • Inefficient Washing: Wash steps may be too slow or insufficient to remove all the unbound and non-specifically bound ligand. Use ice-cold wash buffer to minimize dissociation of specifically bound ligand during the wash steps.[7]

  • Filter Binding: The labeled ligand may be binding directly to the filter mats. Pre-soaking filter mats in a solution like polyethyleneimine (PEI) can help reduce this issue.[5]

ProblemPotential CauseRecommended Solution
Low Specific Signal Labeled ligand concentration is too high (>Kd).Use a ligand concentration at or below the Kd value for the receptor.[10]
High non-specific adherence of the ligand.Add blocking agents like BSA (e.g., 0.1-1%) to the binding buffer.[9]
Ligand binding to filter plates.Pre-soak filter mats with an appropriate agent (e.g., 0.3-0.5% PEI).[5]
Insufficient washing.Increase the number and/or volume of washes with ice-cold wash buffer. Ensure filtration is rapid.[7]
Inappropriate unlabeled ligand for NSB.Use a high concentration (100-1000 fold excess over labeled ligand) of a known high-affinity Y2/Y4 ligand to define NSB.[6]

Experimental Workflow and Troubleshooting Logic

A systematic approach is key to identifying the source of low signal. The following diagrams illustrate a standard experimental workflow and a logical path for troubleshooting.

prep 1. Reagent Preparation (Buffer, Ligands, Membranes) incubate 2. Incubation (Total, NSB, Competition) prep->incubate separate 3. Separation (Rapid Vacuum Filtration) incubate->separate quantify 4. Quantification (Scintillation Counting / Fluorescence Reading) separate->quantify analyze 5. Data Analysis (Specific Binding = Total - NSB) quantify->analyze

Caption: Standard workflow for a filtration-based receptor binding assay.

start Start: Low or No Signal q_total Is Total Binding Signal > 2x Background? start->q_total check_core Troubleshoot Core Components: 1. Check Ligand Activity (Fresh Aliquot) 2. Verify Receptor Prep (Protein Conc.) 3. Remake Buffer & Check pH 4. Review Pipetting & Protocol q_total->check_core No q_specific Is Specific Binding < 50% of Total? q_total->q_specific Yes check_core->start Re-run Assay check_nsb Reduce Non-Specific Binding (NSB): 1. Lower Ligand Conc. (≤ Kd) 2. Add BSA to Buffer 3. Pre-treat Filters (PEI) 4. Optimize Wash Steps q_specific->check_nsb Yes check_conditions Optimize Assay Conditions: 1. Run Time-Course for Equilibrium 2. Test Different Temperatures 3. Verify Buffer Ionic Strength q_specific->check_conditions No check_nsb->start Re-run Assay end Signal Optimized check_conditions->end

Caption: Logical flowchart for troubleshooting low signal in binding assays.

Key Experimental Protocols

Protocol 1: Membrane Preparation from Cultured Cells

This protocol outlines the preparation of cell membranes from cultures overexpressing NPY Y2 or Y4 receptors.

  • Cell Harvesting: Grow cells to confluency. Wash the cell monolayer with ice-cold Phosphate-Buffered Saline (PBS). Scrape cells into a centrifuge tube.

  • Homogenization: Centrifuge cells at low speed (e.g., 500 x g) for 5 minutes to pellet. Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Lysis: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.[5]

  • Final Preparation: Discard the supernatant, resuspend the membrane pellet in binding buffer, and determine the protein concentration using a standard method like the Bradford assay.[5] Store aliquots at -80°C.

Protocol 2: Radioligand Competition Binding Assay

This protocol describes a typical competition assay to measure the binding of Obinepitide by displacing a known radioligand.

  • Reagents & Materials:

    • Labeled Ligand: e.g., [¹²⁵I]-PYY(3-36) for Y2 or [¹²⁵I]-Pancreatic Polypeptide for Y4, used at a concentration at or below its Kd.

    • Unlabeled Ligands: Obinepitide (for competition curve) and a reference saturating ligand (for NSB determination).

    • Membrane Preparation: Prepared as described above.

    • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]

    • Apparatus: 96-well plates, filter mats (e.g., GF/C), and a cell harvester.

  • Methodology:

    • Assay Setup: In a 96-well plate, set up triplicate wells for:

      • Total Binding: Membrane + Labeled Ligand + Binding Buffer.

      • Non-Specific Binding (NSB): Membrane + Labeled Ligand + High concentration of an unlabeled reference ligand (e.g., 1 µM PYY).

      • Competition: Membrane + Labeled Ligand + Serial dilutions of Obinepitide.

    • Incubation: Incubate the plate at a set temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).[5]

    • Filtration: Rapidly harvest the contents of the wells onto a filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free ligand.[5]

    • Quantification: Place the filter discs into scintillation vials, add a scintillation cocktail, and measure radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.[5]

    • Data Analysis:

      • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

      • Plot the percentage of specific binding against the log concentration of Obinepitide to determine the IC₅₀, which can then be used to calculate the inhibition constant (Ki).

Receptor TargetCommon RadioligandTypical Unlabeled Ligand for NSB
NPY Y2 Receptor [¹²⁵I]-Peptide YY (3-36)Unlabeled PYY (3-36)
NPY Y4 Receptor [¹²⁵I]-Pancreatic PolypeptideUnlabeled Pancreatic Polypeptide

References

Optimization

Technical Support Center: Development of Sustained-Release Formulations for PYY Analogues

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of sustained-release...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of sustained-release formulations of Peptide YY (PYY) analogues.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of developing a sustained-release formulation for PYY analogues?

A1: The primary goals are to improve patient compliance by reducing dosing frequency, maintain therapeutic drug levels over an extended period, and minimize potential side effects associated with high peak plasma concentrations.[1][2][3][4][5] Sustained-release formulations, such as biodegradable microspheres or in situ forming gels, can protect the PYY analogue from rapid degradation and clearance in the body.[1][2][4][5]

Q2: Which formulation strategies are commonly employed for the sustained release of peptides like PYY analogues?

A2: Common strategies include encapsulation in biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) to form microspheres, incorporation into hydrogels, and the use of in situ forming depot systems.[2][3][6] Modifications to the peptide itself, such as PEGylation or lipidation, can also be used to prolong its half-life.[1]

Q3: What is the mechanism of action of PYY and its analogues?

A3: PYY is a gut hormone involved in appetite regulation.[1][7][8] After a meal, it is released from L-cells in the gastrointestinal tract as PYY(1-36).[1][7] This is then cleaved by the enzyme dipeptidyl peptidase-4 (DPP-IV) to its more active form, PYY(3-36).[1][7][8] PYY(3-36) primarily acts on Y2 receptors in the hypothalamus, which helps to reduce appetite and food intake.[7][8][9][10] PYY analogues are designed to mimic this effect.[9]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency

Q: We are experiencing low encapsulation efficiency (<70%) of our PYY analogue in PLGA microspheres. What are the potential causes and how can we improve it?

A: Low encapsulation efficiency is a common challenge in peptide formulation. Several factors could be contributing to this issue. Below is a table outlining potential causes and suggested solutions.

Potential Cause Suggested Solution
High water solubility of the PYY analogue: Optimize the pH of the internal aqueous phase to a value where the peptide has its lowest solubility (isoelectric point).
Increase the viscosity of the internal aqueous phase by adding excipients like gelatin or carboxymethyl cellulose.
Poor partitioning of the peptide into the organic phase: Modify the salt form of the peptide to a more hydrophobic version.
Use a co-solvent system to improve the solubility of the peptide in the dispersed phase.
Instability of the primary emulsion (w/o): Increase the concentration of the polymer (PLGA) in the organic phase.
Optimize the homogenization speed and time to create smaller, more stable droplets.
Loss of peptide to the external aqueous phase during solvent evaporation: Reduce the volume of the external aqueous phase.
Saturate the external aqueous phase with the peptide prior to emulsification.
Issue 2: High Initial Burst Release

Q: Our formulation shows a high initial burst release (>30% in the first 24 hours). How can we control this?

A: A high initial burst release can lead to toxicity and a shorter duration of action.[2][4][11] This is often due to peptide adsorbed on the surface of the microspheres or trapped in pores near the surface.

Potential Cause Suggested Solution
Surface-associated drug: Optimize the washing step after microsphere production to remove unencapsulated and surface-adsorbed peptide.
Consider a post-production treatment with a solvent that removes surface drug without dissolving the microspheres.
High porosity of microspheres: Slow down the solvent evaporation rate during manufacturing to create a denser polymer matrix.[11]
Increase the polymer concentration in the organic phase.
Small particle size: Adjust the emulsification parameters (e.g., decrease homogenization speed) to produce larger microspheres.[11]
Use particle size fractionation techniques like sieving to remove smaller particles.[11]
Issue 3: Peptide Instability During Formulation and Release

Q: We are observing degradation of our PYY analogue, particularly acylation, during in vitro release studies. How can we improve peptide stability?

A: Peptide instability, especially acylation from the acidic byproducts of PLGA degradation, is a significant hurdle.[12]

Potential Cause Suggested Solution
Acidic microenvironment within the microspheres: Co-encapsulate a basic excipient (e.g., magnesium carbonate, zinc carbonate) to neutralize the acidic degradation products of PLGA.
Use end-capped PLGA to reduce the number of acidic carboxylic end groups.
Interaction with the polymer: Add excipients that can competitively bind to the polymer, reducing peptide-polymer interactions.
Modify the peptide to block the sites susceptible to acylation.
Moisture-induced degradation: Ensure the formulation is thoroughly dried and stored under low humidity conditions.

Experimental Protocols

Protocol 1: In Vitro Release Testing

This protocol describes a common method for evaluating the in vitro release of a PYY analogue from a microsphere formulation.

Materials:

  • PYY analogue-loaded microspheres

  • Release buffer (e.g., phosphate-buffered saline, pH 7.4, with 0.02% Tween 20 to prevent aggregation)

  • Sample collection vials

  • Shaking incubator or rotating wheel

  • HPLC system for peptide quantification

Procedure:

  • Accurately weigh 10-20 mg of microspheres and place them into a sample vial.

  • Add 1 mL of release buffer to the vial.

  • Place the vials in a shaking incubator at 37°C with gentle agitation.

  • At predetermined time points (e.g., 1, 4, 8, 24 hours, then daily), centrifuge the vials at a low speed to pellet the microspheres.

  • Carefully collect the entire supernatant (release medium) and replace it with 1 mL of fresh, pre-warmed release buffer.

  • Analyze the concentration of the PYY analogue in the collected samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 2: Peptide Stability Assessment

This protocol outlines a method to assess the stability of a PYY analogue in a formulation over time.

Materials:

  • PYY analogue formulation

  • Incubation buffer (relevant physiological buffer)

  • Reversed-phase HPLC (RP-HPLC) system with a C18 column

  • Mass spectrometer (optional, for identification of degradation products)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (B52724) (ACN)

Procedure:

  • Incubate the PYY analogue formulation in the chosen buffer at 37°C.

  • At specified time points, withdraw a sample of the formulation.

  • Extract the peptide from the formulation matrix. For microspheres, this may involve dissolving the polymer in a suitable solvent (e.g., dichloromethane) and then extracting the peptide into an aqueous phase.

  • Analyze the extracted peptide using RP-HPLC. A typical mobile phase system would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Quantify the peak area of the intact peptide and any degradation products.

  • Calculate the percentage of intact peptide remaining at each time point.

  • If a mass spectrometer is available, analyze the degradation product peaks to identify the nature of the degradation (e.g., acylation, oxidation, aggregation).

Visualizations

PYY Signaling Pathway

PYY_Signaling Food_Intake Food Intake L_Cells Enteroendocrine L-Cells (Distal Gut) Food_Intake->L_Cells Stimulates PYY_1_36 PYY(1-36) Secretion L_Cells->PYY_1_36 DPP_IV DPP-IV Enzyme PYY_1_36->DPP_IV Cleavage PYY_3_36 PYY(3-36) (Active Form) DPP_IV->PYY_3_36 Hypothalamus Hypothalamus (Arcuate Nucleus) PYY_3_36->Hypothalamus Acts on Y2_Receptor Y2 Receptor Hypothalamus->Y2_Receptor Activates Appetite_Reduction Appetite Reduction & Satiety Y2_Receptor->Appetite_Reduction Leads to In_Vitro_Release_Workflow Start Start: Weigh Microspheres Add_Buffer Add Release Buffer Start->Add_Buffer Incubate Incubate at 37°C with Agitation Add_Buffer->Incubate Sample Sample at Time Points Incubate->Sample Centrifuge Centrifuge Sample Sample->Centrifuge Yes End End of Study Sample->End No more time points Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Replace_Buffer Replace with Fresh Buffer Collect_Supernatant->Replace_Buffer HPLC_Analysis Analyze via HPLC Collect_Supernatant->HPLC_Analysis Replace_Buffer->Incubate Calculate_Release Calculate Cumulative Release HPLC_Analysis->Calculate_Release Calculate_Release->Sample

References

Troubleshooting

Investigating Potential Tachyphylaxis with Chronic Obinepitide Administration: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating potential tachyphylaxis associated wi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating potential tachyphylaxis associated with chronic administration of Obinepitide, a dual agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R) and Neuropeptide Y2 Receptor (NPY2R).

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis and why is it a concern for a chronic therapeutic like Obinepitide?

A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. For a chronically administered therapeutic like Obinepitide, tachyphylaxis could lead to a reduction in its efficacy over time, potentially diminishing its weight loss and glucoregulatory benefits.[1][2] This phenomenon is a common concern for drugs targeting G-protein coupled receptors (GPCRs), such as the GLP-1 and NPY2 receptors.[2][3]

Q2: What are the potential molecular mechanisms underlying tachyphylaxis to Obinepitide?

A2: The primary mechanisms of GPCR desensitization, which leads to tachyphylaxis, involve:

  • Receptor Phosphorylation: Upon prolonged agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the GLP-1R and NPY2R.[3]

  • β-Arrestin Recruitment: Phosphorylation of the receptor promotes the binding of β-arrestin proteins.[3]

  • Receptor Uncoupling: β-arrestin binding sterically hinders the coupling of the receptor to its G-protein (Gαs for GLP-1R and Gαi/o for NPY2R), thereby attenuating downstream signaling.

  • Receptor Internalization: β-arrestin facilitates the sequestration of receptors from the plasma membrane into intracellular vesicles, reducing the number of available receptors for Obinepitide to act upon.[3][4]

  • Receptor Downregulation: With chronic exposure, internalized receptors may be targeted for lysosomal degradation, leading to a net loss of total cellular receptor protein.

Q3: How does the dual agonism of Obinepitide at GLP-1R and NPY2R potentially influence tachyphylaxis?

A3: Obinepitide's dual agonism presents a complex scenario. The GLP-1R primarily signals through Gαs to increase intracellular cyclic AMP (cAMP), while the NPY2R signals through Gαi/o to decrease cAMP.[5][6] Chronic co-activation of these opposing pathways could lead to:

  • Differential Receptor Regulation: The rates of desensitization, internalization, and downregulation may differ between GLP-1R and NPY2R.

  • Signaling Crosstalk: Downstream signaling pathways (e.g., MAPK/ERK, PI3K/AKT) are modulated by both receptors, and chronic stimulation could lead to complex feedback loops and adaptive changes in these pathways.[7][8][9][10]

  • Biased Agonism: Obinepitide might act as a biased agonist at one or both receptors, preferentially activating G-protein signaling over β-arrestin recruitment, which could potentially mitigate tachyphylaxis.[5][11][12]

Troubleshooting Guides

Problem 1: Diminished in vitro cellular response (e.g., cAMP production, insulin (B600854) secretion) after chronic Obinepitide treatment.
Potential Cause Suggested Troubleshooting Steps
Receptor Desensitization/Uncoupling 1. Assess Receptor Phosphorylation: Perform Western blot analysis using phospho-specific antibodies against GPCRs or use mass spectrometry to identify phosphorylation sites on GLP-1R and NPY2R in response to chronic Obinepitide exposure. 2. Measure G-protein Coupling: Utilize BRET-based biosensors to directly measure the interaction between the receptors and their respective G-proteins (Gαs for GLP-1R, Gαi/o for NPY2R) after acute and chronic treatment.[13]
Receptor Internalization 1. Quantify Surface Receptor Levels: Use cell-surface ELISA, flow cytometry with fluorescently labeled Obinepitide or receptor-specific antibodies, or receptor binding assays with a radiolabeled antagonist to quantify the number of surface receptors before and after chronic treatment.[3] A decrease in surface receptors would indicate internalization. 2. Visualize Receptor Trafficking: Employ confocal microscopy to visualize the translocation of fluorescently tagged receptors from the plasma membrane to intracellular compartments.
Receptor Downregulation 1. Measure Total Receptor Protein: Perform Western blot analysis on whole-cell lysates to determine the total protein levels of GLP-1R and NPY2R after prolonged Obinepitide exposure. A decrease would suggest downregulation. 2. Assess Receptor mRNA Levels: Use qRT-PCR to measure the transcript levels of GLP1R and NPY2R to determine if the downregulation is occurring at the transcriptional level.
Altered Downstream Signaling 1. Profile Key Signaling Nodes: Use Western blotting or phospho-specific ELISAs to assess the phosphorylation status of key downstream effectors such as ERK1/2, AKT, and CREB after acute versus chronic Obinepitide stimulation.
Problem 2: Reduced efficacy of Obinepitide in animal models following chronic administration (e.g., attenuated effects on food intake, body weight, or glucose tolerance).
Potential Cause Suggested Troubleshooting Steps
Receptor Tachyphylaxis in Key Tissues 1. Ex Vivo Tissue Analysis: Isolate relevant tissues (e.g., hypothalamus, pancreas, adipose tissue) from chronically treated and control animals. Perform functional assays on isolated cells or tissue preparations (e.g., glucose-stimulated insulin secretion from pancreatic islets) to assess the response to acute Obinepitide challenge. 2. Receptor Occupancy Studies: Use radiolabeled Obinepitide or a suitable tracer to determine receptor occupancy in target tissues after chronic dosing.
Pharmacokinetic Issues 1. Assess Drug Clearance: Determine if chronic administration alters the pharmacokinetic profile of Obinepitide, leading to increased clearance and lower effective concentrations.
Physiological Counter-regulation 1. Measure Compensatory Hormonal Changes: Analyze plasma levels of other hormones involved in energy homeostasis (e.g., leptin, ghrelin, insulin, glucagon) to identify potential compensatory responses that may counteract the effects of Obinepitide.

Experimental Protocols

Protocol 1: In Vitro cAMP Desensitization Assay

Objective: To quantify the extent of functional desensitization of GLP-1R and NPY2R signaling in response to chronic Obinepitide exposure.

Methodology:

  • Cell Culture: Culture a suitable cell line endogenously expressing or stably transfected with human GLP-1R and NPY2R (e.g., HEK293, CHO cells).

  • Induction of Tachyphylaxis: Treat cells with a high concentration of Obinepitide (e.g., 10x EC50) for a prolonged period (e.g., 24 hours). A control group should be treated with vehicle alone.

  • Washout: Thoroughly wash the cells with a drug-free medium to remove Obinepitide.

  • Assessment of Desensitization:

    • GLP-1R Activity: Stimulate cells with forskolin (B1673556) to elevate basal cAMP levels. Then, treat with varying concentrations of Obinepitide (or a selective GLP-1R agonist) and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • NPY2R Activity: Co-stimulate cells with forskolin and varying concentrations of Obinepitide (or a selective NPY2R agonist). NPY2R activation will inhibit forskolin-stimulated cAMP production. Measure intracellular cAMP levels.

  • Data Analysis: Compare the concentration-response curves and the maximal response (Emax) between the vehicle-pretreated (control) and Obinepitide-pretreated (desensitized) cells. The percentage of desensitization can be calculated as: (1 - (Emax desensitized / Emax control)) * 100.[4]

Protocol 2: β-Arrestin Recruitment Assay (BRET)

Objective: To determine if chronic Obinepitide administration enhances β-arrestin recruitment to GLP-1R and NPY2R.

Methodology:

  • Cell Line: Use a cell line co-expressing the receptor of interest (e.g., GLP-1R or NPY2R) fused to a Renilla luciferase (RLuc) and β-arrestin-2 fused to a green fluorescent protein (GFP) or yellow fluorescent protein (YFP).

  • Chronic Treatment: Treat cells with Obinepitide for various durations (e.g., 1, 6, 24 hours).

  • BRET Measurement:

    • Wash the cells and resuspend in assay buffer.

    • Add the BRET substrate (e.g., coelenterazine (B1669285) h).

    • Measure the luminescence at two wavelengths (one for the donor, RLuc, and one for the acceptor, GFP/YFP) using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increased BRET ratio upon agonist stimulation indicates β-arrestin recruitment. Compare the kinetics and magnitude of the BRET signal after chronic versus acute Obinepitide exposure.

Visualizations

Obinepitide_Signaling_Pathway cluster_Obinepitide Obinepitide cluster_GLP1R GLP-1R Signaling cluster_NPY2R NPY2R Signaling cluster_Tachyphylaxis Tachyphylaxis Mechanisms Obinepitide Obinepitide GLP1R GLP-1R Obinepitide->GLP1R Agonist NPY2R NPY2R Obinepitide->NPY2R Agonist Gs Gαs GLP1R->Gs Activates GRK GRK GLP1R->GRK bArrestin β-Arrestin GLP1R->bArrestin Recruits AC_stim Adenylate Cyclase Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA Activates CREB CREB PKA->CREB Phosphorylates Insulin ↑ Insulin Secretion PKA->Insulin Gi Gαi/o NPY2R->Gi Activates NPY2R->GRK NPY2R->bArrestin Recruits AC_inhib Adenylate Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec FoodIntake ↓ Food Intake cAMP_dec->FoodIntake GRK->GLP1R P GRK->NPY2R P Internalization Internalization/ Downregulation bArrestin->Internalization

Caption: Obinepitide signaling and tachyphylaxis pathways.

Tachyphylaxis_Troubleshooting_Workflow cluster_invitro_diag In Vitro Diagnostics cluster_invivo_diag In Vivo Diagnostics Start Reduced Response to Chronic Obinepitide InVitro In Vitro Observation (e.g., reduced cAMP) Start->InVitro InVivo In Vivo Observation (e.g., reduced efficacy) Start->InVivo Desens Assess Receptor Desensitization (cAMP Assay, G-protein Coupling) InVitro->Desens Internal Assess Receptor Internalization (Surface ELISA, Microscopy) InVitro->Internal Downreg Assess Receptor Downregulation (Western Blot, qRT-PCR) InVitro->Downreg bArrestin Assess β-Arrestin Recruitment (BRET Assay) InVitro->bArrestin ExVivo Ex Vivo Tissue Analysis InVivo->ExVivo PK Pharmacokinetic Analysis InVivo->PK Hormone Compensatory Hormone Profiling InVivo->Hormone Conclusion Identify Mechanism of Tachyphylaxis Desens->Conclusion Internal->Conclusion Downreg->Conclusion bArrestin->Conclusion ExVivo->Conclusion PK->Conclusion Hormone->Conclusion

Caption: Troubleshooting workflow for tachyphylaxis.

References

Reference Data & Comparative Studies

Validation

Obinepitide versus Liraglutide: a preclinical comparison of efficacy

For Researchers, Scientists, and Drug Development Professionals This guide provides a preclinical comparison of the efficacy of obinepitide and liraglutide (B1674861), two therapeutic peptides with distinct mechanisms fo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a preclinical comparison of the efficacy of obinepitide and liraglutide (B1674861), two therapeutic peptides with distinct mechanisms for potential obesity and metabolic disease treatment. The following sections detail their mechanisms of action, comparative preclinical data on key metabolic parameters, and the experimental protocols utilized in relevant studies.

Mechanism of Action

Liraglutide is a well-established glucagon-like peptide-1 (GLP-1) receptor agonist, while obinepitide is a dual agonist for neuropeptide Y (NPY) Y2 and Y4 receptors. Their distinct signaling pathways offer different approaches to appetite regulation and metabolic control.

Liraglutide: As a GLP-1 receptor agonist, liraglutide mimics the action of the endogenous incretin (B1656795) hormone GLP-1. This activation leads to glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) secretion, delayed gastric emptying, and a reduction in food intake through central nervous system pathways.[1]

Obinepitide: Obinepitide (also known as TM-30338) is an analogue of two natural satiety hormones, Peptide YY (PYY) and Pancreatic Polypeptide (PP), acting as an agonist at both Y2 and Y4 receptors.[1][2][3] Activation of these receptors in the hypothalamus and other brain regions is known to suppress appetite and reduce food intake.[2] Preclinical studies in fat-induced obese animals have suggested its superiority in long-term reduction of food intake and weight compared to the natural hormone PYY3-36, which primarily targets the Y2 receptor.[4]

Liraglutide_Signaling_Pathway Liraglutide Liraglutide GLP1R GLP-1 Receptor Liraglutide->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates Glucagon_Suppression ↓ Glucagon Secretion GLP1R->Glucagon_Suppression Gastric_Emptying ↓ Gastric Emptying GLP1R->Gastric_Emptying Food_Intake ↓ Food Intake (CNS Effect) GLP1R->Food_Intake cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Secretion ↑ Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion Epac2->Insulin_Secretion

Obinepitide_Signaling_Pathway Obinepitide Obinepitide Y2R Y2 Receptor Obinepitide->Y2R Agonist Y4R Y4 Receptor Obinepitide->Y4R Agonist Hypothalamus Hypothalamic Neurons Y2R->Hypothalamus Y4R->Hypothalamus NPY_AgRP ↓ NPY/AgRP (Orexigenic) Hypothalamus->NPY_AgRP POMC_CART ↑ POMC/CART (Anorexigenic) Hypothalamus->POMC_CART Food_Intake ↓ Food Intake NPY_AgRP->Food_Intake POMC_CART->Food_Intake

Preclinical Efficacy Data

The following tables summarize available preclinical data for obinepitide and liraglutide. It is important to note that direct head-to-head preclinical studies are limited. The data presented is synthesized from separate studies, which may have different experimental designs and animal models.

Body Weight and Food Intake
ParameterObinepitide (TM-30338)Liraglutide
Effect on Body Weight Demonstrated superiority in long-term weight reduction in fat-induced obese animals compared to PYY3-36.[4]Dose-dependent reduction in body weight in various rodent models of obesity.[5]
Effect on Food Intake Inhibited food intake for up to 9 hours after a single subcutaneous administration in obese individuals (Phase I/II data).[3] Preclinically, showed long-term reduction of food intake in fat-induced obese animals.[4]Dose-dependent reduction in food intake in preclinical models.[5]
Glucose Control and Lipid Metabolism

Preclinical data on the effects of obinepitide on glucose control and lipid metabolism are not widely available in published literature. The information below for obinepitide is inferred from studies on Y2 and Y4 receptor knockout mice, which may not directly reflect the pharmacological effects of obinepitide.

ParameterObinepitide (Inferred from Y2/Y4 Receptor Modulation)Liraglutide
Effect on Glucose Homeostasis Combined deletion of Y1, Y2, and Y4 receptors prevented NPY-induced hyperinsulinemia in mice, suggesting a role for these receptors in insulin regulation.[6] Ablation of the PYY gene (which signals through Y receptors) in mice can lead to the development of hyperinsulinemia and obesity.[7]Improves glycemic control by enhancing glucose-dependent insulin secretion and reducing glucagon secretion. Lowers blood glucose levels in various preclinical models.[8]
Effect on Lipid Metabolism The direct effects of obinepitide on lipid profiles have not been detailed in available preclinical studies.In preclinical studies, liraglutide has been shown to improve lipid profiles, including reductions in triglycerides and cholesterol.[9]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for studying the effects of these compounds on body weight and food intake in rodent models.

Liraglutide: Diet-Induced Obesity Model

Animals: Male Sprague-Dawley or Wistar rats are commonly used. Obesity Induction: Animals are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce a diet-induced obesity (DIO) phenotype. Drug Administration: Liraglutide is typically administered via subcutaneous injection once daily at doses ranging from 0.1 to 0.4 mg/kg. A vehicle control group (e.g., saline) is run in parallel. Measurements: Body weight and food intake are monitored daily or weekly. Oral glucose tolerance tests (OGTTs) can be performed to assess glucose homeostasis. At the end of the study, blood samples are collected for analysis of plasma glucose, insulin, triglycerides, and cholesterol.

Obinepitide (Proxy Protocol based on PYY Analogs)

Animals: Diet-induced obese rats are often used.[10] Drug Administration: Due to the shorter half-life of many peptide analogs, administration may be via continuous infusion using osmotic mini-pumps or through intermittent intraperitoneal injections.[10] For instance, a study involving a PYY analog used twice-daily intraperitoneal infusions.[10] Measurements: Continuous monitoring of food and water intake using specialized caging systems. Body weight is recorded regularly. Body composition can be assessed using techniques like dual-energy X-ray absorptiometry (DEXA). At the study's conclusion, blood and tissue samples would be collected for metabolic analysis.[10]

Summary and Conclusion

Liraglutide has a well-documented preclinical profile, demonstrating robust effects on body weight, food intake, and glucose and lipid metabolism. Its mechanism of action through the GLP-1 receptor is well-understood.

Obinepitide, as a dual Y2/Y4 receptor agonist, presents a different therapeutic approach targeting the NPY system. While early clinical data showed promise in reducing food intake, detailed preclinical data, particularly concerning its effects on glucose and lipid homeostasis, are not extensively published. The available information suggests a primary effect on appetite suppression.

Further preclinical studies directly comparing obinepitide and liraglutide in the same models would be necessary for a definitive assessment of their relative efficacy. Researchers are encouraged to consider the distinct signaling pathways and available data when designing future studies or considering these compounds for further development.

References

Comparative

A Tale of Two Targets: Comparing the Weight Loss Mechanisms and Clinical Evidence for Semaglutide and the Discontinued Obinepitide

For researchers, scientists, and drug development professionals, the divergent paths of Semaglutide and Obinepitide offer a compelling case study in obesity pharmacotherapy. While Semaglutide, a glucagon-like peptide-1 (...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the divergent paths of Semaglutide and Obinepitide offer a compelling case study in obesity pharmacotherapy. While Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, has achieved blockbuster status, Obinepitide, a dual neuropeptide Y (NPY) Y2 and Y4 receptor agonist, appears to have been discontinued (B1498344) after early-phase clinical trials. This guide provides a comparative analysis of their mechanisms of action, supported by the extensive clinical data for Semaglutide and the limited available information for Obinepitide.

Mechanisms of Action: A Contrast in Signaling Pathways

The fundamental difference between Semaglutide and Obinepitide lies in the signaling pathways they target to induce weight loss.

Semaglutide: A GLP-1 Receptor Agonist

Semaglutide mimics the action of the native hormone GLP-1, which is released from the gut in response to food intake. By binding to and activating GLP-1 receptors, Semaglutide exerts its effects through several mechanisms:

  • Enhanced Insulin (B600854) Secretion: It stimulates the release of insulin from pancreatic beta cells in a glucose-dependent manner.

  • Suppressed Glucagon Secretion: It reduces the secretion of glucagon, a hormone that raises blood sugar levels.

  • Delayed Gastric Emptying: It slows down the rate at which food leaves the stomach, leading to a prolonged feeling of fullness.

  • Central Appetite Suppression: It acts on the hypothalamus in the brain to reduce appetite and increase satiety.

Semaglutide_Signaling_Pathway cluster_pancreas Pancreatic Islets cluster_brain Brain (Hypothalamus) cluster_stomach Stomach Pancreatic Beta-Cell Pancreatic Beta-Cell Insulin Secretion Insulin Secretion Pancreatic Beta-Cell->Insulin Secretion Increases Pancreatic Alpha-Cell Pancreatic Alpha-Cell Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cell->Glucagon Secretion Decreases Hypothalamic Neurons Hypothalamic Neurons Appetite Appetite Hypothalamic Neurons->Appetite Decreases Stomach Stomach Gastric Emptying Gastric Emptying Stomach->Gastric Emptying Slows Semaglutide Semaglutide GLP-1 Receptor GLP-1 Receptor Semaglutide->GLP-1 Receptor GLP-1 Receptor->Pancreatic Beta-Cell Activates GLP-1 Receptor->Pancreatic Alpha-Cell Inhibits GLP-1 Receptor->Hypothalamic Neurons Activates GLP-1 Receptor->Stomach Acts on

Signaling pathway of Semaglutide.

Obinepitide: A Dual NPY Y2 and Y4 Receptor Agonist

Obinepitide was designed to target the Neuropeptide Y (NPY) system, a key regulator of appetite and energy homeostasis. Specifically, it acts as an agonist for two NPY receptor subtypes, Y2 and Y4.

  • NPY Y2 Receptor Agonism: Activation of Y2 receptors, which are primarily located presynaptically on NPY-releasing neurons in the arcuate nucleus of the hypothalamus, is thought to inhibit the release of NPY. Since NPY is a potent appetite stimulant, inhibiting its release leads to reduced food intake.

  • NPY Y4 Receptor Agonism: Y4 receptors are activated by pancreatic polypeptide (PP), a hormone released after meals that induces satiety. By activating Y4 receptors, Obinepitide was intended to mimic this natural satiety signal.

The combined agonism of Y2 and Y4 receptors was hypothesized to create a synergistic effect on appetite suppression.

Obinepitide_Signaling_Pathway cluster_brain Brain (Hypothalamus) NPY-releasing Neuron NPY-releasing Neuron Postsynaptic Neuron Postsynaptic Neuron Appetite Appetite Postsynaptic Neuron->Appetite Decreases Obinepitide Obinepitide NPY Y2 Receptor NPY Y2 Receptor Obinepitide->NPY Y2 Receptor Activates NPY Y4 Receptor NPY Y4 Receptor Obinepitide->NPY Y4 Receptor Activates NPY Release NPY Release NPY Y2 Receptor->NPY Release Inhibits NPY Y4 Receptor->Postsynaptic Neuron Activates Satiety Signals NPY Release->Appetite Stimulates

Hypothesized signaling pathway of Obinepitide.

Clinical Efficacy in Weight Loss: A Data Imbalance

A stark contrast exists in the publicly available clinical data for Semaglutide and Obinepitide.

Semaglutide: Robust Clinical Evidence from the STEP Program

The efficacy of Semaglutide for weight loss has been extensively documented in the Semaglutide Treatment Effect in People with Obesity (STEP) clinical trial program. These large-scale, randomized, placebo-controlled trials have consistently demonstrated significant and sustained weight loss in adults with overweight or obesity.

STEP Trial Patient Population Treatment Duration Mean Body Weight Change (Semaglutide) Mean Body Weight Change (Placebo) Proportion of Patients with ≥5% Weight Loss (Semaglutide) Proportion of Patients with ≥5% Weight Loss (Placebo)
STEP 1 Adults with obesity or overweight with comorbidities (without diabetes)68 weeks-14.9%-2.4%86.4%31.5%
STEP 2 Adults with type 2 diabetes and obesity or overweight68 weeks-9.6%-3.4%68.8%28.5%
STEP 3 Adults with obesity or overweight with comorbidities (without diabetes) + intensive behavioral therapy68 weeks-16.0%-5.7%86.6%47.6%
STEP 4 Adults with obesity or overweight with comorbidities (without diabetes) - withdrawal trial68 weeks-17.4% (total)+6.9% (from week 20)Not ApplicableNot Applicable
STEP 5 Adults with obesity or overweight with comorbidities (without diabetes)104 weeks-15.2%-2.6%77.1%34.4%

Obinepitide: Limited and Inconclusive Clinical Data

In contrast to Semaglutide, there is a notable absence of published, peer-reviewed clinical trial data detailing the weight loss efficacy of Obinepitide. Press releases from 7TM Pharma in 2007 announced the initiation of a Phase II clinical trial for Obinepitide (also known as TM30338) for the treatment of obesity, with results anticipated in the first quarter of 2008.[1] One report mentioned that in earlier clinical studies, Obinepitide demonstrated a statistically significant inhibition of food intake for up to 9 hours after a single subcutaneous dose in obese individuals.[1] However, no subsequent publications with quantitative weight loss data from the Phase II trial are publicly available. This lack of data strongly suggests that the clinical development of Obinepitide was discontinued, likely due to insufficient efficacy, unfavorable side effects, or other developmental challenges.

Experimental Protocols: A Glimpse into Obinepitide's Past and Semaglutide's Present

Semaglutide (STEP 1 Trial Protocol)

The STEP 1 trial provides a representative example of the rigorous methodology employed in the evaluation of Semaglutide.

STEP1_Workflow Screening Screening Randomization (2:1) Randomization (2:1) Screening->Randomization (2:1) Semaglutide 2.4 mg Semaglutide 2.4 mg Randomization (2:1)->Semaglutide 2.4 mg Placebo Placebo Randomization (2:1)->Placebo Lifestyle Intervention (Both Arms) Lifestyle Intervention (Both Arms) Semaglutide 2.4 mg->Lifestyle Intervention (Both Arms) Placebo->Lifestyle Intervention (Both Arms) 68-Week Treatment Period 68-Week Treatment Period Lifestyle Intervention (Both Arms)->68-Week Treatment Period Primary Endpoint Assessment Primary Endpoints: - % Change in Body Weight - ≥5% Weight Loss 68-Week Treatment Period->Primary Endpoint Assessment

STEP 1 Trial Workflow.

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.

  • Participants: 1,961 adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity, without diabetes.

  • Intervention: Once-weekly subcutaneous injections of Semaglutide 2.4 mg or placebo for 68 weeks.

  • Concomitant Therapy: All participants received lifestyle intervention, including counseling on diet and physical activity.

  • Primary Endpoints: The percentage change in body weight from baseline to week 68 and the proportion of participants achieving at least a 5% reduction in body weight.

Obinepitide (Phase II Trial Protocol - Based on Available Information)

Details of the Obinepitide Phase II trial protocol are scarce, but based on press releases, the following can be inferred:

  • Study Design: A double-blind, placebo-controlled study.[1]

  • Participants: Approximately 180 patients with a Body Mass Index (BMI) between 30 and 40 kg/m ².[1]

  • Intervention: Treatment with Obinepitide or placebo for 28 days.[1]

  • Primary Endpoint: To evaluate weight loss after the 28-day treatment period.[1]

The short duration of the planned Phase II trial (28 days) suggests it was likely designed to provide proof-of-concept for weight loss efficacy before embarking on longer, more extensive trials. The lack of published results from this study is a critical gap in the understanding of Obinepitide's potential.

Conclusion: A Lesson in Drug Development

The comparison between Semaglutide and Obinepitide highlights the challenging nature of developing effective anti-obesity medications. While both targeted pathways are known to be involved in appetite regulation, the clinical success of Semaglutide, backed by a wealth of robust data, stands in stark contrast to the apparent discontinuation of Obinepitide's development and the corresponding absence of efficacy data. For researchers and drug development professionals, this serves as a powerful reminder of the importance of rigorous clinical evaluation and the unpredictable journey from promising preclinical concepts to successful therapeutic agents. The story of these two molecules underscores the triumph of the GLP-1 receptor agonist pathway in the current landscape of obesity treatment.

References

Validation

A Comparative Guide to Obinepitide and Other Synthetic PYY Analogues for Obesity Research

For Researchers, Scientists, and Drug Development Professionals The global obesity epidemic has spurred intensive research into novel therapeutic strategies that target the complex physiological pathways regulating energ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global obesity epidemic has spurred intensive research into novel therapeutic strategies that target the complex physiological pathways regulating energy homeostasis. Among the most promising targets are the neuropeptide Y (NPY) receptors, particularly the Y2 and Y4 subtypes, which are activated by the gut hormone Peptide YY (PYY). This has led to the development of several synthetic PYY analogues, including Obinepitide, designed to mimic or enhance the natural satiety signals of PYY. This guide provides a detailed, objective comparison of Obinepitide with other key synthetic PYY analogues, supported by available experimental data to aid researchers in the field of obesity and metabolic disease.

Introduction to PYY and its Analogues

Peptide YY, in its active form PYY(3-36), is released from intestinal L-cells postprandially and acts on NPY receptors in the central nervous system to reduce appetite and food intake. This physiological role has made PYY(3-36) a focal point for the development of anti-obesity therapeutics. Synthetic analogues aim to improve upon the native peptide's properties, such as receptor selectivity, potency, and pharmacokinetic profile, to create more effective and durable treatments.

Obinepitide (formerly TM30338), developed by 7TM Pharma, is a notable synthetic analogue designed as a dual agonist for both the Y2 and Y4 receptors.[1] This dual agonism is intended to leverage the anorectic effects of both PYY(3-36) (primarily a Y2 agonist) and Pancreatic Polypeptide (the primary endogenous ligand for the Y4 receptor), potentially leading to a more potent and sustained reduction in food intake and body weight.[1] In preclinical studies, Obinepitide demonstrated a superior long-term reduction in body weight compared to PYY(3-36) alone.[1]

Other synthetic PYY analogues of interest include those with modifications to enhance Y2 receptor selectivity and extend their half-life, such as PYY1875 and NNC0165-1273. These analogues are often investigated for their potential as monotherapies or in combination with other metabolic hormones, like GLP-1 receptor agonists.

Comparative Analysis of Receptor Binding and Functional Potency

The interaction of PYY analogues with the various NPY receptor subtypes is a critical determinant of their therapeutic potential and side-effect profile. While comprehensive, directly comparative binding affinity data for Obinepitide across all Y receptor subtypes in a single study is not publicly available, functional assay data provides insights into its potency.

CompoundY1 Receptor Affinity (Ki/IC50)Y2 Receptor Affinity (Ki/IC50)Y4 Receptor Affinity (Ki/IC50)Y5 Receptor Affinity (Ki/IC50)Functional Potency (EC50)
Obinepitide (TM30338) Data not availableAgonistAgonistData not available36.0 nM (Y4 activity)[2]
TM30339 Data not availableNo significant activityHigh affinity agonistData not available4.8 nM (Y4 activity)[2]
PYY(3-36) (human) ~1050 nM (Kd)[3]~0.11 nM (Kd)[3]Data not availableData not availableData not available

Note: The EC50 values for Obinepitide and TM30339 were determined in an electrophysiological assay measuring Y4 receptor-mediated inhibition of short-circuit current in human epithelial monolayers.[2] Lower EC50 values indicate higher potency. The Kd values for PYY(3-36) are from a competitive displacement binding assay. Direct comparison between EC50 and Kd values should be made with caution as they represent different aspects of ligand-receptor interaction.

In Vivo Efficacy: Impact on Food Intake and Body Weight

Preclinical and clinical studies have evaluated the in vivo effects of various PYY analogues on key metabolic parameters.

CompoundAnimal ModelDosing RegimenEffect on Food IntakeEffect on Body WeightReference
Obinepitide (TM30338) Diet-induced obese animalsNot specifiedNot specifiedBetter long-term reduction compared to PYY(3-36)[1]
Obese human subjectsOnce-daily subcutaneous injectionInhibition for at least 9 hours post-dosingNot specified[1][2][4]
PYY(3-36) Diet-induced obese mice1000 µg/kg/day via osmotic minipumps for 28 daysSignificant reduction over the first 3 days~10% less than vehicle-treated group after 28 days[5]
PYY1875 (with Semaglutide) Diet-induced obese ratsDaily subcutaneous injectionsAdditive reduction with SemaglutideAdditive reduction with Semaglutide[6]
Humans with obesityEscalating doses up to 1.0 mg or 2.0 mgNot specifiedModest, not clinically meaningful effect as an add-on to Semaglutide[6]
NNC0165-1273 (with Semaglutide) High-fat diet-induced obese ratsNot specifiedReduced high-fat diet preferenceMaximum weight loss of 20.5 ± 2.4% (in combination with another PYY analogue and Semaglutide)[7]

Key Findings from In Vivo Studies:

  • Obinepitide: Has shown promise in both preclinical and early clinical settings, demonstrating a sustained effect on food intake in obese individuals.[1][2][4] The dual Y2/Y4 agonism appears to offer an advantage over single Y2 agonism for long-term weight management.[1]

  • PYY(3-36): Chronic administration in rodent models leads to significant reductions in food intake and body weight.[5]

  • PYY1875: While showing additive effects with a GLP-1 agonist in preclinical models, it had modest efficacy and was not well-tolerated in a Phase 2 clinical trial, with common gastrointestinal side effects.[6]

  • NNC0165-1273: This Y2-selective analogue, when combined with a non-selective PYY analogue and a GLP-1 agonist, resulted in substantial weight loss and a favorable shift in food preference in rats.[7]

Pharmacokinetics

The pharmacokinetic profile of PYY analogues is crucial for their therapeutic viability, influencing dosing frequency and patient compliance. The native PYY(3-36) has a relatively short half-life. Various strategies, such as PEGylation and lipidation, are employed to extend the duration of action of synthetic analogues.

While specific pharmacokinetic data for Obinepitide from peer-reviewed literature is limited, its development by 7TM Pharma involved creating analogues with increased stability and longevity of responses.[2]

Experimental Protocols

Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki or IC50) of synthetic PYY analogues to human NPY receptors (Y1, Y2, Y4, Y5).

Methodology:

  • Cell Culture: Use cell lines stably expressing the recombinant human NPY receptor subtypes (e.g., HEK293 or CHO cells).

  • Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Radioligand Binding Assay:

    • Incubate cell membranes with a fixed concentration of a suitable radiolabeled ligand (e.g., [¹²⁵I]-PYY(3-36) for Y2 receptors, or a specific radiolabeled ligand for other subtypes).

    • Add increasing concentrations of the unlabeled competitor PYY analogue (e.g., Obinepitide).

    • Incubate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Generate competition binding curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

In Vivo Efficacy Study in a Diet-Induced Obese (DIO) Rodent Model (General Protocol)

Objective: To evaluate the effect of synthetic PYY analogues on food intake and body weight in a model of obesity.

Methodology:

  • Animal Model: Use a suitable rodent strain (e.g., C57BL/6J mice or Sprague-Dawley rats) made obese by feeding a high-fat diet for an extended period.

  • Acclimatization and Baseline Measurements: Acclimatize the animals to individual housing and the experimental conditions. Record baseline food intake and body weight for several days before the start of the treatment.

  • Drug Administration: Administer the PYY analogues (e.g., Obinepitide, PYY(3-36)) and a vehicle control via the desired route (e.g., subcutaneous injection, intraperitoneal injection, or continuous infusion via osmotic minipumps).

  • Data Collection:

    • Measure food intake daily.

    • Measure body weight daily or at regular intervals.

    • At the end of the study, key metabolic tissues (e.g., adipose tissue depots, liver) can be collected and weighed.

  • Data Analysis:

    • Compare the changes in food intake and body weight between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

Signaling Pathways and Experimental Workflows

PYY_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Obinepitide Obinepitide Y2R Y2R Obinepitide->Y2R Binds Y4R Y4R Obinepitide->Y4R Binds PYY336 PYY(3-36) PYY336->Y2R Binds Gi Gi Protein AC AC Gi->AC Inhibits cAMP cAMP Satiety Satiety (Decreased Food Intake) cAMP->Satiety Leads to Y2R->Gi Activates Y4R->Gi Activates AC->cAMP Converts ATP to

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Efficacy cluster_pk Pharmacokinetics ReceptorBinding Receptor Binding Assays (Y1, Y2, Y4, Y5) FunctionalAssay Functional Assays (e.g., cAMP measurement) DIO_Model Diet-Induced Obese Rodent Model FoodIntake Food Intake Measurement DIO_Model->FoodIntake BodyWeight Body Weight Measurement DIO_Model->BodyWeight PK_Study Pharmacokinetic Studies (Half-life, Clearance) DIO_Model->PK_Study PYY_Analogue Synthetic PYY Analogue (e.g., Obinepitide) PYY_Analogue->ReceptorBinding PYY_Analogue->FunctionalAssay PYY_Analogue->DIO_Model

Conclusion

Obinepitide stands out as a promising synthetic PYY analogue due to its dual Y2 and Y4 receptor agonism, a mechanism that appears to confer advantages in long-term body weight management over single Y2 receptor agonists like PYY(3-36). Early clinical data suggests a sustained effect on food intake in obese individuals with a favorable safety profile. However, a comprehensive, head-to-head comparison with other emerging PYY analogues, particularly those with extended half-lives and high Y2 selectivity, requires more publicly available, quantitative data. The provided tables and experimental frameworks offer a basis for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of Obinepitide and other novel PYY analogues in the fight against obesity.

References

Comparative

Validating the Anorectic Effects of Obinepitide in Rodent Models: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the anorectic effects of Obinepitide, a dual neuropeptide Y (NPY) Y2 and Y4 receptor agonist, in rodent models...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anorectic effects of Obinepitide, a dual neuropeptide Y (NPY) Y2 and Y4 receptor agonist, in rodent models of obesity. Due to the limited availability of direct comparative preclinical data for Obinepitide in peer-reviewed literature, this guide synthesizes information from preclinical studies on selective Y2 and Y4 receptor agonists as a proxy for Obinepitide's effects. These are compared with the well-established GLP-1 receptor agonist, Liraglutide (B1674861).

Overview of Anorectic Agents

Obesity is a complex metabolic disorder characterized by excessive body fat accumulation. Pharmacological interventions often target the intricate signaling pathways that regulate appetite and energy expenditure.

  • Obinepitide (TM30338): A synthetic peptide analog that acts as an agonist for both NPY Y2 and Y4 receptors.[1] These receptors are key components of the NPY system, which plays a crucial role in appetite regulation. Activation of Y2 and Y4 receptors is associated with a reduction in food intake.[1]

  • Liraglutide: A long-acting glucagon-like peptide-1 (GLP-1) receptor agonist. It mimics the action of the endogenous incretin (B1656795) hormone GLP-1, which enhances insulin (B600854) secretion, delays gastric emptying, and acts on the brain to promote satiety.

Comparative Efficacy in Rodent Models

The following tables summarize the expected anorectic effects of Obinepitide, based on data from Y2 and Y4 receptor agonist studies, and compares them to the effects of Liraglutide in diet-induced obese (DIO) rodent models.

Table 1: Effect on Food Intake

CompoundRodent ModelDose RangeRoute of AdministrationReduction in Food IntakeStudy Duration
Obinepitide (projected) DIO Mice/RatsNot specifiedSubcutaneousSignificant reductionLong-term
PYY3-36 (Y2 Agonist) DIO MiceNot specifiedIntraperitonealUp to 8 hours of reduced intakeAcute
Liraglutide DIO Rats5-50 nmol/kg/daySubcutaneous~11-20% reduction28 days[2]

Note: Specific preclinical data on the dose-response and exact percentage of food intake reduction for Obinepitide are not publicly available. The information is based on company press releases stating superior long-term reduction compared to PYY3-36.[1]

Table 2: Effect on Body Weight

CompoundRodent ModelDose RangeRoute of AdministrationReduction in Body WeightStudy Duration
Obinepitide (projected) DIO AnimalsNot specifiedNot specifiedBetter long-term reduction than PYY3-36Long-term
PYY3-36 (Y2 Agonist) DIO MiceNot specifiedNot specifiedSignificant reductionChronic
Liraglutide DIO Rats5-50 nmol/kg/daySubcutaneous~5.1-9.7% reduction vs. vehicle28 days[2]

Signaling Pathways

The anorectic effects of Obinepitide and Liraglutide are mediated by distinct signaling pathways in the central nervous system, primarily within the hypothalamus.

Obinepitide Signaling Pathway

Obinepitide's dual agonism of Y2 and Y4 receptors leads to the inhibition of NPY release from presynaptic neurons in the arcuate nucleus (ARC) of the hypothalamus. This reduces the orexigenic (appetite-stimulating) drive.

Obinepitide_Signaling cluster_presynaptic Presynaptic NPY/AgRP Neuron cluster_postsynaptic Postsynaptic POMC Neuron Obinepitide Obinepitide Y2R_Y4R Y2/Y4 Receptors Obinepitide->Y2R_Y4R Binds to NPY_Release NPY Release Y2R_Y4R->NPY_Release Inhibits POMC_Neuron POMC Neuron NPY_Release->POMC_Neuron Inhibits (disinhibition) Alpha_MSH α-MSH Release POMC_Neuron->Alpha_MSH Anorectic_Effect Anorectic Effect (Reduced Food Intake) Alpha_MSH->Anorectic_Effect Leads to

Caption: Obinepitide's mechanism of action.

Liraglutide Signaling Pathway

Liraglutide activates GLP-1 receptors on pro-opiomelanocortin (POMC) neurons in the ARC. This stimulates the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin 4 receptors (MC4R) to induce satiety.

Liraglutide_Signaling cluster_pomc POMC Neuron cluster_mc4r Downstream Neuron Liraglutide Liraglutide GLP1R GLP-1 Receptor Liraglutide->GLP1R Binds to cAMP ↑ cAMP GLP1R->cAMP POMC_Activation POMC Activation cAMP->POMC_Activation Alpha_MSH_Release α-MSH Release POMC_Activation->Alpha_MSH_Release MC4R MC4R Alpha_MSH_Release->MC4R Activates Satiety_Signal Satiety Signal (Reduced Food Intake) MC4R->Satiety_Signal Induces

Caption: Liraglutide's mechanism of action.

Experimental Protocols

Standard methodologies are employed in rodent studies to assess the anorectic effects of pharmacological agents.

Food Intake Measurement
  • Animals: Male diet-induced obese (e.g., C57BL/6J mice or Sprague-Dawley rats) are commonly used. Animals are single-housed to allow for accurate individual food intake monitoring.

  • Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment.

  • Procedure:

    • A pre-weighed amount of standard or high-fat diet is provided to each animal daily.

    • After 24 hours, the remaining food and any spillage are weighed.

    • Daily food intake is calculated by subtracting the weight of the remaining food from the initial weight.

    • Measurements are typically taken at the same time each day to minimize variability due to circadian rhythms.

  • Data Analysis: Cumulative food intake over the study period is often calculated and compared between treatment and vehicle control groups.

Body Weight Assessment
  • Animals: As with food intake studies, DIO rodent models are standard.

  • Procedure:

    • Animals are weighed at the beginning of the study to establish a baseline.

    • Body weight is subsequently measured at regular intervals (e.g., daily or weekly) throughout the treatment period.

    • Measurements should be taken at a consistent time of day.

  • Data Analysis: Changes in body weight from baseline and the percentage of body weight change relative to the vehicle control group are key endpoints.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating an anorectic compound in a rodent model.

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (1-2 weeks) Start->Animal_Acclimation Baseline_Measurements Baseline Measurements (Body Weight, Food Intake) Animal_Acclimation->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Treatment_Administration Daily Treatment Administration (e.g., Obinepitide, Liraglutide, Vehicle) Randomization->Treatment_Administration Data_Collection Daily/Weekly Data Collection (Food Intake, Body Weight) Treatment_Administration->Data_Collection Data_Collection->Treatment_Administration Chronic Study Terminal_Procedures Terminal Procedures (e.g., Blood sampling, Tissue collection) Data_Collection->Terminal_Procedures Data_Analysis Data Analysis and Statistical Comparison Terminal_Procedures->Data_Analysis End End Data_Analysis->End

Caption: Typical experimental workflow.

Conclusion

Obinepitide, with its dual Y2/Y4 receptor agonist activity, represents a promising approach for the treatment of obesity by targeting the NPYergic system to reduce food intake. While direct, peer-reviewed comparative preclinical data are not widely available, the known functions of the Y2 and Y4 receptors suggest a potent anorectic effect. In comparison, Liraglutide, a GLP-1 receptor agonist, has a well-documented efficacy in reducing food intake and body weight in both preclinical models and clinical settings. Further publication of preclinical studies on Obinepitide is necessary to allow for a direct and comprehensive comparison of its efficacy against other anorectic agents.

References

Validation

A Comparative Analysis of Obinepitide and Dual GLP-1/GIP Receptor Agonists in Obesity Management

For Researchers, Scientists, and Drug Development Professionals The global obesity epidemic has spurred the development of novel pharmacotherapies targeting various physiological pathways that regulate appetite and energ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global obesity epidemic has spurred the development of novel pharmacotherapies targeting various physiological pathways that regulate appetite and energy homeostasis. Among these, agents modulating gut-brain signaling have shown significant promise. This guide provides a detailed comparison of two such approaches: Obinepitide, a dual neuropeptide Y (NPY) Y2 and Y4 receptor agonist, and the class of dual glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptor agonists, exemplified by the clinically successful drug, Tirzepatide.

This comparison aims to objectively present the available experimental data on their mechanisms of action and efficacy, acknowledging the current disparities in the depth of clinical evidence. While dual GLP-1/GIP receptor agonists have a robust and growing body of clinical trial data, publicly available information on the clinical efficacy of Obinepitide is limited and largely dates back to its early-phase development.

Mechanism of Action: Targeting Different Satiety Signals

Obinepitide: A Dual NPY Y2 and Y4 Receptor Agonist

Obinepitide is designed to mimic the effects of two endogenous gut hormones: peptide YY (PYY) and pancreatic polypeptide (PP). PYY primarily acts on the Y2 receptor, while PP targets the Y4 receptor. Both receptors are key components of the NPY system, which plays a crucial role in appetite regulation.[1][2] Activation of Y2 and Y4 receptors in the hypothalamus is believed to suppress food intake by inhibiting the release of the orexigenic (appetite-stimulating) NPY.[2] By simultaneously targeting both receptors, Obinepitide aims to produce a synergistic anorectic effect.[3]

Dual GLP-1/GIP Receptor Agonists: The "Twincretin" Effect

Dual GLP-1/GIP receptor agonists, such as Tirzepatide, leverage the incretin (B1656795) effect to regulate glucose metabolism and promote weight loss.[4][5] GLP-1 and GIP are hormones released from the gut in response to food intake.[6][7] They act on their respective receptors in the pancreas to enhance glucose-dependent insulin (B600854) secretion.[8][9] Beyond their glycemic control effects, both GLP-1 and GIP receptors are present in the brain, where they are involved in appetite regulation.[5] Activation of these receptors can lead to a feeling of fullness, reduced food cravings, and delayed gastric emptying, all of which contribute to decreased caloric intake and subsequent weight loss.[4][5] Tirzepatide has a greater affinity for GIP receptors than for GLP-1 receptors, and this dual agonism has been shown to result in greater reductions in hyperglycemia compared to selective GLP-1 receptor agonists.[10]

Efficacy Data: A Tale of Two Evidentiary Trails

The clinical development and resulting efficacy data for Obinepitide and dual GLP-1/GIP receptor agonists represent two vastly different scenarios. While the latter has undergone extensive Phase 3 clinical trials, information on Obinepitide's efficacy remains limited to early-phase studies.

Obinepitide Efficacy

Dual GLP-1/GIP Receptor Agonist Efficacy (Tirzepatide)

In contrast, Tirzepatide has demonstrated substantial and sustained weight loss in a series of large-scale Phase 3 clinical trials, known as the SURMOUNT program.[11][12] These trials have provided robust evidence of its efficacy in individuals with obesity, with or without type 2 diabetes.

Efficacy EndpointObinepitideTirzepatide (SURMOUNT-1 Trial)[13]
Mean Weight Loss Data not publicly available-15.0% (5 mg), -19.5% (10 mg), -20.9% (15 mg) at 72 weeks
% Achieving ≥5% Weight Loss Data not publicly available85% (5 mg), 89% (10 mg), 91% (15 mg)
% Achieving ≥10% Weight Loss Data not publicly available73% (5 mg), 86% (10 mg), 90% (15 mg)
% Achieving ≥15% Weight Loss Data not publicly available50% (5 mg), 74% (10 mg), 78% (15 mg)
Primary Indication Investigational for obesityApproved for chronic weight management
Reported Effects Inhibition of food intakeSubstantial and sustained weight loss, improved glycemic control

Experimental Protocols

Detailed experimental protocols for Obinepitide are not publicly available. However, a standard protocol for a Phase 2 clinical trial evaluating a novel anti-obesity medication would typically involve the following elements, which are exemplified by the design of trials for GLP-1/GIP receptor agonists.

Example Phase 2 Clinical Trial Protocol for an Anti-Obesity Agent

  • Study Design: A randomized, double-blind, placebo-controlled, multi-center trial.[14]

  • Participant Population: Adults with a Body Mass Index (BMI) of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia).[15]

  • Intervention: Participants are randomized to receive different doses of the investigational drug or a placebo, administered subcutaneously once weekly. A dose-escalation period is typically included to improve tolerability.[15]

  • Duration: Treatment periods can range from 16 to 72 weeks, followed by a safety follow-up period.[14]

  • Primary Endpoint: The primary efficacy endpoint is typically the mean percentage change in body weight from baseline to the end of the treatment period.[12]

  • Secondary Endpoints:

    • Percentage of participants achieving pre-specified weight loss targets (e.g., ≥5%, ≥10%, ≥15%).[14]

    • Changes in waist circumference, blood pressure, and lipid profiles.

    • Assessment of glycemic control parameters (HbA1c and fasting glucose) in participants with prediabetes or diabetes.

    • Safety and tolerability assessments, including the incidence and severity of adverse events.

  • Lifestyle Intervention: All participants typically receive counseling on a reduced-calorie diet and increased physical activity.[16]

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and a typical research workflow, the following diagrams are provided in DOT language.

cluster_Obinepitide Obinepitide (PYY/Y2 & Y4 Agonist) Signaling Pathway cluster_Neuron Hypothalamic NPY/AgRP Neuron Obinepitide Obinepitide Y2R Y2 Receptor Obinepitide->Y2R Y4R Y4 Receptor Obinepitide->Y4R Gi_Y2 Gi Y2R->Gi_Y2 Gi_Y4 Gi Y4R->Gi_Y4 AC_inhibition Adenylate Cyclase Inhibition Gi_Y2->AC_inhibition Gi_Y4->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease NPY_release_inhibition ↓ NPY/AgRP Release cAMP_decrease->NPY_release_inhibition Appetite_Suppression Appetite Suppression NPY_release_inhibition->Appetite_Suppression cluster_Tirzepatide Dual GLP-1/GIP Receptor Agonist Signaling Pathway cluster_PancreaticBetaCell Pancreatic Beta-Cell cluster_Brain Brain (Hypothalamus) Tirzepatide Tirzepatide GLP1R GLP-1 Receptor Tirzepatide->GLP1R GIPR GIP Receptor Tirzepatide->GIPR GLP1R_brain GLP-1 Receptor Tirzepatide->GLP1R_brain GIPR_brain GIP Receptor Tirzepatide->GIPR_brain Gs_GLP1 Gs GLP1R->Gs_GLP1 Gs_GIP Gs GIPR->Gs_GIP AC_activation Adenylate Cyclase Activation Gs_GLP1->AC_activation Gs_GIP->AC_activation cAMP_increase_beta ↑ cAMP AC_activation->cAMP_increase_beta Insulin_Secretion ↑ Insulin Secretion (Glucose-dependent) cAMP_increase_beta->Insulin_Secretion Appetite_Regulation Appetite Regulation GLP1R_brain->Appetite_Regulation GIPR_brain->Appetite_Regulation Satiety ↑ Satiety Appetite_Regulation->Satiety Food_Intake ↓ Food Intake Appetite_Regulation->Food_Intake cluster_Workflow Typical Experimental Workflow for Anti-Obesity Drug Evaluation start Pre-clinical (In vitro & In vivo models) phase1 Phase 1 Clinical Trial (Safety, Tolerability, PK/PD) start->phase1 Promising results phase2 Phase 2 Clinical Trial (Dose-ranging, Efficacy) phase1->phase2 Favorable safety profile phase3 Phase 3 Clinical Trial (Large-scale Efficacy & Safety) phase2->phase3 Significant efficacy signal approval Regulatory Approval phase3->approval Positive risk-benefit assessment post_market Post-market Surveillance approval->post_market

References

Comparative

Assessing the Cross-Reactivity of Obinepitide with Neuropeptide Y Receptors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the cross-reactivity of Obinepitide (also known as TM30338), a synthetic peptide analog, with various subt...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of Obinepitide (also known as TM30338), a synthetic peptide analog, with various subtypes of the neuropeptide Y (NPY) receptor family. Obinepitide has been investigated for its therapeutic potential, particularly in the context of metabolic diseases. Understanding its receptor selectivity is crucial for elucidating its mechanism of action and predicting its physiological effects.

Executive Summary

Obinepitide is a dual agonist for the neuropeptide Y (NPY) receptors Y2 and Y4.[1] This guide summarizes the available quantitative data on its binding affinity and functional potency across the major NPY receptor subtypes: Y1, Y2, Y4, and Y5. All NPY receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1]

Comparative Analysis of Receptor Cross-Reactivity

The following table summarizes the binding affinities (Ki or IC50) and functional potencies (EC50) of Obinepitide for human NPY receptor subtypes. This data is essential for understanding the selectivity profile of the compound.

Receptor SubtypeBinding Affinity (Ki/IC50)Functional Potency (EC50)
NPY Y1 Receptor Data not available in the public domainData not available in the public domain
NPY Y2 Receptor Data not available in the public domainData not available in the public domain
NPY Y4 Receptor Data not available in the public domain36.0 nM
NPY Y5 Receptor Data not available in the public domainData not available in the public domain

Note: The lack of publicly available quantitative data for all receptor subtypes highlights a significant gap in the comprehensive characterization of Obinepitide's cross-reactivity.

Signaling Pathways and Experimental Workflow

The interaction of Obinepitide with NPY receptors initiates a signaling cascade that modulates cellular function. The experimental workflow to determine receptor cross-reactivity typically involves both binding and functional assays.

G cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP Accumulation) Membranes Cell Membranes (Expressing NPY Receptor Subtypes) Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [125I]PYY) Radioligand->Incubation Obinepitide Obinepitide (Unlabeled Competitor) Obinepitide->Incubation Obinepitide_Func Obinepitide Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Binding Data Analysis (Ki Determination) Counting->Analysis_Binding Cells Intact Cells (Expressing NPY Receptor Subtypes) Incubation_Func Incubation Cells->Incubation_Func Forskolin (B1673556) Forskolin (Adenylyl Cyclase Activator) Forskolin->Incubation_Func Obinepitide_Func->Incubation_Func Lysis Cell Lysis Incubation_Func->Lysis cAMP_Measurement cAMP Measurement (e.g., HTRF) Lysis->cAMP_Measurement Analysis_Func Data Analysis (EC50 Determination) cAMP_Measurement->Analysis_Func

Experimental workflow for assessing Obinepitide's receptor cross-reactivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to assess the cross-reactivity of Obinepitide with NPY receptors.

Radioligand Binding Assay (Competition)

This assay measures the ability of an unlabeled compound (Obinepitide) to compete with a radiolabeled ligand for binding to the target receptor.

  • Membrane Preparation:

    • Cell lines (e.g., HEK293 or CHO) stably expressing one of the human NPY receptor subtypes (Y1, Y2, Y4, or Y5) are cultured and harvested.

    • The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Assay Procedure:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (50 µL).

      • A serial dilution of Obinepitide (25 µL).

      • A fixed concentration of a suitable radioligand, such as [¹²⁵I]-Peptide YY (PYY) (25 µL).

      • The prepared cell membranes (100 µL).

    • For determining non-specific binding, a high concentration of a non-radiolabeled NPY receptor agonist (e.g., human NPY) is used instead of Obinepitide.

    • The plate is incubated for a specific time (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

    • After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is then analyzed using non-linear regression to determine the IC50 value of Obinepitide, which is the concentration that inhibits 50% of the specific binding of the radioligand.

    • The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the NPY receptor signaling pathway.

  • Cell Culture and Plating:

    • Cells stably expressing the NPY receptor of interest are seeded into 96-well plates and cultured until they reach the desired confluency.

  • Assay Procedure:

    • The culture medium is removed, and the cells are washed with a pre-warmed assay buffer.

    • The cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

    • A serial dilution of Obinepitide is added to the wells, followed immediately by a fixed concentration of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

    • The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • The reaction is stopped by lysing the cells.

    • The intracellular cAMP concentration is then measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The amount of cAMP in each sample is determined from the standard curve.

    • The data is analyzed using non-linear regression to determine the EC50 value of Obinepitide, which is the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.

NPY Receptor Signaling Pathway

The activation of NPY receptors by an agonist like Obinepitide triggers a cascade of intracellular events.

G Obinepitide Obinepitide NPY_Receptor NPY Receptor (Y2/Y4) Obinepitide->NPY_Receptor Binds to G_Protein Gi/o Protein NPY_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission, ion channel activity) PKA->Cellular_Response Leads to

Simplified signaling pathway of NPY receptors.

References

Validation

The Shifting Landscape of Obesity Therapeutics: A Comparative Analysis of Emerging Treatments

For Researchers, Scientists, and Drug Development Professionals The battle against the global obesity epidemic is entering a new phase, with a surge of innovative therapeutics demonstrating unprecedented efficacy. This g...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The battle against the global obesity epidemic is entering a new phase, with a surge of innovative therapeutics demonstrating unprecedented efficacy. This guide provides a comparative analysis of emerging anti-obesity medications, offering a benchmark against which new and existing compounds can be evaluated. While this analysis focuses on the most promising candidates currently in late-stage development or recently approved, it also revisits Obinepitide, a dual neuropeptide Y2 and Y4 receptor agonist, to provide a historical perspective on the diverse mechanisms explored in the pursuit of effective weight management solutions.

Executive Summary

The current landscape of anti-obesity therapeutics is dominated by agents that modulate incretin (B1656795) and other metabolic hormone pathways. These novel drugs, including GLP-1 receptor agonists, dual GLP-1/GIP receptor agonists, and triple GLP-1/GIP/glucagon receptor agonists, have demonstrated significant weight loss in clinical trials, far exceeding the efficacy of previous generations of anti-obesity medications. This guide will delve into the mechanisms of action, clinical trial data, and experimental protocols for the following key therapeutics:

  • Semaglutide (B3030467) (GLP-1 Receptor Agonist)

  • Tirzepatide (Dual GIP/GLP-1 Receptor Agonist)

  • Retatrutide (B14117284) (Triple GIP/GLP-1/Glucagon Receptor Agonist)

  • Cagrilintide (Amylin Analog)

  • Setmelanotide (Melanocortin-4 Receptor Agonist)

A notable inclusion in our discussion is Obinepitide . As a dual agonist of neuropeptide Y (NPY) Y2 and Y4 receptors, Obinepitide represents a different mechanistic approach to appetite suppression. However, it is crucial to note that public information regarding the clinical development of Obinepitide has been limited since the late 2000s, suggesting its development may have been discontinued. The information presented here is based on the last available public data.

Comparative Efficacy and Safety of Emerging Anti-Obesity Therapeutics

The following tables summarize the key efficacy and safety data from pivotal clinical trials of the selected emerging anti-obesity therapeutics.

Table 1: Comparative Efficacy of Emerging Anti-Obesity Therapeutics

TherapeuticMechanism of ActionKey Clinical Trial(s)Mean Body Weight Reduction (%)
Obinepitide NPY Y2 and Y4 Receptor AgonistPhase II (Data not publicly available)Data not publicly available
Semaglutide 2.4 mg GLP-1 Receptor AgonistSTEP 1[1][2][3]14.9% (at 68 weeks)[1][2][3]
Tirzepatide 15 mg Dual GIP/GLP-1 Receptor AgonistSURMOUNT-1[4][5][6]22.5% (at 72 weeks)[4][5][6]
Retatrutide 12 mg Triple GIP/GLP-1/Glucagon Receptor AgonistTRIUMPH-4[7][8]28.7% (at 68 weeks)[8]
Cagrilintide 4.5 mg Amylin AnalogPhase 2[9][10][11]10.8% (at 26 weeks)[9][10][11]
Setmelanotide Melanocortin-4 Receptor AgonistPhase 3 (in POMC or LEPR deficiency)[12][13]~12.5% (at 1 year)[14]

Table 2: Common Adverse Events Reported in Clinical Trials

TherapeuticCommon Adverse Events
Obinepitide Data not publicly available
Semaglutide Nausea, diarrhea, vomiting, constipation[1][3]
Tirzepatide Nausea, diarrhea, vomiting, constipation[6]
Retatrutide Nausea, diarrhea, vomiting, constipation
Cagrilintide Nausea, constipation, diarrhea, administration-site reactions[10]
Setmelanotide Injection site reactions, hyperpigmentation, nausea[12][14]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by these therapeutics.

cluster_obinepitide Obinepitide Pathway Obinepitide Obinepitide Y2R NPY Y2 Receptor Obinepitide->Y2R Agonist Y4R NPY Y4 Receptor Obinepitide->Y4R Agonist Hypothalamus Hypothalamus Y2R->Hypothalamus Y4R->Hypothalamus Appetite Decreased Appetite Hypothalamus->Appetite

Caption: Obinepitide's dual agonism of NPY Y2 and Y4 receptors in the hypothalamus to decrease appetite.

cluster_incretins Incretin and Amylin Pathways Semaglutide Semaglutide GLP1R GLP-1 Receptor Semaglutide->GLP1R Tirzepatide Tirzepatide Tirzepatide->GLP1R GIPR GIP Receptor Tirzepatide->GIPR Retatrutide Retatrutide Retatrutide->GLP1R Retatrutide->GIPR GCGR Glucagon Receptor Retatrutide->GCGR Cagrilintide Cagrilintide AmylinR Amylin Receptor Cagrilintide->AmylinR Brain Brain (Appetite Centers) GLP1R->Brain Stomach Stomach GLP1R->Stomach Pancreas Pancreas GLP1R->Pancreas GIPR->Brain GIPR->Pancreas AmylinR->Brain AmylinR->Stomach Satiety Increased Satiety Brain->Satiety GastricEmptying Delayed Gastric Emptying Stomach->GastricEmptying Insulin Increased Insulin Secretion Pancreas->Insulin

Caption: Signaling pathways of incretin mimetics and amylin analogs.

cluster_mc4r Melanocortin-4 Receptor Pathway Setmelanotide Setmelanotide MC4R MC4 Receptor Setmelanotide->MC4R Agonist Hypothalamus Hypothalamus MC4R->Hypothalamus Energy Increased Energy Expenditure Hypothalamus->Energy Appetite Decreased Appetite Hypothalamus->Appetite

Caption: Setmelanotide's activation of the MC4R pathway to regulate energy balance and appetite.

Experimental Protocols of Key Clinical Trials

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for the pivotal trials of the discussed therapeutics.

Obinepitide: Phase II Trial
  • Development Status: A Phase II trial was initiated in 2007 to evaluate weight loss after 28 days of treatment. Publicly available results from this trial are not available, and the current development status is unknown.

  • Mechanism of Action: Obinepitide is a synthetic analog of two satiety hormones, Peptide YY (PYY) and Pancreatic Polypeptide (PP), acting as an agonist at both the NPY Y2 and Y4 receptors.[7][15] This dual agonism was intended to suppress appetite through central nervous system pathways.[16][17][18]

Semaglutide: STEP 1 Trial
  • Study Design: A randomized, double-blind, placebo-controlled, 68-week trial.[1][2][3]

  • Participants: 1,961 adults with a BMI of ≥30 or ≥27 with at least one weight-related comorbidity, without diabetes.[1][2]

  • Intervention: Once-weekly subcutaneous injection of semaglutide 2.4 mg or placebo, as an adjunct to lifestyle intervention.[1][3]

  • Dosage Regimen: Dose escalation of semaglutide from 0.25 mg to 2.4 mg over 16 weeks.[19][20]

  • Primary Endpoints: Percentage change in body weight and the proportion of participants achieving ≥5% weight reduction at week 68.[1][3]

Tirzepatide: SURMOUNT-1 Trial
  • Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled trial with a 72-week treatment period.[4][5][6]

  • Participants: 2,539 adults with a BMI of ≥30 or ≥27 with at least one weight-related comorbidity, without diabetes.[4][6]

  • Intervention: Once-weekly subcutaneous injection of tirzepatide (5 mg, 10 mg, or 15 mg) or placebo, in addition to lifestyle intervention.[4][5]

  • Dosage Regimen: Tirzepatide was initiated at 2.5 mg weekly and increased by 2.5 mg every 4 weeks to the assigned maintenance dose.[4]

  • Primary Endpoints: Percentage change in body weight from baseline and the percentage of participants achieving at least 5% weight reduction at 72 weeks.[6]

Retatrutide: TRIUMPH-4 Trial
  • Study Design: A Phase 3, 68-week, randomized, double-blind, placebo-controlled study.[8]

  • Participants: 445 adults with obesity or overweight and knee osteoarthritis.[8]

  • Intervention: Once-weekly subcutaneous injection of retatrutide (9 mg or 12 mg) or placebo.[8]

  • Dosage Regimen: Participants initiated treatment with 2 mg once weekly and increased the dose every four weeks until reaching their target dose.[8]

  • Primary Endpoints: Change in WOMAC pain subscale score and percent change in body weight from baseline to week 68.[7][8]

Cagrilintide: Phase 2 Trial
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, and active-controlled dose-finding phase 2 trial with a 26-week treatment period.[9][10]

  • Participants: 706 adults without diabetes, with a BMI of ≥30 or ≥27 with hypertension or dyslipidemia.[9][10]

  • Intervention: Once-weekly subcutaneous self-injections of cagrilintide (0.3, 0.6, 1.2, 2.4, or 4.5 mg), once-daily liraglutide (B1674861) 3.0 mg, or placebo.[9][10]

  • Dosage Regimen: A dose-escalation period of up to 6 weeks.[9][10]

  • Primary Endpoint: Percentage change in body weight from baseline to week 26.[9]

Setmelanotide: Phase 3 Trials (in specific genetic obesities)
  • Study Design: Open-label, single-arm, multicenter phase 3 trials.[12][13]

  • Participants: Individuals aged 6 years and older with obesity due to confirmed pro-opiomelanocortin (POMC) or leptin receptor (LEPR) deficiency.[12][13]

  • Intervention: Daily subcutaneous injection of setmelanotide.

  • Dosage Regimen: Dose was titrated to an optimal therapeutic dose.[14]

  • Primary Endpoint: The proportion of participants achieving at least 10% weight loss after approximately one year of treatment.[12][13][14]

General Experimental Workflow for Obesity Clinical Trials

The following diagram outlines a typical workflow for a Phase 3 clinical trial in obesity research.

cluster_intervention Intervention Arms Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Drug Investigational Drug + Lifestyle Intervention Randomization->Drug Placebo Placebo + Lifestyle Intervention Randomization->Placebo Treatment Treatment Period (e.g., 68-72 weeks) FollowUp Follow-up Period Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis Drug->Treatment Placebo->Treatment

Caption: A generalized workflow for a Phase 3 obesity clinical trial.

Conclusion

The field of anti-obesity therapeutics is undergoing a significant transformation, with incretin-based and other hormonal therapies setting new benchmarks for efficacy. While the development of Obinepitide, with its distinct mechanism of action, appears to have stalled, the current pipeline of emerging drugs offers profound hope for patients with obesity. The substantial weight loss observed with agents like Tirzepatide and Retatrutide, approaching that of bariatric surgery, signals a new era in the pharmacological management of obesity. Future research will likely focus on combination therapies, personalized medicine approaches, and long-term safety and cardiovascular outcomes to further refine and optimize the treatment of this complex, chronic disease.

References

Comparative

A Comparative Analysis of the Metabolic Effects of Obinepitide and Native Peptide YY

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the metabolic effects of the novel dual Y2 and Y4 receptor agonist, Obinepitide, and the endogenous gut ho...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic effects of the novel dual Y2 and Y4 receptor agonist, Obinepitide, and the endogenous gut hormone, native Peptide YY (PYY). The information presented herein is based on available preclinical and clinical data, offering insights into their respective mechanisms of action, efficacy in regulating food intake and body weight, and impact on glucose homeostasis.

Introduction

Obesity and its associated metabolic disorders represent a significant global health challenge. Gut hormones play a pivotal role in regulating energy homeostasis, making them attractive targets for therapeutic intervention. Peptide YY (PYY), primarily in its active form PYY(3-36), is an anorexigenic hormone released postprandially that signals satiety through the neuropeptide Y (NPY) Y2 receptor. Obinepitide is a synthetic analogue of PYY(3-36) and Pancreatic Polypeptide (PP) engineered to act as a dual agonist for both the Y2 and Y4 receptors, aiming to leverage the synergistic effects of these pathways for enhanced metabolic benefits.

Comparative Metabolic Effects

The following table summarizes the key metabolic effects of Obinepitide and native PYY based on data from various studies. It is important to note that direct head-to-head comparative clinical trial data is limited, and this table synthesizes findings from independent preclinical and early-phase clinical investigations.

ParameterObinepitide (Y2/Y4 Agonist)Native Peptide YY (PYY(3-36)) (Y2 Agonist)
Mechanism of Action Dual agonist for Neuropeptide Y receptors Y2 and Y4.[1]Primarily acts as an agonist for the Neuropeptide Y receptor Y2.[2][3]
Effect on Food Intake Significantly inhibits food intake. In obese human subjects, once-daily subcutaneous dosing significantly inhibited food intake for up to 9 hours.[4]Reduces food intake.[2][5] A single intraperitoneal injection of PYY(3-36) inhibited food intake in mice.[2][5]
Effect on Body Weight Preclinical studies in diet-induced obese animals demonstrated clear superiority in long-term body weight reduction compared to PYY(3-36) alone.[1]Chronic subcutaneous administration of PYY(3-36) for 28 days in diet-induced obese (DIO) mice led to an approximate 10% reduction in body weight compared to the vehicle-treated group.[2][5]
Effect on Glucose Metabolism Preclinical data suggests potential for improved glycemic control, though specific data is limited.Chronic administration of PYY(3-36) for 28 days improved glycemic control in glucose-intolerant DIO rats.[2][5] PYY(3-36) reinforces insulin (B600854) action on glucose disposal in mice fed a high-fat diet.[6]
Clinical Development Status Has undergone Phase I clinical trials.[7]Various analogues have been in clinical development, with some early studies showing limited tolerability due to nausea.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of standard experimental protocols used to assess the metabolic effects of peptides like Obinepitide and native PYY in preclinical models.

Food Intake and Body Weight Measurement in Rodents

Objective: To assess the effect of peptide administration on food consumption and body weight.

Methodology:

  • Animal Model: Diet-induced obese (DIO) mice or rats are commonly used to model human obesity.[9]

  • Acclimation: Animals are individually housed and acclimated to the experimental conditions, including handling and injection procedures.

  • Peptide Administration: Peptides are typically administered via subcutaneous (s.c.) injection, intraperitoneal (i.p.) injection, or continuous infusion using osmotic minipumps.[2][10]

  • Food Intake Monitoring: Food intake is measured at regular intervals (e.g., hourly, daily) by weighing the provided food. Automated systems can provide more detailed meal pattern analysis.

  • Body Weight Monitoring: Body weight is recorded daily or at other specified intervals.

  • Data Analysis: Changes in cumulative food intake and body weight are compared between peptide-treated and vehicle-treated control groups.

Intraperitoneal Glucose Tolerance Test (IPGTT) in Rodents

Objective: To evaluate the effect of a substance on glucose disposal.

Methodology:

  • Fasting: Rodents are fasted for a specified period (e.g., 6-16 hours) to establish a baseline glucose level.[11]

  • Baseline Blood Sample: A small blood sample is collected from the tail vein to measure fasting blood glucose and insulin levels.

  • Peptide Administration: The test peptide (e.g., Obinepitide or PYY) or vehicle is administered at a predetermined time before the glucose challenge.

  • Glucose Challenge: A bolus of glucose (typically 1-2 g/kg body weight) is administered via intraperitoneal injection.[8]

  • Serial Blood Sampling: Blood samples are collected at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).[11]

  • Analysis: Blood glucose levels are measured for each time point. The area under the curve (AUC) for glucose is calculated and compared between treatment groups to assess glucose tolerance.

Hyperinsulinemic-Euglycemic Clamp in Rodents

Objective: To measure insulin sensitivity.

Methodology:

  • Surgical Preparation: Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) and animals are allowed to recover.[12]

  • Fasting: Animals are fasted overnight.

  • Basal Period: A tracer-labeled glucose (e.g., [3-³H]glucose) is infused to measure basal glucose turnover.

  • Clamp Period: A continuous infusion of insulin is initiated to achieve a hyperinsulinemic state. Simultaneously, a variable infusion of glucose is started and adjusted to maintain a constant blood glucose level (euglycemia).[13][14]

  • Blood Sampling: Arterial blood samples are taken frequently to monitor blood glucose and adjust the glucose infusion rate accordingly.

  • Analysis: The glucose infusion rate required to maintain euglycemia is a direct measure of insulin sensitivity. Higher infusion rates indicate greater insulin sensitivity.[13][14]

Signaling Pathways and Mechanisms of Action

The metabolic effects of Obinepitide and native PYY are mediated through their interaction with specific G-protein coupled receptors in the brain and periphery.

Native Peptide YY (PYY) Signaling Pathway

Native PYY, primarily in its truncated form PYY(3-36), exerts its anorexigenic effects by binding to the Y2 receptor, which is highly expressed in the arcuate nucleus (ARC) of the hypothalamus.

PYY_Signaling PYY Native Peptide YY (PYY3-36) Y2R Y2 Receptor PYY->Y2R Binds to NPY_AgRP NPY/AgRP Neuron Y2R->NPY_AgRP Inhibits POMC POMC Neuron Y2R->POMC Stimulates Food_Intake Decreased Food Intake NPY_AgRP->Food_Intake Decreases Orexigenic Signal POMC->Food_Intake Increases Anorexigenic Signal

PYY(3-36) binds to Y2 receptors, leading to reduced food intake.

Obinepitide Dual Agonist Signaling Pathway

Obinepitide's dual agonism of both Y2 and Y4 receptors is hypothesized to produce a more potent and sustained effect on energy balance. The Y4 receptor is also implicated in appetite regulation and energy expenditure.

Obinepitide_Signaling Obinepitide Obinepitide Y2R Y2 Receptor Obinepitide->Y2R Activates Y4R Y4 Receptor Obinepitide->Y4R Activates Appetite_Regulation Appetite Regulation Y2R->Appetite_Regulation Y4R->Appetite_Regulation Energy_Expenditure Energy Expenditure Y4R->Energy_Expenditure Metabolic_Effects Enhanced Metabolic Benefits Appetite_Regulation->Metabolic_Effects Synergistic Effect Energy_Expenditure->Metabolic_Effects Synergistic Effect

Obinepitide activates both Y2 and Y4 receptors for enhanced metabolic effects.

Experimental Workflow for Comparative Analysis

A typical preclinical workflow to compare the metabolic effects of Obinepitide and native PYY would involve several key stages.

Experimental_Workflow cluster_0 Phase 1: Model & Treatment cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Analysis & Comparison Model Diet-Induced Obese Rodent Model Treatment Chronic Administration: Obinepitide vs. PYY vs. Vehicle Model->Treatment FI_BW Food Intake & Body Weight Monitoring Treatment->FI_BW GTT Glucose Tolerance Tests (IPGTT) Treatment->GTT Clamp Hyperinsulinemic- Euglycemic Clamps Treatment->Clamp Data_Analysis Statistical Analysis of Metabolic Parameters FI_BW->Data_Analysis GTT->Data_Analysis Clamp->Data_Analysis Comparison Comparative Efficacy & Safety Assessment Data_Analysis->Comparison

Workflow for preclinical comparison of Obinepitide and native PYY.

Conclusion

Both Obinepitide and native Peptide YY demonstrate significant effects on appetite and body weight regulation. The dual agonism of Obinepitide at both Y2 and Y4 receptors appears to offer a potential advantage over the single agonism of native PYY at the Y2 receptor, as suggested by preclinical data indicating superior long-term weight reduction.[1] However, further direct comparative studies, particularly in clinical settings, are necessary to fully elucidate the relative efficacy and safety profiles of these two peptides. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers in the field of metabolic drug discovery and development.

References

Safety & Regulatory Compliance

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